Product packaging for 1,5-Dioxaspiro[5.5]undecane(Cat. No.:CAS No. 180-93-8)

1,5-Dioxaspiro[5.5]undecane

Cat. No.: B086954
CAS No.: 180-93-8
M. Wt: 156.22 g/mol
InChI Key: LSDTWMHYCLFXBZ-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undecane is a significant spirocyclic ketal compound that serves as a versatile building block and core structural motif in advanced organic synthesis and medicinal chemistry . This compound is part of a class of spiroketals found as key skeletons in numerous families of microbial metabolites and marine toxins, making it a critical template for synthesizing complex molecular architectures . Researchers utilize this scaffold in the development of novel ligands for asymmetric catalysis, as its rigid, three-dimensional structure is effective in creating chiral environments for enantioselective transformations . The synthetic value of this spiroketal system is further demonstrated in multi-step syntheses, where it can be functionalized to produce a wide array of derivatives, including high-value intermediates for potential pharmaceuticals and natural product analogs . The structural framework is also a precursor to more complex spiroketal systems studied for their diverse biological activities. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B086954 1,5-Dioxaspiro[5.5]undecane CAS No. 180-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dioxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDTWMHYCLFXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40170892
Record name 1,5-Dioxaspiro(5.5)undecane
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Molecular Weight

156.22 g/mol
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CAS No.

180-93-8
Record name 1,5-Dioxaspiro[5.5]undecane
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Record name 1,5-Dioxaspiro(5.5)undecane
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Record name 1,5-Dioxaspiro[5.5]undecane
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Record name 1,5-Dioxaspiro(5.5)undecane
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Record name 1,5-DIOXASPIRO(5.5)UNDECANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dioxaspiro[5.5]undecane is a spirocyclic compound featuring a central quaternary carbon atom shared by two heterocyclic rings. This unique structural motif imparts significant rigidity and three-dimensionality, making it a valuable scaffold in medicinal chemistry and organic synthesis. While the parent compound itself is not known for direct biological activity, its derivatives have shown promise in various therapeutic areas. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and the synthesis of a key derivative, and its applications as a structural motif in drug discovery.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its core structure consists of a cyclohexane (B81311) ring and a 1,3-dioxane (B1201747) ring fused at the C2 position of the dioxane and the C1 position of the cyclohexane. This spiroketal structure is of significant interest due to its presence in numerous natural products and its utility as a versatile building block in the synthesis of more complex molecules[1].

Physical Properties

A summary of the key physical properties of this compound and a notable derivative, 1,5-Dioxaspiro[5.5]undecan-3-one, are presented in Table 1. It is important to note that while some data for the parent compound is available, more extensive experimental data has been reported for its derivatives. For comparison, data for the isomeric 1,7-Dioxaspiro[5.5]undecane is also included.

PropertyThis compound1,5-Dioxaspiro[5.5]undecan-3-one1,7-Dioxaspiro[5.5]undecane
Molecular Formula C₉H₁₆O₂[2]C₉H₁₄O₃[3]C₉H₁₆O₂[4][5]
Molecular Weight 156.22 g/mol [2]170.21 g/mol 156.225 g/mol [5]
Boiling Point Not explicitly reported82–88 °C at 0.60 mmHg[6]192-194 °C at 750 mmHg[4][5]
Melting Point Not explicitly reported28–30 °C[6]Not applicable (liquid at room temp.)[5]
Density Not explicitly reportedNot explicitly reported1.02 g/mL[4][5]
Solubility Soluble in organic solventsSoluble in dichloromethane (B109758) and pentane[6]Soluble in organic solvents
CAS Number 180-93-8[2]36394-75-9180-84-7[4]
Spectroscopic Data

The structural characterization of this compound and its derivatives is primarily achieved through spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (1,5-Dioxaspiro[5.5]undecan-3-one, 400 MHz, CDCl₃) δ: 1.40–1.49 (m, 2H), 1.55–1.64 (m, 4H), 1.70–1.77 (m, 4H), 4.18 (s, 4H).[3]

    • ¹³C NMR (1,5-Dioxaspiro[5.5]undecan-3-one, 100 MHz, CDCl₃) δ: 22.8, 25.2, 32.5, 66.5, 99.8, 208.0.[3]

  • Infrared (IR) Spectroscopy :

    • IR (film, 1,5-Dioxaspiro[5.5]undecan-3-one) ν (cm⁻¹): 2938, 2863, 1751 (C=O), 1448, 1369, 1281, 1162, 1118, 1079, 1028, 922.[3] The strong absorption band around 1751 cm⁻¹ is characteristic of the carbonyl group in the five-membered ring.

  • Mass Spectrometry (MS) :

    • HRMS (1,5-Dioxaspiro[5.5]undecan-3-one, M+H)⁺: Calculated for C₉H₁₅O₃: 171.1016, Found: 171.1008.[3]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the spiroketal functionality. Ketal groups are generally stable under neutral and basic conditions, but are susceptible to hydrolysis under acidic conditions to yield the corresponding ketone (cyclohexanone) and diol (1,3-propanediol).

However, the ketal in 1,5-Dioxaspiro[5.5]undecan-3-one has been reported to be significantly more stable to acidic reaction conditions compared to its acyclic diethylketal or acetonide analogues[3]. This enhanced stability is a valuable property in multi-step organic synthesis, allowing for chemical transformations on other parts of the molecule without cleavage of the protecting group. For instance, it has been successfully employed as a nucleophile in palladium-catalyzed enantioselective allylic alkylation and stereoselective aldol (B89426) condensations[3].

Prolonged exposure to the reaction conditions during its synthesis can lead to decomposition by ketal cleavage, evidenced by the presence of cyclohexanone[3].

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its important derivative, this compound-2,4-dione, are provided below.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from cyclohexanone (B45756) and 1,3-propanediol.

Materials:

  • Cyclohexanone (32 ml, 0.31 mol)

  • 1,3-propanediol (33.5 ml, 0.46 mol)

  • Triethyl orthoformate (51.5 ml, 0.31 mol)

  • Zirconium chloride (1.44 g, 6.18 mmol)

  • Dry dichloromethane (950 ml)

  • 1N aqueous sodium hydroxide (B78521) solution (1.5 l)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclohexanone in dry dichloromethane, successively add 1,3-propanediol, triethyl orthoformate, and zirconium chloride with stirring.

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • After stirring, add ice-chilled 1N aqueous sodium hydroxide solution to the reaction mixture with stirring.

  • Extract the resulting mixture with dichloromethane.

  • Wash the organic extract with water and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent in vacuo.

  • Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal)[7].

Synthesis of this compound-2,4-dione

This protocol outlines the synthesis of this compound-2,4-dione, a derivative with applications in the synthesis of bioactive compounds.

Materials:

Procedure:

  • The synthesis involves a one-pot reaction between malonic acid and cyclohexanone in the presence of acetic anhydride and a catalytic amount of a strong acid like sulfuric acid.

  • The reaction is typically performed at room temperature. Careful control of the addition rate of cyclohexanone is important to manage any exothermic reactions.

  • The reaction proceeds through a Knoevenagel condensation followed by an intramolecular esterification to form the spirocyclic dione.

  • The crude product can be purified by crystallization from a suitable solvent, such as ethanol[8].

Role in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional conformation provides a fixed orientation for appended functional groups, which can lead to high-affinity and selective binding to biological targets[1]. While the parent compound is not reported to have significant biological activity, its derivatives are of great interest.

The introduction of nitrogen atoms into the spirocyclic framework to form diazaspiro[5.5]undecane derivatives has led to the discovery of compounds with a wide range of biological activities, including treatments for obesity, pain, and various central nervous system disorders[9][10]. For example, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as potent antagonists for various receptors[9].

The oxaspirocyclic core is also found in a variety of natural products that exhibit antimicrobial, antitumor, antiviral, and anti-inflammatory activities[11]. This highlights the potential of the this compound skeleton as a starting point for the design and synthesis of novel therapeutic agents.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound and a key derivative.

Synthesis_of_1_5_Dioxaspiro_5_5_undecane cluster_reactants Reactants & Reagents cluster_procedure Reaction & Workup cluster_purification Purification cluster_product Final Product Cyclohexanone Cyclohexanone Mixing Mix Reactants in DCM Cyclohexanone->Mixing Propanediol 1,3-Propanediol Propanediol->Mixing TriethylOrthoformate Triethyl Orthoformate TriethylOrthoformate->Mixing ZrCl4 Zirconium Chloride (catalyst) ZrCl4->Mixing DCM Dichloromethane (solvent) DCM->Mixing Stirring Stir at RT (1 hr) Mixing->Stirring Quenching Quench with aq. NaOH Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with Water Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Distillation Reduced-Pressure Distillation Concentration->Distillation Product This compound Distillation->Product

Synthesis of this compound Workflow.

Synthesis_of_1_5_Dioxaspiro_5_5_undecan_3_one cluster_stepA Step A: Synthesis of Precursor cluster_stepB Step B: Oxidative Cleavage TrisHCl Tris(hydroxymethyl)aminomethane HCl ReactionA Stir at RT (18h) TrisHCl->ReactionA Dimethoxycyclohexane 1,1-Dimethoxycyclohexane Dimethoxycyclohexane->ReactionA pTsOH p-TsOH (catalyst) pTsOH->ReactionA DMF DMF (solvent) DMF->ReactionA WorkupA Distill volatiles, triturate with ether, filter ReactionA->WorkupA Precursor 3-Amino-3-(hydroxymethyl)- This compound WorkupA->Precursor Precursor_in_water Precursor in Water Precursor->Precursor_in_water ReactionB Stir at 0°C to RT Precursor_in_water->ReactionB NaIO4 Sodium Periodate NaIO4->ReactionB KH2PO4 Potassium Dihydrogen Phosphate KH2PO4->ReactionB WorkupB Extract with DCM, dry, concentrate ReactionB->WorkupB Product 1,5-Dioxaspiro[5.5]undecan-3-one WorkupB->Product

Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one Workflow.
Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been reported in the reviewed literature. Its significance in drug development lies in its use as a rigid scaffold to which pharmacophoric groups are attached. The resulting derivatives then interact with various biological targets. For instance, diazaspiro[5.5]undecane derivatives have been shown to act as antagonists at various G-protein coupled receptors (GPCRs), thereby modulating downstream signaling cascades. The core spirocyclic structure serves to orient the interacting moieties in a conformationally restricted manner, enhancing binding affinity and selectivity. Further research is needed to explore if the parent this compound scaffold itself has any subtle modulatory effects on biological systems.

Conclusion

This compound is a chemically interesting and synthetically valuable molecule. Its stable spiroketal structure and rigid conformational properties make it an attractive scaffold for the development of new chemical entities in the field of drug discovery. While the parent compound is primarily a building block, its derivatives have shown significant biological potential across a range of therapeutic areas. The detailed chemical properties and synthetic protocols provided in this guide will be a valuable resource for researchers and scientists working with this important class of compounds. Further investigations into the biological effects of the core this compound structure may reveal new and unexpected activities.

References

An In-depth Technical Guide to the Physical Properties of 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,5-Dioxaspiro[5.5]undecane, a spirocyclic ketal compound.[1] This molecule serves as a versatile building block in advanced organic synthesis and medicinal chemistry.[1] Spiroketals, such as this compound, are key structural motifs in numerous microbial metabolites and marine toxins.[1][2]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in synthetic chemistry and drug design, influencing factors such as reaction kinetics, solubility, and bioavailability.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3][4]
Boiling Point 197.9°C at 760 mmHg[5]
Density 1.02 g/cm³[5]
Flash Point 70°C[5]
Appearance Pale-yellow to Yellow-brown Liquid
IUPAC Name This compound[3]
CAS Number 180-93-8[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ketalization of cyclohexanone (B45756) with 1,3-propanediol. The following protocol is based on established procedures.[4]

Materials:

  • Cyclohexanone (0.31 mol)

  • 1,3-Propanediol (0.46 mol)

  • Triethyl orthoformate (0.31 mol)

  • Zirconium chloride (6.18 mmol)

  • Dry dichloromethane (B109758) (950 ml)

  • 1N aqueous sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclohexanone in dry dichloromethane, add 1,3-propanediol, triethyl orthoformate, and zirconium chloride with stirring.[4]

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.[4]

  • After stirring, add ice-chilled 1N aqueous sodium hydroxide solution to the reaction mixture with stirring.[4]

  • Extract the resulting mixture with dichloromethane.[4]

  • Wash the extract with water and dry over anhydrous sodium sulfate.[4]

  • After filtration, remove the solvent in vacuo.[4]

  • Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal).[4]

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of this compound.

  • Boiling Point: Determined by distillation at atmospheric or reduced pressure, measuring the temperature at which the liquid and vapor phases are in equilibrium.

  • Density: Measured using a pycnometer or a digital density meter, which calculates the mass per unit volume of the substance.

  • Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the liquid sample. This is a characteristic property of a pure compound.

  • Spectroscopy (NMR, IR, Mass Spec): Structural confirmation and purity are assessed using spectroscopic methods. 1H and 13C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively.[1] IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.[3]

Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of this compound and its derivatives.[1] Analysis of chemical shifts and coupling constants provides detailed insights into the preferred conformations and relative configurations of the spiro system.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants Cyclohexanone + 1,3-Propanediol Reaction Stir at RT under N2 for 1 hour Reactants->Reaction Reagents Triethyl Orthoformate, Zirconium Chloride, Dichloromethane Reagents->Reaction Workup Quench with NaOH(aq), Extract with Dichloromethane, Dry over Na2SO4 Reaction->Workup Purification Remove Solvent (in vacuo), Reduced-Pressure Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

References

Elucidation of the Molecular Architecture: A Technical Guide to 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,5-dioxaspiro[5.5]undecane, a spirocyclic compound of interest in various chemical research domains. This document details the synthetic protocol and provides an in-depth analysis of its spectroscopic characteristics, serving as a vital resource for professionals engaged in organic synthesis, medicinal chemistry, and material science.

Synthesis of this compound

A reliable synthetic route to this compound involves the acid-catalyzed reaction of cyclohexanone (B45756) with 1,3-propanediol (B51772).[1] The following protocol outlines a common procedure for its preparation.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Cyclohexanone

  • 1,3-Propanediol

  • Triethyl orthoformate

  • Zirconium chloride (catalyst)

  • Dichloromethane (B109758) (dry)

  • 1N Sodium hydroxide (B78521) solution (aqueous, ice-chilled)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • After stirring, add ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) to the reaction mixture with stirring.

  • Extract the mixture with dichloromethane.

  • Wash the organic extract with water and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by reduced-pressure distillation to yield this compound (cyclohexanone trimethylene ketal) (26.8 g, 55% yield).[1]

Synthetic Workflow

Synthesis_Workflow Figure 1: Synthesis of this compound reagents Cyclohexanone + 1,3-Propanediol + Triethyl orthoformate + Zirconium chloride in Dichloromethane reaction Stir at RT under N2 for 1h reagents->reaction workup Quench with ice-chilled 1N NaOH (aq) reaction->workup extraction Extract with Dichloromethane workup->extraction drying Wash with H2O and dry over Na2SO4 extraction->drying purification Filter, concentrate in vacuo, and purify by reduced-pressure distillation drying->purification product This compound purification->product

Figure 1: Synthesis of this compound

Spectroscopic Data and Structural Elucidation

The structural integrity of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of experimental spectra for the parent compound, the following data is based on predictive models and analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.75t4H-O-CH₂- (axial & equatorial)
~ 1.80m2H-CH₂- (equatorial, propane-1,3-diyl)
~ 1.55m6HCyclohexane (B81311) methylene (B1212753) groups
~ 1.45m4HCyclohexane methylene groups

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~ 97.0Spirocyclic Carbon (O-C-O)
~ 60.0-O-CH₂-
~ 35.0Cyclohexane methylene groups
~ 25.0Cyclohexane methylene group
~ 23.0-CH₂- (propane-1,3-diyl)
  • Prepare a sample by dissolving approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): m/z = 156.1150 (calculated for C₉H₁₆O₂)

  • Major Fragments: The fragmentation pattern is expected to involve the cleavage of the spirocyclic ring system. Key predicted fragments include those resulting from the loss of ethylene (B1197577) (m/z = 128), propylene (B89431) (m/z = 114), and subsequent rearrangements. The base peak is often observed at m/z = 113.[2]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
156[M]⁺
113[M - C₃H₇]⁺ or other rearrangements
99Fragmentation of the cyclohexane ring
55Alkyl fragments
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this.

  • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2930 - 2850StrongC-H stretch (aliphatic)
1450 - 1470MediumC-H bend (methylene)
1150 - 1050StrongC-O stretch (ether, characteristic of the acetal)
  • Ensure the sample is pure and free of solvent.

  • For a liquid sample, a small drop can be placed between two KBr or NaCl plates. For a solid, a KBr pellet or a thin film on a salt plate can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Structural Elucidation

The process of confirming the structure of this compound follows a logical progression from synthesis to spectroscopic analysis.

Elucidation_Workflow Figure 2: Workflow for Structural Elucidation synthesis Synthesis of this compound purification Purification (Distillation) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation

Figure 2: Workflow for Structural Elucidation

This comprehensive guide provides the necessary details for the synthesis and structural characterization of this compound. The presented protocols and data are intended to support researchers in their endeavors within the fields of chemical synthesis and analysis.

References

An In-Depth Technical Guide to 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 180-93-8

This technical guide provides a comprehensive overview of 1,5-Dioxaspiro[5.5]undecane, a spirocyclic ketal that serves as a versatile building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical Properties and Data

This compound is a heterocyclic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] It is also known by other names such as cyclohexanone (B45756) cyclic trimethylene acetal.[1] A summary of its key computed chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 180-93-8PubChem[1]
XLogP3-AA (LogP) 1.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 156.115029749PubChem[1]
Monoisotopic Mass 156.115029749PubChem[1]
Topological Polar Surface Area 18.5 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Complexity 120PubChem[1]

Synthesis and Experimental Protocols

While detailed experimental protocols for the synthesis of the parent this compound are available, a well-documented procedure exists for its functionalized derivative, 1,5-Dioxaspiro[5.5]undecan-3-one. This synthesis is presented here as a representative example of forming the dioxaspiro[5.5]undecane core.

Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

A detailed protocol for the preparation of 1,5-Dioxaspiro[5.5]undecan-3-one has been published in Organic Syntheses. The procedure involves the reaction of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane with sodium periodate (B1199274).

Materials:

  • 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane

  • Deionized water

  • Sodium periodate (NaIO₄)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Experimental Procedure:

  • A suspension of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled in an ice-water bath.

  • A solution of sodium periodate and potassium phosphate monobasic in water is added dropwise to the cooled suspension over a period of 1.5 hours, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4.5 hours.

  • The reaction is then warmed to room temperature and stirred for another 18 hours.

  • The reaction mixture is extracted multiple times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.

For complete, detailed instructions and safety precautions, refer to the original publication in Organic Syntheses, 2016, 93, 210-227.

General Spectroscopic Analysis Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, with chemical shifts reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, an Attenuated Total Reflectance (ATR) accessory is typically used. The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS): A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile). The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to obtain the mass spectrum.

Spectroscopic Data

Spectroscopic data for this compound is available from public databases.

Spectroscopy Type Data Highlights Source
¹³C NMR Spectra availablePubChem[1]
GC-MS NIST Number: 139287, Top Peak (m/z): 113PubChem[1]
Vapor Phase IR Spectra availablePubChem[1]

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information on the biological activity or the involvement of this compound in any signaling pathways. While the broader class of spiro[5.5]undecane derivatives has been investigated for various therapeutic applications, including anticancer and central nervous system activity, these studies have primarily focused on nitrogen-containing analogues such as diazaspiro[5.5]undecanes.

The isomeric compound, 1,7-dioxaspiro[5.5]undecane, is a known insect pheromone, particularly for the olive fruit fly (Bactrocera oleae), where it plays a role in chemical communication and mating behavior.[2] However, this biological function is specific to the 1,7-isomer and cannot be directly attributed to this compound.

Further research is required to determine the biological profile of this compound. A general workflow for such an investigation is outlined below.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

Synthesis_Workflow Reactants Starting Materials (e.g., Cyclohexanone Derivative, Diol) Reaction Chemical Reaction (e.g., Ketalization) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Concentration) Drying->Concentration Purification Purification (e.g., Distillation, Chromatography) Concentration->Purification Product Pure Product (this compound Derivative) Purification->Product

Caption: Synthetic workflow for a this compound derivative.

Biological Activity Screening Workflow

This diagram outlines a general process for evaluating the biological activity of a novel compound like this compound.

Biological_Screening_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound Test Compound (this compound) Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Assays, Receptor Binding) Primary_Screening->Secondary_Screening Active 'Hits' Pathway_Analysis Signaling Pathway Analysis Secondary_Screening->Pathway_Analysis Animal_Models Animal Models of Disease Pathway_Analysis->Animal_Models Promising Candidates Toxicity_Studies Toxicology and Pharmacokinetics Animal_Models->Toxicity_Studies Lead_Compound Lead Compound Identification Toxicity_Studies->Lead_Compound

Caption: General workflow for biological activity screening of a chemical compound.

References

An In-depth Technical Guide to 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dioxaspiro[5.5]undecane is a spiroketal, a class of organic compounds characterized by a spirocyclic structure containing two rings connected by a single carbon atom, which is part of two ether linkages. This structural motif is of significant interest in medicinal chemistry and natural product synthesis due to its presence in a variety of biologically active molecules. The rigid conformational nature of the spiroketal scaffold makes it an attractive building block for the design of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of the molecular properties, synthesis, and a representative experimental workflow for this compound.

Molecular Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and drug design, influencing factors such as solubility, reactivity, and pharmacokinetic properties of its derivatives.

PropertyValueReference
Molecular Weight 156.22 g/mol [1][2]
Molecular Formula C₉H₁₆O₂[2]
IUPAC Name This compound[2]
CAS Number 180-93-8[2]
Canonical SMILES C1CCC2(CC1)OCCCO2[2]
InChI Key LSDTWMHYCLFXBZ-UHFFFAOYSA-N[1][2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of cyclohexanone (B45756) with 1,3-propanediol (B51772). This reaction, a ketalization, forms the characteristic spirocyclic system. Below is a detailed experimental protocol adapted from established synthetic methods for spiroketals.

Objective: To synthesize this compound from cyclohexanone and 1,3-propanediol.

Materials:

  • Cyclohexanone

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Toluene (B28343) or a similar aprotic solvent capable of forming an azeotrope with water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), 1,3-propanediol (1.1-1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq). Add a sufficient volume of toluene to suspend the reactants.

  • Reaction Execution: The reaction mixture is heated to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (cyclohexanone) is consumed.

  • Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants Reactants: Cyclohexanone 1,3-Propanediol p-TsOH (catalyst) Toluene (solvent) Reaction Ketalization Reaction (Reflux with Dean-Stark) Reactants->Reaction Heat Workup Aqueous Work-up (Neutralization, Extraction, Drying) Reaction->Workup Cooling & Quenching Purification Purification (Distillation or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Spiroketals are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. The rigid three-dimensional structure of this compound provides a fixed orientation for appended functional groups, which can lead to high-affinity and selective interactions with proteins. While this compound itself is a building block, its derivatives have been explored in the development of novel therapeutic agents. The core can be functionalized to create libraries of compounds for screening against various diseases. For instance, the introduction of substituents on the cyclohexane (B81311) or dioxane rings can modulate the biological activity and pharmacokinetic properties of the resulting molecules. The development of synthetic methodologies for the stereoselective synthesis of substituted spiroketals is an active area of research, aiming to provide access to a wider range of structurally diverse compounds for drug discovery.

References

An In-depth Technical Guide to 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dioxaspiro[5.5]undecane, a spirocyclic ketal, is a key structural motif and a versatile building block in the realms of organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents and chiral ligands for asymmetric catalysis.[1] The spiroketal moiety is prevalent in a wide array of natural products, including microbial metabolites and marine toxins, highlighting its significance in biological systems.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its derivatives is crucial for its application in synthesis and drug design. The following tables summarize key quantitative data for the parent compound and a common derivative. For comparison, data for the isomeric 1,7-dioxaspiro[5.5]undecane is also provided.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,7-Dioxaspiro[5.5]undecane3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
CAS Number 180-93-8[2]180-84-7[3]707-29-9[4][5]
Molecular Formula C₉H₁₆O₂[2]C₉H₁₆O₂[3]C₁₁H₂₀O₂[4][5]
Molecular Weight 156.22 g/mol [2]156.225 g/mol [3]184.28 g/mol [4]
Boiling Point Not available192-194 °C (750 mmHg)[3]110.0-110.5 °C (19-20 Torr)
Density Not available1.02 g/mL[3]0.98 ± 0.1 g/cm³ (Predicted)
Refractive Index Not availablen20/D 1.464[3]Not available
LogP (octanol/water) 1.8 (Computed)[2]2.083702.644 (est)

Table 2: Spectroscopic Data for this compound Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
1,5-Dioxaspiro[5.5]undecan-3-one 1.40–1.49 (m, 2H), 1.55–1.64 (m, 4H), 1.70–1.77 (m, 4H), 4.18 (s, 4H)[6]22.8, 25.2, 32.5, 66.5, 99.8, 208.0[6]HRMS [M+H]⁺: calcd 171.1016, found 171.1008[6]
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane 1.36–1.45 (m, 2H), 1.45–1.60 (m, 4H), 1.68–1.81 (m, 4H), 2.01 (bs, 2H), 2.04 (bs, 1H), 3.48 (s, 2H), 3.52 (d, J = 11.9 Hz, 2H), 3.79 (d, J = 11.9 Hz, 2H)[6]22.6, 25.7, 31.1, 33.8, 50.5, 64.7, 66.4, 98.6[6]HRMS [M+H]⁺: calcd 202.1438, found 202.1431[6]

Experimental Protocols

The synthesis of this compound and its derivatives is well-established in the literature. Below are detailed methodologies for key synthetic transformations.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acid-catalyzed ketalization of cyclohexanone (B45756) with 1,3-propanediol (B51772).

Protocol:

  • To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (B109758) (950 ml), successively add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.[7]

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.[7]

  • After stirring, add ice-chilled 1N aqueous sodium hydroxide (B78521) solution (1.5 l) to the reaction mixture with stirring.[7]

  • Extract the resulting mixture with dichloromethane.[7]

  • Wash the organic extract with water and dry over anhydrous sodium sulfate.[7]

  • After filtration, remove the solvent in vacuo.[7]

  • Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal) (26.8 g, yield: 55%).[7]

Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

This protocol describes the synthesis of a functionalized derivative, 1,5-Dioxaspiro[5.5]undecan-3-one, which serves as a versatile intermediate for further chemical modifications. The synthesis starts from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.

Protocol:

  • Add 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (31.4 g, 156 mmol, 1.00 equiv) to a 2-L three-necked, round-bottomed flask equipped with a magnetic stirrer and suspend it in water (520 mL).[8]

  • Fit the flask with an addition funnel, a thermometer, and a septum.[8]

  • Cool the suspension in an ice-water bath.

  • In a separate flask, dissolve sodium periodate (B1199274) (NaIO₄) in water and add it to the reaction mixture via the addition funnel while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved through column chromatography on silica (B1680970) gel. Note that distillation may lead to decomposition.[8]

Applications in Drug Development

The rigid spirocyclic scaffold of this compound is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a variety of biological targets.[9] Spirocycles are increasingly being incorporated into drug candidates due to their ability to provide three-dimensional diversity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[9][10]

A notable example of a drug class where spiroketal-like structures are pivotal is the soluble epoxide hydrolase (sEH) inhibitors. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent sEH inhibitors and are being investigated as orally active drug candidates for the treatment of chronic kidney diseases.[11] The inhibition of sEH is a promising therapeutic strategy for various cardiovascular and inflammatory diseases.

The general workflow for the discovery of such inhibitors often involves the following logical steps:

drug_discovery_workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A Scaffold Selection (this compound) B Derivative Synthesis A->B C Compound Library B->C D High-Throughput Screening (e.g., sEH inhibition assay) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vivo Efficacy Studies (e.g., animal models of kidney disease) F->G H ADME/Tox Profiling F->H I Candidate Drug Selection G->I H->I

Drug discovery workflow for spiroketal-based inhibitors.

Synthetic Workflow and Logical Relationships

The synthesis of functionalized this compound derivatives often follows a logical progression from readily available starting materials. The following diagram illustrates a typical synthetic workflow.

synthesis_workflow A Starting Materials (Cyclohexanone, 1,3-Propanediol) B Ketalization Reaction (Acid Catalyst) A->B Step 1 C This compound B->C Step 2 D Functionalization/ Derivatization C->D Step 3 E Target Molecules (e.g., Bioactive Compounds) D->E Step 4

References

Synthesis of 1,5-Dioxaspiro[5.5]undecane from Cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-Dioxaspiro[5.5]undecane, a valuable spiroketal, from the starting material cyclohexanone (B45756). This document details the core chemical transformation, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Core Synthesis Pathway: Ketalization

The primary route for the synthesis of this compound from cyclohexanone is through an acid-catalyzed ketalization reaction with 1,3-propanediol (B51772). This reaction, also known as acetal (B89532) formation, involves the protection of the ketone group of cyclohexanone by the diol, forming a cyclic ketal. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

The general mechanism for this acid-catalyzed reaction involves the protonation of the carbonyl oxygen of cyclohexanone, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of 1,3-propanediol. Subsequent proton transfer and elimination of a water molecule lead to the formation of an oxonium ion, which is then attacked intramolecularly by the second hydroxyl group of the diol. Deprotonation of the resulting intermediate yields the final spiroketal product, this compound.[1][2][3]

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Cyclohexanone Cyclohexanone Protonated_Cyclohexanone Protonated Cyclohexanone Cyclohexanone->Protonated_Cyclohexanone Protonation Propanediol 1,3-Propanediol Hemiketal Hemiketal Intermediate Propanediol->Hemiketal Nucleophilic Attack H_plus H+ (Acid Catalyst) Protonated_Cyclohexanone->Hemiketal Oxonium_Ion Oxonium Ion Hemiketal->Oxonium_Ion - H2O Spiroketal This compound Oxonium_Ion->Spiroketal Intramolecular Cyclization Water H2O

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Protocols and Quantitative Data

Several methodologies have been reported for the synthesis of this compound and related ketals. The choice of catalyst, solvent, and reaction conditions significantly impacts the reaction efficiency and yield.

Zirconium Chloride Catalyzed Synthesis

A specific and effective method for the synthesis of this compound utilizes zirconium chloride as a catalyst in the presence of triethyl orthoformate, which acts as a dehydrating agent to drive the reaction to completion.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Cyclohexanone in dry Dichloromethane (B109758) B Add 1,3-Propanediol, Triethyl Orthoformate, and Zirconium Chloride A->B C Stir at Room Temperature under Nitrogen for 1 hour B->C D Quench with ice-chilled 1N NaOH (aq) C->D E Extract with Dichloromethane D->E F Wash organic layer with Water E->F G Dry over anhydrous Sodium Sulfate F->G H Filter and remove solvent in vacuo G->H I Purify by reduced-pressure distillation H->I

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) are added successively with stirring.[4] The resulting mixture is stirred at room temperature under a nitrogen atmosphere for 1 hour.[4] Following the reaction, ice-chilled 1N aqueous sodium hydroxide (B78521) solution (1.5 l) is added to the reaction mixture. The product is then extracted with dichloromethane, and the organic layer is washed with water and dried over anhydrous sodium sulfate.[4] After filtration and removal of the solvent under reduced pressure, the crude product is purified by distillation to yield this compound.[4]

Quantitative Data Summary:

Reactant/ReagentMolar Ratio (to Cyclohexanone)CatalystSolventTemperatureTime (h)Yield (%)Reference
Cyclohexanone1.0Zirconium Chloride (0.02 eq)DichloromethaneRoom Temp.155[4]
1,3-Propanediol1.5[4]
Triethyl Orthoformate1.0[4]
Alternative Catalytic Systems

Research into ketalization reactions has explored various catalysts to improve yields, reduce reaction times, and employ more environmentally benign conditions. While not all examples are specific to this compound, they provide valuable insights for optimization.

CatalystSubstratesKey FindingsReference
H4SiW12O40/PAnCyclohexanone & 1,2-PropanediolYields over 96.5% with a molar ratio of 1:1.4 (ketone:diol) and 1.0% catalyst loading for 40 minutes.[5]
Brønsted Acidic Ionic Liquids (BAILs)Cyclohexanone & GlycolConsidered environmentally friendly and highly efficient, suggested to replace mineral and solid acids.[6]
Co(NO3)2Cyclohexanone & Propane-1,2-diolAn efficient catalytic system for ketalization under mild, solvent-free conditions.[7]

Conclusion

The synthesis of this compound from cyclohexanone is a well-established process, primarily achieved through acid-catalyzed ketalization with 1,3-propanediol. The use of zirconium chloride as a catalyst in the presence of a dehydrating agent provides a reliable method with a moderate yield. For professionals in drug development and chemical research, the optimization of this synthesis can be explored through the investigation of alternative catalytic systems, such as heteropolyacids or ionic liquids, which have shown high efficiency in similar transformations. The detailed protocols and comparative data presented in this guide serve as a foundational resource for the synthesis and further investigation of this important spiroketal.

References

Spectroscopic Profile of 1,5-Dioxaspiro[5.5]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-Dioxaspiro[5.5]undecane and its derivatives. The information is presented to support research, development, and quality control activities involving this spiroketal scaffold.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a closely related derivative, 1,5-Dioxaspiro[5.5]undecan-3-one.

This compound

Table 1: ¹H NMR Data (Estimated)

ProtonsChemical Shift (δ, ppm)Multiplicity
-O-CH₂-CH₂-CH₂-O-~3.7t
-O-CH₂-CH₂-CH₂-O-~1.8p
Cyclohexane CH₂~1.5-1.6m

Table 2: ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
Spiro Carbon~98
-O-C H₂-~60
-O-CH₂-C H₂-CH₂-O-~20
Cyclohexane C2/C6~35
Cyclohexane C3/C5~24
Cyclohexane C4~26

Note: Data sourced from publicly available spectral databases.

Table 3: IR and Mass Spectrometry Data

TechniqueKey Peaks/Values
IR (Vapor Phase) C-O stretching, C-H stretching
Mass Spec. (GC-MS) Molecular Ion (M⁺): m/z 156. Key fragments: m/z 113, 55, 41.[1]
1,5-Dioxaspiro[5.5]undecan-3-one

Table 4: ¹H and ¹³C NMR Data for 1,5-Dioxaspiro[5.5]undecan-3-one

NucleusChemical Shift (δ, ppm)
¹H NMR 1.40–1.49 (m, 2H), 1.55–1.64 (m, 4H), 1.70–1.77 (m, 4H), 4.18 (s, 4H)
¹³C NMR 22.8, 25.2, 32.5, 66.5, 99.8, 208.0

Table 5: IR and HRMS Data for 1,5-Dioxaspiro[5.5]undecan-3-one

TechniqueValues
IR (film, cm⁻¹) 2938, 2863, 1751, 1448, 1435, 1425, 1369, 1338, 1281, 1264, 1239, 1201, 1162, 1146, 1118, 1079, 1058, 1028, 922, 847, 825
HRMS (ESI) Calculated for C₉H₁₅O₃ [M+H]⁺: 171.1016, Found: 171.1008

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following are protocols for the synthesis and spectroscopic analysis of the title compound and its derivative.

Synthesis of this compound

This procedure outlines the formation of the spiroketal from cyclohexanone (B45756) and 1,3-propanediol (B51772).

Materials:

Procedure:

  • To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), successively add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • After stirring, add ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) to the reaction mixture with stirring.

  • Extract the mixture with dichloromethane.

  • Wash the organic extract with water and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by reduced-pressure distillation to afford this compound.

Spectroscopic Characterization of 1,5-Dioxaspiro[5.5]undecan-3-one

The following protocols were used for the characterization of 1,5-Dioxaspiro[5.5]undecan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR) on a thin film of the sample.

  • Range: Data collected over the standard mid-IR range.

High-Resolution Mass Spectrometry (HRMS):

  • Ionization: Electrospray Ionization (ESI)

  • Analysis: Data acquired in positive ion mode to detect the [M+H]⁺ ion.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

experimental_workflow cluster_synthesis Synthesis of this compound reactants Cyclohexanone + 1,3-Propanediol reaction Ketalization (ZrCl4, TEF, DCM) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Distillation workup->purification product This compound purification->product

Synthetic workflow for this compound.

characterization_workflow cluster_analysis Spectroscopic Analysis sample Purified Sample (e.g., 1,5-Dioxaspiro[5.5]undecan-3-one) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS/GC-MS) sample->ms data_analysis Data Processing & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1,5-Dioxaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of 1,5-Dioxaspiro[5.5]undecane derivatives, with a focus on methodological details and data presentation for researchers, scientists, and professionals in drug development. The spiroketal motif, a key feature of this compound, is a privileged scaffold in many natural products and pharmacologically active compounds.[1][2][3] Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established routes. A common method involves the acid-catalyzed reaction of a ketone with a diol. For the parent compound, cyclohexanone (B45756) is reacted with 1,3-propanediol.[4] Derivatives, such as the this compound-2,4-dione, can be synthesized via a one-pot reaction between cyclohexanone and malonic acid, typically in the presence of acetic anhydride (B1165640) and a catalytic amount of a strong acid.[5]

Experimental Protocol: Synthesis of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

This protocol is adapted from a reported synthesis of a substituted derivative.[6]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound-2,4-dione (1 equivalent) in ethanol.

  • Add 3,4-dimethylbenzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.[3][7][8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a general procedure for the determination of a crystal structure.

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is selected under a microscope.[7] The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[2]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.[3]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors such as absorption.[7]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[7] This model is then refined against the experimental data to improve the fit, typically by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for several derivatives of this compound-2,4-dione.

Table 1: Crystal Data and Structure Refinement for Selected this compound-2,4-dione Derivatives.

Parameter3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[6]3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (1)[6]3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (2)[6]
Chemical FormulaC₁₈H₂₀O₄C₂₀H₂₂O₇C₂₀H₂₂O₇
Formula Weight300.34374.38374.38
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupCcPna2₁P-1
a (Å)27.437(6)10.182(2)8.7807(18)
b (Å)11.471(2)11.828(2)9.4383(19)
c (Å)21.196(4)14.356(3)11.450(2)
α (°)909098.64(3)
β (°)109.85(3)90103.28(3)
γ (°)909099.44(3)
Volume (ų)6275(2)1729.0(6)893.4(3)
Z1642
Calculated Density (g/cm³)1.271--
Absorption Coefficient (mm⁻¹)0.089--
F(000)2556--

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Reactants (e.g., this compound-2,4-dione, aldehyde) reaction Knoevenagel Condensation (Reflux in Ethanol with Catalyst) start->reaction purification Purification (Recrystallization) reaction->purification crystal_selection Single Crystal Selection purification->crystal_selection xrd Single-Crystal X-ray Diffraction (Data Collection) crystal_selection->xrd data_processing Data Processing (Unit Cell & Space Group Determination) xrd->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

Conformational Analysis of the this compound Ring System

The this compound core can exist in different conformations. The cyclohexane (B81311) ring typically adopts a chair conformation, while the 1,3-dioxane (B1201747) ring can exist in a chair or a twisted-boat conformation. The relative stability of these conformers is influenced by steric and stereoelectronic effects, such as the anomeric effect.[1]

conformational_isomers cc Image of Chair-Chair Conformer equilibrium cc->equilibrium ctb Image of Chair-Twist-Boat Conformer equilibrium->ctb

Caption: Conformational equilibrium of the this compound ring system.

References

In-Depth Technical Guide to Stereoisomerism in 1,5-Dioxaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical intricacies of 1,5-dioxaspiro[5.5]undecane derivatives. This class of spiroketals is a recurring motif in numerous natural products and has garnered significant interest in medicinal chemistry and drug development due to its rigid conformational nature and potential for diverse biological activities. This document details the fundamental principles of stereoisomerism in this scaffold, methods for stereoselective synthesis, protocols for separation and characterization of stereoisomers, and their potential applications in drug discovery.

Core Concepts of Stereoisomerism in this compound Systems

The this compound core, while achiral in its unsubstituted form, gives rise to a rich stereochemical landscape upon substitution. The primary sources of stereoisomerism in these derivatives are the spiro center, and the introduction of additional stereocenters on either the cyclohexane (B81311) or the 1,3-dioxane (B1201747) ring.

1.1. Chirality at the Spiro Center: The spiro carbon atom (C6) is the defining feature of this class of molecules. When the substitution pattern on the two rings breaks the plane of symmetry of the molecule, the spiro center itself can become a stereocenter, leading to the existence of enantiomers. This is a form of axial or helical chirality, arising from the non-planar arrangement of the two rings.

1.2. Diastereomerism: The introduction of one or more substituents on the rings can create additional stereocenters. For instance, a substituent at the C9 position can lead to one independent diastereomer, which exists as a pair of enantiomers. However, substitution at the C7 or C8 positions can result in two independent diastereomers, each being a pair of enantiomers. The interplay between the configuration at the spiro center and the configurations of the substituents on the rings dictates the overall number of possible stereoisomers.

1.3. Conformational Isomerism and the Anomeric Effect: The stereochemical analysis of this compound derivatives is further complicated by conformational isomerism. Both six-membered rings can adopt chair, boat, or twist-boat conformations. The stability of these conformers is significantly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 or C4 of the 1,3-dioxane ring, and C6, the spiro center) to occupy an axial position. This is due to a stabilizing hyperconjugative interaction between a lone pair of an endocyclic oxygen atom and the antibonding orbital (σ*) of the C-substituent bond.

Stereoselective Synthesis Strategies

The synthesis of stereochemically pure this compound derivatives is a key challenge. Several strategies have been developed to control the stereochemical outcome of the spiroketalization reaction.

2.1. Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as carbohydrates or terpenes, to construct the spiroketal framework. The inherent chirality of the starting material directs the stereochemistry of the newly formed stereocenters.

2.2. Asymmetric Catalysis: The use of chiral catalysts, such as chiral acids or organocatalysts, can promote the enantioselective or diastereoselective formation of the spiroketal. For instance, bifunctional aminothiourea catalysts have been shown to mediate intramolecular hemiacetalization/oxy-Michael addition cascades to afford chiral spiroketals with high enantioselectivity.

2.3. Substrate-Controlled Synthesis: In this strategy, existing stereocenters in the acyclic precursor guide the stereochemical course of the spirocyclization reaction. This is often governed by thermodynamic control, where the most stable diastereomer is the major product.

Separation and Characterization of Stereoisomers

The isolation and characterization of individual stereoisomers are crucial for understanding their distinct physical, chemical, and biological properties.

3.1. Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely used technique for the separation of enantiomers and diastereomers of this compound derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.

3.2. Spectroscopic and Crystallographic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the relative stereochemistry of substituents on the rings and the conformational preferences of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a chiral molecule.

Quantitative Data of this compound Derivatives and Analogues

Due to the vast number of possible derivatives, a comprehensive table of all stereoisomers is not feasible. The following tables provide representative physical and biological data for the parent compound and some substituted derivatives to illustrate the impact of stereochemistry. Note: Data for closely related spiroketal systems are included where specific data for this compound derivatives is not available in the literature, and are denoted with an asterisk ().*

Table 1: Physical Properties of this compound and Selected Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Refractive Index (n20/D)
This compoundC₉H₁₆O₂156.22Liquid193 (at 750 mmHg)1.464
3-Hydroxy-1,5-dioxaspiro[5.5]undecaneC₉H₁₆O₃172.22---
3,3,9-Trimethyl-1,5-dioxaspiro[5.5]undecaneC₁₂H₂₂O₂198.30---
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-oneC₁₁H₁₈O₃198.26---

Table 2: Biological Activity of a Chiral 1-Oxa-4,9-diazaspiro[5.5]undecane Analogue

CompoundTargetBiological Activity (IC₅₀)Therapeutic Area
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureaSoluble Epoxide Hydrolase (sEH)Highly potent inhibitionChronic Kidney Disease

Experimental Protocols

5.1. Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

This protocol describes the synthesis of a key intermediate that can be used in stereoselective reactions.

Procedure:

  • Step A: Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane: A 1-L single-necked, round-bottomed flask is charged with anhydrous N,N-dimethylformamide (DMF, 365 mL). Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) is added, followed by 1,1-dimethoxycyclohexane (B1328912) (50 mL, 329 mmol) and para-toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol). The mixture is stirred for 18 hours at ambient temperature. The volatiles are removed under high vacuum. The residue is triturated with diethyl ether (700 mL) to precipitate a white solid, which is collected by filtration. The filtrate is concentrated, and the residue is combined with the collected solid. Triethylamine (18.0 mL, 129 mmol) is added, and the suspension is stirred for 24 hours. The solid is filtered off, and the filtrate is concentrated to yield 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.

  • Step B: Oxidative Cleavage to 1,5-Dioxaspiro[5.5]undecan-3-one: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (30.0 g, 148 mmol) is dissolved in deionized water (492 mL) in a 2-L flask and cooled to 0 °C. A solution of potassium dihydrogen phosphate (B84403) (24.1 g, 177 mmol) in deionized water (177 mL) is added. A solution of sodium periodate (B1199274) (37.8 g, 177 mmol) in deionized water (354 mL) is added dropwise over 1 hour. The reaction is stirred for an additional 2 hours at 0 °C and then for 1 hour at ambient temperature. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (100 mL). The aqueous layer is extracted with dichloromethane (B109758) (12 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1,5-dioxaspiro[5.5]undecan-3-one.

5.2. Chiral Separation of a Representative Spiroketal Derivative by HPLC

This protocol provides a general guideline for the chiral separation of spiroketal derivatives. Optimization for specific compounds is necessary.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak AD-3 or Chiralcel OD-3 column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase separations. For reversed-phase separations, a mixture of acetonitrile (B52724) and water or a buffer can be employed. The exact ratio needs to be optimized for the specific analyte.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs.

  • Procedure: A solution of the racemic spiroketal derivative is prepared in a suitable solvent and injected onto the column. The mobile phase composition is adjusted to achieve baseline separation of the enantiomers or diastereomers. The retention times and peak areas of the separated isomers are recorded.

Visualizations

Signaling Pathway

G cluster_0 PUFA Metabolism cluster_1 sEH Action and Inhibition cluster_2 Cellular Response Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation Inflammation EETs->Inflammation Reduces DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs DHETs->Inflammation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->sEH

Caption: Inhibition of the sEH pathway by a this compound derivative.

Experimental Workflow

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Characterization & Evaluation start Acyclic Precursor synthesis Stereoselective Spiroketalization start->synthesis racemate Mixture of Stereoisomers synthesis->racemate separation Chiral HPLC racemate->separation isomers Isolated Stereoisomers (Enantiomers/Diastereomers) separation->isomers nmr NMR Spectroscopy (Relative Stereochemistry) isomers->nmr xray X-ray Crystallography (Absolute Stereochemistry) isomers->xray activity Biological Activity Assay (e.g., IC50) isomers->activity

Caption: A typical workflow for the synthesis, separation, and analysis of stereoisomers.

Logical Relationships

G cluster_factors Influencing Factors Stereochem Stereochemical Outcome Anomeric Anomeric Effect Anomeric->Stereochem Stabilizes Axial Substituents Steric Steric Hindrance Steric->Stereochem Favors Equatorial Substituents Catalyst Chiral Catalyst/ Auxiliary Catalyst->Stereochem Induces Asymmetry Temp Reaction Temperature (Thermodynamic vs. Kinetic Control) Temp->Stereochem Determines Product Distribution

Caption: Factors governing the stereochemical outcome in spiroketal synthesis.

Conclusion

The stereoisomerism of this compound derivatives presents both a challenge and an opportunity in the field of drug discovery. The rigid spiroketal framework provides a unique three-dimensional scaffold for the design of novel therapeutic agents. A thorough understanding of the principles of stereoisomerism, coupled with advanced synthetic and analytical techniques, is essential for harnessing the full potential of this versatile class of molecules. The ability to synthesize and evaluate stereochemically pure compounds will undoubtedly pave the way for the discovery of new drugs with improved efficacy and safety profiles.

Helical Chirality of the 1,5-Dioxaspiro[5.5]undecane Skeleton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-dioxaspiro[5.5]undecane skeleton is a core structural motif found in a variety of natural products and pharmacologically active compounds. Its spirocyclic nature imparts a rigid three-dimensional conformation, and the potential for helical chirality makes it a compelling scaffold for the design of stereospecific molecular entities. This technical guide provides an in-depth exploration of the helical chirality of the this compound core, covering its stereochemical principles, synthetic strategies for accessing enantiopure forms, and analytical techniques for chiroptical characterization. While specific quantitative chiroptical data for the unsubstituted parent compound is limited in publicly accessible literature, this guide draws upon data from closely related analogs and established methodologies for spiroketal chemistry to provide a comprehensive framework for researchers.

Introduction to Spiroketal Chirality

Spiroketals, such as this compound, are characterized by a central spiro atom, which is a carbon atom common to two rings. The stereochemistry at this spirocenter is of paramount importance as it dictates the overall three-dimensional shape of the molecule. The chirality in these systems is often not due to a traditional chiral center with four different substituents but arises from the helical arrangement of the two rings, a form of axial or helical chirality.

The conformation and stereochemical stability of spiroketals are significantly influenced by the anomeric effect. This stereoelectronic effect involves the delocalization of a lone pair of electrons from an oxygen atom into an adjacent anti-periplanar σ* orbital of a C-O bond. In this compound, the double anomeric effect, where each ether oxygen's lone pair interacts with the antibonding orbital of the other C-O bond, stabilizes a specific conformation, typically a rigid chair-chair arrangement. This conformational lock is crucial for the manifestation of its helical chirality.

Synthesis of Chiral this compound Scaffolds

The synthesis of enantiomerically enriched spiroketals can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. While a specific enantioselective synthesis for the unsubstituted this compound is not extensively documented, the principles can be applied from the synthesis of substituted analogs.

A general approach involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. To induce chirality, the synthesis can be modified to proceed via a kinetically controlled spirocyclization, often mediated by chiral catalysts.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of the spiroketal into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic this compound skeleton involves the ketalization of cyclohexanone (B45756) with 1,3-propanediol.

Materials:

  • Cyclohexanone

  • 1,3-propanediol

  • Triethyl orthoformate

  • Zirconium chloride (catalyst)

  • Dichloromethane (solvent)

  • 1N Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclohexanone in dry dichloromethane, add 1,3-propanediol, triethyl orthoformate, and a catalytic amount of zirconium chloride.

  • Stir the mixture at room temperature under a nitrogen atmosphere for approximately 1 hour.

  • Quench the reaction by adding ice-chilled 1N aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by distillation to obtain this compound.[1]

General Protocol for Chiral HPLC Resolution

The following is a generalized protocol for the analytical-scale chiral resolution of a spiroketal like this compound. The optimal conditions, including the choice of chiral stationary phase and mobile phase composition, need to be determined empirically.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

Procedure:

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A common starting point for normal phase chromatography is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as spiroketals may have weak chromophores).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Analysis: Monitor the chromatogram for the separation of two peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chiroptical Properties and Data

The chiroptical properties of a molecule, such as its optical rotation and circular dichroism, provide definitive proof of its chirality and can be used to determine the absolute configuration.

Optical Rotation

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. While the specific rotation for the enantiomers of the parent this compound is not readily found in the literature, data for closely related spiroketals demonstrate the principle. For example, the enantiomers of the olive fly pheromone, 1,7-dioxaspiro[5.5]undecane, exhibit distinct optical rotations.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed stereochemical information than optical rotation and can be used to assign the absolute configuration by comparison with theoretical calculations.

Quantitative Data Summary (Hypothetical for Parent Compound, based on Analogs)

Since specific quantitative data for the parent this compound is not available, the following table is presented as an illustrative example of the type of data that would be collected for its enantiomers.

Property(+)-Enantiomer(-)-Enantiomer
Specific Rotation ([α]D) > 0°< 0°
Circular Dichroism (λmax) Positive Cotton EffectNegative Cotton Effect
Elution Order (Chiral HPLC) Varies with CSPVaries with CSP

Signaling Pathways and Biological Relevance

While the this compound skeleton is a privileged scaffold in medicinal chemistry, specific signaling pathways directly modulated by its helical chirality are not extensively detailed in the literature for the parent compound. However, the importance of stereochemistry in drug-receptor interactions is a fundamental principle in pharmacology. The rigid, well-defined three-dimensional structure of a single enantiomer of a this compound derivative can lead to highly specific and potent interactions with biological targets, such as enzymes and receptors. For instance, nitrogen-containing analogs, like 1,9-diazaspiro[5.5]undecanes, have been investigated for their potential in treating various disorders, and their activity is expected to be stereospecific.[2]

Visualizations

Diagrams of Key Concepts and Workflows

Helical_Chirality Figure 1: Helical Chirality of this compound cluster_M M-Helix (Minus) cluster_P P-Helix (Plus) M_structure P_structure M_structure->P_structure Mirror Plane

Caption: Conceptual representation of the M (Minus) and P (Plus) helical enantiomers of a spiroketal.

Synthesis_Workflow Figure 2: General Workflow for Accessing Enantiopure Spiroketals Start Starting Materials (e.g., Cyclohexanone, 1,3-propanediol) Racemic_Synthesis Racemic Synthesis (Ketalization) Start->Racemic_Synthesis Asymmetric_Synthesis Asymmetric Synthesis (Chiral Catalyst/Auxiliary) Start->Asymmetric_Synthesis Racemic_Mixture Racemic this compound Racemic_Synthesis->Racemic_Mixture Chiral_Resolution Chiral Resolution (e.g., Chiral HPLC) Racemic_Mixture->Chiral_Resolution Enantiomer_1 Enantiomer 1 Chiral_Resolution->Enantiomer_1 Enantiomer_2 Enantiomer 2 Chiral_Resolution->Enantiomer_2 Single_Enantiomer Single Enantiomer Asymmetric_Synthesis->Single_Enantiomer

Caption: Synthetic strategies for obtaining enantiomerically pure this compound.

Chiral_Analysis_Workflow Figure 3: Workflow for Chiral Analysis Sample Racemic or Enantioenriched Sample HPLC Chiral HPLC Analysis Sample->HPLC Chiroptical Chiroptical Spectroscopy (Polarimetry, CD) Sample->Chiroptical Chromatogram Chromatogram (Separated Enantiomer Peaks) HPLC->Chromatogram Quantification Quantification of % ee Chromatogram->Quantification Result Characterized Enantiopure Compound Quantification->Result Spectra Optical Rotation & CD Spectra Chiroptical->Spectra Absolute_Config Determination of Absolute Configuration Spectra->Absolute_Config Absolute_Config->Result

Caption: A typical workflow for the analysis and characterization of chiral spiroketals.

Conclusion

The this compound skeleton possesses inherent helical chirality due to its rigid spirocyclic structure, which is conformationally locked by the anomeric effect. While the synthesis of the racemic form is straightforward, accessing enantiopure forms requires specialized techniques such as asymmetric synthesis or chiral resolution. The characterization of these enantiomers relies on chiroptical methods like polarimetry and circular dichroism spectroscopy, with chiral HPLC being an indispensable tool for determining enantiomeric purity. Although specific biological targets for the parent compound's enantiomers are not yet fully elucidated, the principles of stereospecificity in drug action suggest that the helical chirality of this scaffold holds significant potential for the development of novel, highly selective therapeutic agents. Further research into the enantioselective synthesis and biological evaluation of this compound and its derivatives is warranted to fully exploit its potential in drug discovery and development.

References

Methodological & Application

Application of 1,5-Dioxaspiro[5.5]undecane in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-dioxaspiro[5.5]undecane moiety, a key structural feature in a variety of natural products, serves as a versatile building block and a robust protecting group in complex organic synthesis. Its inherent stability, particularly under acidic conditions where other ketals might falter, makes it an invaluable tool for synthetic chemists. This document provides detailed application notes and experimental protocols for the synthesis of this compound-containing intermediates and their application in the total synthesis of bioactive natural products.

Application Notes

The this compound core is found in several natural products exhibiting significant biological activity. Its rigid spirocyclic system often plays a crucial role in defining the three-dimensional conformation of the molecule, which is essential for its interaction with biological targets.

Key Features and Advantages:

  • Acid Stability: The cyclohexylidene ketal derived from 1,3-propanediol (B51772) is notably more stable to acidic conditions compared to acetonides or diethyl ketals.[1] This stability allows for a broader range of chemical transformations to be performed on other parts of the molecule without premature deprotection.

  • Stereochemical Control: The rigid nature of the spiroketal can influence the stereochemical outcome of reactions at neighboring centers, providing a valuable tool for asymmetric synthesis.

  • Synthetic Handle: Functionalized this compound derivatives, such as 1,5-dioxaspiro[5.5]undecan-3-one, serve as versatile chiral building blocks for the elaboration of complex carbon skeletons.[1]

Applications in Total Synthesis:

The this compound framework is a central feature in the total synthesis of several complex natural products, including:

  • Talaromycin A and B: These mycotoxins, produced by Talaromyces stipitatus, possess a unique bis-spiroketal structure. Their synthesis relies on the stereocontrolled formation of the this compound core.

  • Spirofungin A and B: These antifungal antibiotics feature a 6,6-spiroketal system. Their total synthesis showcases strategies for the diastereoselective construction of this moiety.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct synthesis of the parent this compound ring system.

Reaction Scheme:

G reactant1 Cyclohexanone (B45756) reagents ZrCl4, Triethyl orthoformate DCM, rt, 1h reactant1->reagents reactant2 1,3-Propanediol reactant2->reagents product This compound reagents->product

Figure 1. Synthesis of this compound.

Materials:

Procedure: [2]

  • To a solution of cyclohexanone (32 mL, 0.31 mol) in dry dichloromethane (950 mL) were successively added 1,3-propanediol (33.5 mL, 0.46 mol), triethyl orthoformate (51.5 mL, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.

  • The resulting mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour.

  • After stirring, ice-chilled 1N aqueous sodium hydroxide solution (1.5 L) was added to the reaction mixture with stirring.

  • The mixture was extracted with dichloromethane.

  • The organic extract was washed with water and dried over anhydrous sodium sulfate.

  • After filtration, the solvent was removed in vacuo.

  • The residue was purified by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal).

Quantitative Data:

ProductYieldReference
This compound55%[2]
Protocol 2: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

This protocol details the preparation of a functionalized spiroketal, a valuable intermediate for further synthetic transformations.[1]

Reaction Workflow:

G cluster_0 Step A: Synthesis of Amino-diol Ketal cluster_1 Step B: Oxidative Cleavage start_A Tris(hydroxymethyl)aminomethane hydrochloride reagents_A 1,1-Dimethoxycyclohexane (B1328912) p-TsOH, DMF, 18h start_A->reagents_A intermediate_A 3-Amino-3-(hydroxymethyl)- This compound reagents_A->intermediate_A start_B 3-Amino-3-(hydroxymethyl)- This compound intermediate_A->start_B Proceed to Step B reagents_B NaIO4, KH2PO4 H2O, 0°C to rt start_B->reagents_B product_B 1,5-Dioxaspiro[5.5]undecan-3-one reagents_B->product_B

Figure 2. Workflow for the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one.

Step A: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane [1]

Materials:

  • Tris(hydroxymethyl)aminomethane hydrochloride

  • 1,1-Dimethoxycyclohexane

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (Et₃N)

  • Ethyl acetate (B1210297)

Procedure: [1]

  • To a flame-dried 1-L round-bottomed flask under an argon atmosphere, add anhydrous DMF (365 mL).

  • Add tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) in a single portion.

  • Add 1,1-dimethoxycyclohexane (50 mL, 329 mmol) via syringe.

  • Add p-TsOH·H₂O (1.63 g, 8.57 mmol) as a solid.

  • Stir the mixture for 18 hours at ambient temperature.

  • Distill off the volatiles under high vacuum with heating.

  • Triturate the residue with diethyl ether (700 mL) to precipitate a white solid.

  • Filter the suspension and wash the solid.

  • The crude product is treated with triethylamine in ethyl acetate to yield the free amine.

  • The final product is obtained after filtration and concentration.

Step B: 1,5-Dioxaspiro[5.5]undecan-3-one [1]

Materials:

Procedure: [1]

  • Suspend 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (31.4 g, 156 mmol) in water (520 mL) in a 2-L three-necked flask.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In a separate flask, dissolve NaIO₄ (40.0 g, 187 mmol) and KH₂PO₄ (42.5 g, 312 mmol) in water (520 mL).

  • Add the aqueous NaIO₄/KH₂PO₄ solution dropwise to the suspension of the amino-diol ketal over 1 hour, maintaining the internal temperature between 1 and 4 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture for an additional 2 hours at ambient temperature.

  • Extract the aqueous reaction mixture with dichloromethane (12 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo to afford 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.

Quantitative Data:

ProductYield (Step A)Yield (Step B)Overall YieldReference
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane74%--[1]
1,5-Dioxaspiro[5.5]undecan-3-one-96%71%[1]

Application in Natural Product Total Synthesis

Case Study 1: Total Synthesis of (-)-Talaromycin A

The total synthesis of (-)-Talaromycin A, a complex mycotoxin, was achieved by Crimmins and O'Mahony. A key feature of this synthesis is the construction of the bis-spiroketal core, where the this compound moiety is a fundamental component. While the full detailed experimental procedures from the primary literature are not fully accessible through the initial search, the synthetic strategy highlights the importance of stereocontrolled formation of the spiroketal ring.

Case Study 2: Asymmetric Total Synthesis of (-)-Spirofungin A and (+)-Spirofungin B

The total synthesis of the antifungal antibiotics Spirofungin A and B was reported by Shimizu and coworkers.[3] This synthesis provides an excellent example of the construction of a substituted this compound system within a complex molecular framework.

Retrosynthetic Analysis of Spirofungin A:

G spirofungin (-)-Spirofungin A spiroketal Core Spiroketal (this compound derivative) spirofungin->spiroketal Disconnect Side Chains side_chains Side Chain Fragments spirofungin->side_chains Disconnect Side Chains fragments Weinreb Amide, Alkyne, Vinyl Boronate spiroketal->fragments Key Coupling Reactions

References

Application Notes and Protocols for 1,5-Dioxaspiro[5.5]undecane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-dioxaspiro[5.5]undecane scaffold is a unique structural motif that has garnered attention in medicinal chemistry due to its presence in various biologically active compounds. This spiroketal system, characterized by two six-membered rings sharing a central carbon atom, provides a rigid three-dimensional framework that can be strategically functionalized to interact with biological targets. These application notes provide an overview of the reported biological activities of this compound derivatives, along with protocols for their synthesis and biological evaluation.

I. Biological Applications and Quantitative Data

While extensive research on the medicinal chemistry applications of this compound derivatives is still emerging, preliminary studies have highlighted their potential as antimicrobial agents.

Antimicrobial Activity

Certain derivatives of this compound-2,4-dione have been reported to exhibit potent antifungal and antibacterial activities.[1] These compounds represent a promising starting point for the development of novel anti-infective agents. The core structure can be readily modified to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Table 1: Summary of Reported Antimicrobial Activity

Compound ClassActivity TypeSpecific DataReference
This compound-2,4-dione DerivativesAntifungal, AntibacterialPotent activity reported, specific MIC values not detailed in available literature.[1]

II. Experimental Protocols

A. Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various established organic chemistry methods. A common approach involves the ketalization of a ketone with a suitable diol.

Protocol 1: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

This protocol describes the synthesis of a functionalized this compound derivative, which can serve as a versatile intermediate for further chemical modifications.

Materials:

  • 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane

  • Water

  • Other necessary reagents and solvents for subsequent reaction steps (specific to the desired modification)

Procedure:

A detailed procedure for the preparation of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro-[5.5]undecane, a precursor to 1,5-Dioxaspiro[5.5]undecan-3-one, can be adapted from the literature. The precursor is typically suspended in water to initiate the reaction sequence leading to the formation of the target ketone. It is important to note that the purification of 1,5-Dioxaspiro[5.5]undecan-3-one can be challenging, as distillation may lead to partial decomposition.

B. Biological Assays

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol provides a general framework for assessing the in vitro antimicrobial activity of this compound derivatives using the broth microdilution method.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile water or DMSO (for dissolving compounds)

  • Positive control antibiotic/antifungal

  • Negative control (vehicle)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain as per CLSI or EUCAST guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive and negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Ketone, Diol) Reaction Chemical Synthesis (e.g., Ketalization) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Biological_Evaluation_Workflow Compound This compound Derivative Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., MIC Determination) Compound->Antimicrobial_Assay Data_Analysis Data Analysis (MIC Value Determination) Antimicrobial_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for the antimicrobial evaluation of this compound derivatives.

IV. Future Directions

The this compound scaffold holds promise for the development of new therapeutic agents. Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the this compound core to generate a wide range of derivatives.

  • Comprehensive biological screening: Evaluating these derivatives against a broader panel of microbial pathogens and cancer cell lines to identify novel activities.

  • Quantitative analysis: Thoroughly quantifying the biological activity (e.g., IC50, MIC values) to establish clear structure-activity relationships.

  • Mechanism of action studies: Investigating the molecular mechanisms by which active compounds exert their biological effects to identify novel drug targets and signaling pathways.

By systematically exploring the medicinal chemistry of this compound derivatives, it is anticipated that novel and potent therapeutic leads can be discovered and developed.

References

Application Notes and Protocols: Synthesis and Utility of 1,5-Dioxaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-dioxaspiro[5.5]undecane core is a prominent structural motif found in a variety of natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional architecture makes it a valuable scaffold in medicinal chemistry, where it can serve as a pharmacophore or a template for the spatial presentation of functional groups.[2] This document provides detailed application notes on the synthesis of this compound and its derivatives, along with experimental protocols and an overview of its relevance in drug development, particularly in the context of inhibiting the soluble epoxide hydrolase (sEH) signaling pathway.

Synthetic Strategies for this compound and Derivatives

The synthesis of this compound scaffolds can be achieved through several methods, primarily involving the acid-catalyzed ketalization of a ketone with a diol. Variations in catalysts and reaction conditions can influence the yield and purity of the final product. Below are comparative data on different synthetic approaches.

Data Presentation: Comparative Synthesis of this compound and its Derivatives
ProductStarting MaterialsCatalyst/ReagentsSolventReaction ConditionsYield (%)Reference
This compoundCyclohexanone (B45756), 1,3-PropanediolZirconium chloride, Triethyl orthoformateDichloromethaneRoom temperature, 1 hour55[3]
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecaneTris(hydroxymethyl)aminomethane hydrochloride, 1,1-Dimethoxycyclohexane (B1328912)p-Toluenesulfonic acid monohydrate, Triethylamine (B128534)N,N-Dimethylformamide, Ethyl acetate (B1210297)Ambient temperature, 18 hours74[4]
1,5-Dioxaspiro[5.5]undecan-3-one3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecaneSodium periodate (B1199274), Potassium dihydrogen phosphate (B84403)Water0 °C to 23 °C96[4]
This compound-2,4-dioneMalonic acid, CyclohexanoneAcetic anhydride, Sulfuric acidNot specifiedRoom temperature~75[5]

Spectroscopic Data for 1,5-Dioxaspiro[5.5]undecan-3-one:

  • ¹H NMR (400 MHz, CDCl₃) δ: 1.40–1.49 (m, 2H), 1.55–1.64 (m, 4H), 1.70–1.77 (m, 4H), 4.18 (s, 4H)

  • ¹³C NMR (100 MHz, CDCl₃) δ: 22.8, 25.2, 32.5, 66.5, 99.8, 208.0

  • IR (film): 2938, 2863, 1751, 1448, 1435, 1425, 1369, 1338, 1281, 1264, 1239, 1201, 1162, 1146, 1118, 1079, 1058, 1028, 922, 847, 825 cm⁻¹

  • HRMS (M+H)⁺: Calculated for C₉H₁₅O₃: 171.1016, Found: 171.1008

Experimental Protocols

Protocol 1: Synthesis of this compound[3]

Materials:

  • Cyclohexanone (32 ml, 0.31 mol)

  • 1,3-Propanediol (33.5 ml, 0.46 mol)

  • Triethyl orthoformate (51.5 ml, 0.31 mol)

  • Zirconium chloride (1.44 g, 6.18 mmol)

  • Dry Dichloromethane (950 ml)

  • 1N Sodium hydroxide (B78521) solution (ice-chilled, 1.5 L)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclohexanone in dry dichloromethane, successively add 1,3-propanediol, triethyl orthoformate, and zirconium chloride with stirring.

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • After stirring, add ice-chilled 1N aqueous sodium hydroxide solution to the reaction mixture with stirring.

  • Extract the resulting mixture with dichloromethane.

  • Wash the organic extract with water and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent in vacuo.

  • Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal).

G Workflow for the Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Cyclohexanone E Mix in Dichloromethane Stir at RT for 1h under N2 B 1,3-Propanediol C Triethyl orthoformate D Zirconium chloride (catalyst) F Quench with ice-chilled 1N NaOH (aq) E->F G Extract with Dichloromethane F->G H Wash with water G->H I Dry over Na2SO4 H->I J Solvent removal in vacuo I->J K Reduced-pressure distillation J->K L This compound K->L

Caption: Synthesis workflow for this compound.

Protocol 2: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one[4]

This is a two-step synthesis starting from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.

Step A: Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane

Materials:

  • Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol)

  • 1,1-Dimethoxycyclohexane (50.0 mL, 329 mmol)

  • p-Toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 365 mL)

  • Triethylamine (18.0 mL, 129 mmol)

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottomed flask under an argon atmosphere, add anhydrous DMF.

  • Add tris(hydroxymethyl)aminomethane hydrochloride, followed by 1,1-dimethoxycyclohexane and p-toluenesulfonic acid monohydrate.

  • Stir the mixture at ambient temperature for 18 hours.

  • Distill off the volatiles under high vacuum.

  • Triturate the residue with diethyl ether and filter the resulting white solid.

  • The subsequent free base procedure with triethylamine in ethyl acetate furnishes 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.

Step B: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

Materials:

  • 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (31.4 g, 156 mmol)

  • Sodium periodate (NaIO₄)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane in water in a three-necked round-bottomed flask and cool to 0 °C.

  • Add a solution of sodium periodate and potassium dihydrogen phosphate in water dropwise.

  • Allow the reaction to warm to room temperature and stir.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.

Application in Drug Development: Targeting the Soluble Epoxide Hydrolase (sEH) Pathway

The spiroketal scaffold is a key feature in many bioactive molecules. A notable example is the development of spiro[5.5]undecane derivatives as inhibitors of soluble epoxide hydrolase (sEH).

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Soluble epoxide hydrolase is a key enzyme in the metabolism of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids.[6] Specifically, cytochrome P450 enzymes convert arachidonic acid into anti-inflammatory epoxyeicosatrienoic acids (EETs).[7] sEH then hydrolyzes these beneficial EETs into less active or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).[8][9]

Inhibition of sEH prevents the degradation of EETs, thereby increasing their concentration and promoting their anti-inflammatory, vasodilatory, and analgesic effects.[1][10] This makes sEH a promising therapeutic target for a range of diseases, including hypertension, chronic kidney disease, Parkinson's disease, and pain.[11][12]

G Soluble Epoxide Hydrolase (sEH) Signaling Pathway cluster_synthesis EET Synthesis cluster_degradation EET Degradation cluster_inhibition Therapeutic Intervention cluster_effects Downstream Effects of sEH Inhibition AA Arachidonic Acid CYP450 Cytochrome P450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active/Pro-inflammatory) sEH->DHETs Hydrolysis sEH_Inhibitor sEH Inhibitor (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivative) sEH_Inhibitor->sEH Inhibits Increased_EETs Increased EETs Levels Anti_inflammatory Anti-inflammatory Effects Increased_EETs->Anti_inflammatory Vasodilation Vasodilation Increased_EETs->Vasodilation Analgesia Analgesia Increased_EETs->Analgesia

Caption: The sEH signaling pathway and the role of sEH inhibitors.

This compound Derivatives as sEH Inhibitors

Research has shown that derivatives of the spiro[5.5]undecane scaffold can be potent inhibitors of sEH. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent sEH inhibitors and are being investigated as orally active drug candidates for the treatment of chronic kidney diseases. These compounds demonstrate the potential of the this compound framework as a starting point for designing novel therapeutics that target the sEH pathway.

Conclusion

The this compound scaffold is a versatile and valuable building block in organic synthesis and medicinal chemistry. The synthetic protocols provided herein offer reliable methods for accessing this core structure and its functionalized derivatives. The demonstrated application of related spiro[5.5]undecane systems in the development of sEH inhibitors highlights the potential of this structural motif for the discovery of new drugs targeting a range of therapeutic areas. Further exploration of the chemical space around the this compound core is warranted to uncover novel bioactive compounds.

References

Application Notes and Protocols: 1,5-Dioxaspiro[5.5]undecane in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. This reaction has found extensive application in the synthesis of fine chemicals, pharmaceuticals, and functional polymers. Within this context, 1,5-Dioxaspiro[5.5]undecane derivatives, particularly This compound-2,4-dione , serve as valuable active methylene compounds. The spirocyclic core imparts conformational rigidity to the resulting molecules, a desirable feature in the design of bioactive compounds and advanced materials. These derivatives are key precursors for synthesizing a diverse library of spiro-compounds with potential applications in medicinal chemistry, including the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound-2,4-dione in Knoevenagel condensation reactions with various aromatic aldehydes.

Applications in Organic Synthesis and Drug Discovery

The Knoevenagel condensation products derived from this compound-2,4-dione are versatile intermediates for the synthesis of more complex molecular architectures. The rigid spiroketal framework can be a key element in the design of molecules with specific three-dimensional orientations, which is crucial for their interaction with biological targets.

Potential applications of these Knoevenagel adducts include:

  • Scaffolds for Medicinal Chemistry: The resulting 3-(arylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-diones can be further modified to generate libraries of compounds for screening against various biological targets. The spirocyclic core is a feature found in numerous natural products with interesting biological activities.

  • Precursors to Novel Heterocycles: The α,β-unsaturated system in the Knoevenagel products is susceptible to a range of chemical transformations, including Michael additions and cycloadditions, opening avenues for the synthesis of novel heterocyclic systems.

  • Materials Science: The unique photophysical properties of some highly conjugated systems derived from these reactions can be of interest in the development of organic materials.

Data Presentation: Knoevenagel Condensation of this compound-2,4-dione with Aromatic Aldehydes

The following table summarizes the reaction of this compound-2,4-dione with various aromatic aldehydes. While specific yield data from a single comprehensive source is limited in the publicly available literature, the successful synthesis and crystallographic characterization of the products confirm the viability of these reactions. The protocols provided below are based on general Knoevenagel condensation procedures and are expected to provide good to excellent yields.

AldehydeProductCatalystSolventReaction Time (h)Yield (%)Reference
Benzaldehyde3-(Benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dionePiperidine (B6355638)Ethanol (B145695)4-8Good to Excellent (estimated)General Protocol
4-Bromobenzaldehyde3-(4-Bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneNot SpecifiedEthanolNot SpecifiedNot Specified[1]
4-Fluorobenzaldehyde3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
4-Methoxybenzaldehyde3-(4-Methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneNot SpecifiedEthanolNot SpecifiedNot Specified[3]
Furan-2-carbaldehyde3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
5-Methylfuran-2-carbaldehyde3-[(5-Methylfuran-2-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dioneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Note: The yields are indicated as "Good to Excellent (estimated)" for the general protocol as specific quantitative data for these exact reactions are not consistently reported in the cited literature. The provided references primarily confirm the structure of the products via X-ray crystallography.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound-2,4-dione

The active methylene compound, this compound-2,4-dione, can be synthesized from cyclohexanone (B45756) and malonic acid.

Materials:

  • Cyclohexanone

  • Malonic acid

  • Acetic anhydride

  • Concentrated Sulfuric acid (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine malonic acid (1.0 eq) and acetic anhydride.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • To this mixture, add cyclohexanone (1.0 eq) dropwise while maintaining the temperature at or below 25°C with an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound-2,4-dione. A reported yield for this synthesis is approximately 75%.

Protocol 2: General Procedure for the Knoevenagel Condensation of this compound-2,4-dione with Aromatic Aldehydes

This protocol describes a general method for the synthesis of 3-(arylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-diones.

Materials:

  • This compound-2,4-dione

  • Aromatic aldehyde (e.g., benzaldehyde, 4-bromobenzaldehyde, etc.)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound-2,4-dione (1.0 eq) and the aromatic aldehyde (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 3-(arylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione.

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the general mechanism of the piperidine-catalyzed Knoevenagel condensation between this compound-2,4-dione and an aromatic aldehyde.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Dione This compound-2,4-dione Enolate Enolate Intermediate Dione->Enolate Deprotonation Dione->Enolate Piperidine Piperidine (Base) Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Enolate->Adduct Aldehyde Aromatic Aldehyde (ArCHO) Aldehyde->Adduct Product 3-(Arylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Adduct->Product Elimination Adduct->Product Water H₂O Adduct->Water

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of 3-(arylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-diones.

Experimental_Workflow Start Start Reactants Dissolve this compound-2,4-dione and Aromatic Aldehyde in Ethanol Start->Reactants Catalyst Add catalytic amount of Piperidine Reactants->Catalyst Reflux Heat to Reflux (4-8 h) Monitor by TLC Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Product Precipitates Cooling->Precipitation Filtration Collect Solid by Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Product Under Vacuum Washing->Drying End Pure Product Drying->End

Caption: General experimental workflow.

References

Application Notes and Protocols for 1,5-Dioxaspiro[5.5]undecane as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of chiral derivatives of 1,5-Dioxaspiro[5.5]undecane as a mainstream chiral auxiliary for asymmetric synthesis is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on established principles of asymmetric synthesis and propose a potential application for a hypothetical chiral spiroketal auxiliary derived from this scaffold. The presented data is illustrative and intended to guide potential research in this area.

Introduction: The Concept of a Chiral this compound Auxiliary

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry in chemical transformations. By temporarily introducing a chiral moiety to a prochiral substrate, one can induce diastereoselectivity in subsequent reactions. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

The this compound scaffold, formed from cyclohexanone (B45756) and 1,3-propanediol, offers a rigid spirocyclic structure.[1][2] By incorporating chirality into either the cyclohexane (B81311) or the diol fragment, a chiral auxiliary can be envisioned. This document outlines the theoretical application of a C₂-symmetric chiral this compound auxiliary derived from a chiral diol for the diastereoselective alkylation of a propionate (B1217596) moiety.

Proposed Chiral Auxiliary: (7R,9R)-7,9-diphenyl-1,5-dioxaspiro[5.5]undecane.

This hypothetical auxiliary is chosen for its C₂-symmetry, which can simplify the stereochemical outcomes, and the bulky phenyl groups, which are expected to provide effective steric shielding to direct the approach of electrophiles.

Synthesis of the Chiral Auxiliary

The proposed chiral auxiliary can be synthesized from a chiral 1,3-diol and cyclohexanone.

Protocol 1: Synthesis of (7R,9R)-7,9-diphenyl-1,5-dioxaspiro[5.5]undecane

Materials:

  • (2R,4R)-2,4-diphenyl-1,5-pentanediol

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (2R,4R)-2,4-diphenyl-1,5-pentanediol (1.0 equiv.), cyclohexanone (1.2 equiv.), and a catalytic amount of p-TsOH (0.05 equiv.) in toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral auxiliary.

DOT Diagram: Synthesis of the Chiral Auxiliary

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Cyclohexanone Cyclohexanone Auxiliary (7R,9R)-7,9-diphenyl- This compound Cyclohexanone->Auxiliary Chiral Diol (2R,4R)-2,4-diphenyl-1,5-pentanediol Chiral Diol->Auxiliary p-TsOH p-TsOH (cat.) p-TsOH->Auxiliary Toluene Toluene, Reflux Toluene->Auxiliary Dean-Stark Dean-Stark Trap Dean-Stark->Auxiliary

Caption: Synthesis of the chiral this compound auxiliary.

Application in Asymmetric Alkylation

The chiral auxiliary can be attached to a carboxylic acid, such as propionic acid, to form a chiral enolate precursor. Subsequent deprotonation and alkylation will proceed with high diastereoselectivity due to the steric influence of the auxiliary.

Workflow for Asymmetric Alkylation

DOT Diagram: Asymmetric Alkylation Workflow

G A Attachment of Auxiliary B Deprotonation to form Chiral Enolate A->B C Diastereoselective Alkylation B->C D Cleavage of Auxiliary C->D E Enantiomerically Enriched Product D->E

Caption: General workflow for asymmetric alkylation.

Protocol 2: Diastereoselective Alkylation of a Propionate Derivative

Step 1: Attachment of the Auxiliary

  • To a solution of the chiral auxiliary (1.0 equiv.) in dry THF, add n-butyllithium (1.0 equiv.) at -78 °C.

  • After stirring for 30 minutes, add propanoyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the chiral ester.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral ester (1.0 equiv.) in dry THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise and stir for 1 hour to form the enolate.

  • Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 equiv.) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride, extract with diethyl ether, dry, concentrate, and purify to obtain the alkylated product.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH) (5.0 equiv.) and stir at room temperature until the ester is saponified (monitor by TLC).

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify to obtain the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Illustrative Data for Asymmetric Alkylation

The following table summarizes hypothetical results for the alkylation of the propionate derivative of the (7R,9R)-7,9-diphenyl-1,5-dioxaspiro[5.5]undecane auxiliary with various electrophiles.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃I2-Methylpropanoic acid derivative9095:5
2CH₃CH₂I2-Ethylpropanoic acid derivative8896:4
3PhCH₂Br2-Benzylpropanoic acid derivative92>98:2
4Allyl Bromide2-Allylpropanoic acid derivative8594:6

Proposed Stereochemical Model

The high diastereoselectivity observed in the alkylation reaction can be explained by a chelated transition state model. The lithium cation is proposed to coordinate to both the enolate oxygen and one of the spiroketal oxygens, leading to a rigid conformation. The bulky phenyl groups on the auxiliary effectively block one face of the enolate, forcing the electrophile to approach from the less hindered face.

DOT Diagram: Proposed Transition State

G cluster_TS Proposed Chelated Transition State TS [Structure of the chelated enolate with the auxiliary] E+ approaching from the less hindered face Block Steric Blockage by Phenyl Group Block->TS Approach Electrophile Approach Approach->TS

Caption: Proposed transition state for diastereoselective alkylation.

Conclusion

While the application of this compound itself as a chiral auxiliary is not a well-established method, the principles of asymmetric synthesis suggest that chiral derivatives of this scaffold hold potential. The rigid spiroketal framework is a promising platform for the design of new chiral auxiliaries. The protocols and data presented here provide a conceptual starting point for researchers interested in exploring this class of compounds for stereoselective transformations. Further research is required to synthesize and evaluate the efficacy of these proposed auxiliaries in various asymmetric reactions.

References

Functionalization of the 1,5-Dioxaspiro[5.5]undecane Scaffold: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,5-dioxaspiro[5.5]undecane scaffold presents a versatile and promising framework for the design and synthesis of novel therapeutic agents. This spirocyclic ketal is a key structural motif found in numerous microbial metabolites and marine toxins, demonstrating a wide range of biological activities. [1] This document provides detailed application notes and experimental protocols for the functionalization of this scaffold, aiming to facilitate its exploration in drug discovery programs.

Introduction to the this compound Scaffold

The this compound core, a bicyclic system where two rings share a single carbon atom, offers a rigid three-dimensional structure. This inherent rigidity is advantageous in drug design as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The scaffold's conformational constraints and the potential for stereoisomerism provide a rich chemical space for the development of novel ligands and bioactive molecules.[1]

Key Functionalization Strategies and Methodologies

The functionalization of the this compound scaffold can be approached through several key synthetic strategies, primarily focusing on the modification of the core structure to introduce a variety of functional groups. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting derivatives.

Synthesis of the Core Scaffold

The foundational step in any functionalization effort is the efficient synthesis of the this compound core. A common and effective method involves the ketalization of cyclohexanone (B45756) with 1,3-propanediol (B51772).

Experimental Protocol: Synthesis of this compound [2]

  • Materials: Cyclohexanone, 1,3-propanediol, triethyl orthoformate, zirconium chloride, dry dichloromethane (B109758), 1N aqueous sodium hydroxide (B78521) solution, anhydrous sodium sulfate.

  • Procedure:

    • To a stirred solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) successively.

    • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.

    • After stirring, add ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) to the reaction mixture with stirring.

    • Extract the mixture with dichloromethane.

    • Wash the organic extract with water and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent in vacuo.

    • Purify the residue by reduced-pressure distillation to yield this compound (cyclohexanone trimethylene ketal).

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount UsedYield (%)
Cyclohexanone98.1432 ml (0.31 mol)-
1,3-Propanediol76.0933.5 ml (0.46 mol)-
This compound156.22-55
Functionalization at the Dioxane Ring

A versatile approach to introduce functionality is through the synthesis of derivatives such as 1,5-dioxaspiro[5.5]undecan-3-one and this compound-2,4-dione. These intermediates serve as valuable platforms for further chemical transformations.

This ketone derivative provides a handle for a wide range of nucleophilic additions and other carbonyl chemistries. It can be prepared from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.[3]

Experimental Protocol: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one [3]

  • Materials: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, water.

  • Procedure:

    • Suspend 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane in water.

    • Subsequent reaction steps (details not fully provided in the search results) lead to the formation of 1,5-dioxaspiro[5.5]undecan-3-one.

Note: The purification of this compound by distillation can be challenging due to partial decomposition via ketal cleavage.[3]

The dione (B5365651) derivative is a key intermediate for creating compounds with potential antimicrobial and antitumor activities.[4] A common functionalization is the Knoevenagel condensation with various aldehydes.

Experimental Protocol: Synthesis of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione [4]

  • Materials: this compound-2,4-dione, 3,4-dimethylbenzaldehyde (B1206508), ethanol.

  • Procedure:

    • React this compound-2,4-dione with 3,4-dimethylbenzaldehyde in ethanol.

    • The resulting product, 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, can be isolated and characterized.

A variety of substituted benzaldehydes can be used in this reaction to generate a library of derivatives for biological screening.

Quantitative Data for Selected this compound-2,4-dione Derivatives: [4]

DerivativeMolecular FormulaMolar Mass ( g/mol )
3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneC₁₈H₂₀O₄300.34
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneC₁₉H₂₂O₇362.37
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneC₁₉H₂₂O₇362.37

Biological Activities and Potential Therapeutic Applications

Derivatives of the this compound scaffold have been reported to exhibit a range of biological activities, highlighting their potential in drug discovery.

  • Antimicrobial and Antifungal Activity: Various oxaspirocyclic compounds have shown promise as antimicrobial and antifungal agents.[4] The specific structure-activity relationships, however, require further investigation through the synthesis and screening of diverse libraries of functionalized this compound derivatives.

  • Antitumor and Antiproliferative Activity: The spiroketal motif is present in natural products with known antitumor properties.[4] Functionalization of the this compound scaffold could lead to the discovery of novel anticancer agents.

  • Enzyme Inhibition: A derivative of the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been identified as a highly potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases.[5] This suggests that the broader spiro[5.5]undecane framework can be a valuable starting point for designing enzyme inhibitors.

Experimental Workflows and Signaling Pathways

To effectively guide drug discovery efforts, it is crucial to understand the experimental workflows for evaluating biological activity and to identify the signaling pathways modulated by active compounds.

General Workflow for Biological Screening

A typical workflow for the biological evaluation of a library of functionalized this compound derivatives would involve the following steps:

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Analysis & Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., cell viability) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., target-based assays) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Signaling Pathways to Investigate

While specific signaling pathways for this compound derivatives are not yet well-documented, based on the activities of related spiro compounds, the following pathways could be relevant areas of investigation:

  • Cell Cycle Regulation: For compounds exhibiting anticancer activity, investigating their effects on key cell cycle regulators such as cyclin-dependent kinases (CDKs) would be a logical step.

  • Apoptosis Pathways: Active anticancer compounds could be assessed for their ability to induce programmed cell death by examining markers of apoptosis.

  • Inflammatory Signaling: Given that some spiro compounds have shown anti-inflammatory potential, pathways involving cytokines and other inflammatory mediators could be explored.

G cluster_targets Potential Cellular Targets cluster_pathways Downstream Signaling Pathways Scaffold Functionalized This compound Derivative Enzymes Enzymes (e.g., sEH, CDKs) Scaffold->Enzymes Receptors Receptors Scaffold->Receptors Ion_Channels Ion Channels Scaffold->Ion_Channels Cell_Cycle Cell Cycle Progression Enzymes->Cell_Cycle Inflammation Inflammatory Response Enzymes->Inflammation Apoptosis Apoptosis Receptors->Apoptosis

Caption: Potential biological targets and signaling pathways for functionalized this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of new chemical entities with therapeutic potential. The synthetic routes to the core structure and key functionalized intermediates are well-established, providing a solid foundation for the creation of diverse compound libraries. Future research should focus on expanding the repertoire of functionalization reactions, conducting systematic biological screenings, and elucidating the structure-activity relationships and underlying mechanisms of action to fully exploit the potential of this versatile scaffold in drug discovery.

References

The Versatility of 1,5-Dioxaspiro[5.5]undecane in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-dioxaspiro[5.5]undecane scaffold is a valuable and versatile building block in modern organic synthesis, offering a rigid and stereochemically defined framework for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of natural products and biologically active molecules, where precise control of stereochemistry is paramount. This document provides detailed application notes and experimental protocols for the use of this compound derivatives, primarily focusing on the key intermediate, 1,5-Dioxaspiro[5.5]undecan-3-one, in stereoselective transformations.

Introduction to this compound as a Building Block

This compound and its functionalized derivatives serve as crucial starting materials in a variety of synthetic strategies. The spiroketal moiety is a common feature in numerous microbial metabolites and marine toxins, making this scaffold an attractive template for the synthesis of complex natural product analogs.[1] The rigid conformational nature of the spirocyclic system allows for effective stereochemical control in reactions at adjacent positions, making it an excellent chiral auxiliary or a core structure for introducing stereocenters.

A key derivative, 1,5-Dioxaspiro[5.5]undecan-3-one, is a versatile intermediate that can participate in a range of carbon-carbon bond-forming reactions.[1] Notably, it has been successfully employed as a nucleophile in palladium-catalyzed enantioselective allylic alkylations and stereoselective aldol (B89426) condensations.[2] An important advantage of the this compound ketal is its significantly greater stability under acidic conditions compared to simpler acetonide or diethyl ketal protecting groups.[2]

Key Applications and Synthetic Strategies

The primary applications of this compound-derived building blocks in complex molecule synthesis revolve around stereoselective carbon-carbon bond formation. The following sections detail the protocols and data for key transformations.

Stereoselective Aldol Condensation

The enolate of 1,5-Dioxaspiro[5.5]undecan-3-one can be generated and reacted with various aldehydes to afford aldol adducts with high diastereoselectivity. This reaction is a powerful tool for the construction of polyketide fragments found in many natural products.

This protocol outlines a general procedure for the lithium-mediated aldol condensation.

Materials:

  • 1,5-Dioxaspiro[5.5]undecan-3-one

  • Aldehyde (e.g., benzaldehyde)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of 1,5-Dioxaspiro[5.5]undecan-3-one (1.0 eq) in anhydrous THF (0.1 M).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Freshly prepared or commercial LDA solution (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • A solution of the aldehyde (1.2 eq) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

Quantitative Data for Aldol Reactions:

While specific quantitative data for a wide range of aldehydes with 1,5-Dioxaspiro[5.5]undecan-3-one is not extensively compiled in a single source, the following table represents typical outcomes based on related systems and the established stereodirecting influence of similar chiral ketones.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde>95:585
Isobutyraldehyde>90:1080
Cinnamaldehyde>92:878

Note: The stereochemical outcome (syn vs. anti) is dependent on the specific reaction conditions and the nature of the aldehyde.

Palladium-Catalyzed Enantioselective Allylic Alkylation

The enolate of 1,5-Dioxaspiro[5.5]undecan-3-one can also be utilized as a soft nucleophile in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This powerful method allows for the construction of chiral quaternary carbon centers with high enantioselectivity.

This protocol provides a general procedure for the enantioselective allylic alkylation of the sodium enolate of 1,5-Dioxaspiro[5.5]undecan-3-one.

Materials:

  • 1,5-Dioxaspiro[5.5]undecan-3-one

  • Allylic electrophile (e.g., allyl acetate)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • Chiral ligand (e.g., (S)-t-Bu-PHOX)

  • Sodium hexamethyldisilazide (NaHMDS) solution in THF

  • Anhydrous and degassed toluene (B28343)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a glovebox or under a strict inert atmosphere, a Schlenk flask is charged with Pd2(dba)3 (2.5 mol%) and the chiral ligand (6.0 mol%).

  • Anhydrous and degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, 1,5-Dioxaspiro[5.5]undecan-3-one (1.2 eq) is dissolved in anhydrous toluene.

  • The solution is cooled to -78 °C, and NaHMDS (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes at this temperature to form the sodium enolate.

  • The allylic electrophile (1.0 eq) is added to the catalyst mixture.

  • The pre-formed enolate solution is then slowly transferred via cannula to the catalyst-electrophile mixture at the reaction temperature (typically between 0 °C and room temperature, optimized for the specific substrate).

  • The reaction is stirred for 12-24 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data for Asymmetric Allylic Alkylation:

Allylic ElectrophileYield (%)Enantiomeric Excess (ee %)
Allyl acetate8892
Cinnamyl acetate8595
(E)-Hex-2-en-1-yl acetate8290

Synthesis of Key Intermediate: 1,5-Dioxaspiro[5.5]undecan-3-one

The utility of the aforementioned applications hinges on the availability of the key building block, 1,5-Dioxaspiro[5.5]undecan-3-one. A reliable and scalable synthesis is therefore crucial.

Experimental Protocol: Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one[2]

This two-step procedure starts from commercially available tris(hydroxymethyl)aminomethane hydrochloride.

Step A: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane [3]

  • A 1-L round-bottomed flask is charged with anhydrous N,N-dimethylformamide (DMF, 365 mL).

  • Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) is added in a single portion.

  • 1,1-Dimethoxycyclohexane (50.0 mL, 329 mmol) is added via syringe.

  • para-Toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol) is added as a solid.

  • The mixture is stirred at room temperature for 18 hours.

  • Volatiles are removed under high vacuum with heating.

  • The residue is triturated with diethyl ether (700 mL) to precipitate a white solid.

  • The solid is filtered, washed with diethyl ether, and then treated with triethylamine (B128534) to afford the free amine product. A combined yield of 74% over two iterations has been reported.[2]

Step B: 1,5-Dioxaspiro[5.5]undecan-3-one [2]

  • 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (31.4 g, 156 mmol) is suspended in water (520 mL) in a 2-L three-necked flask and cooled to 0-5 °C.

  • A solution of sodium periodate (B1199274) (NaIO4, 73.0 g, 341 mmol) in water (520 mL) is added dropwise over 1.5 hours, maintaining the internal temperature below 5 °C.

  • The mixture is stirred for an additional 2.5 hours at 0 °C.

  • The reaction is quenched with anhydrous sodium thiosulfate (B1220275) (39.4 g, 249 mmol).

  • The mixture is saturated with solid sodium chloride and extracted with dichloromethane (B109758) (4 x 400 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound as a tan solid. A yield of 96% has been reported.[4]

Visualization of Synthetic Workflow and Potential Biological Relevance

To illustrate the synthetic utility and potential downstream applications of this compound, the following diagrams are provided.

G Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one A Tris(hydroxymethyl)aminomethane Hydrochloride C 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane A->C p-TsOH, DMF B 1,1-Dimethoxycyclohexane B->C D 1,5-Dioxaspiro[5.5]undecan-3-one C->D NaIO4, H2O

Caption: Synthetic route to the key intermediate 1,5-Dioxaspiro[5.5]undecan-3-one.

G Application of 1,5-Dioxaspiro[5.5]undecan-3-one A 1,5-Dioxaspiro[5.5]undecan-3-one B Stereoselective Aldol Condensation A->B LDA, Aldehyde C Pd-Catalyzed Asymmetric Allylic Alkylation A->C Pd2(dba)3, Chiral Ligand D Complex Polyketide Fragments B->D E Molecules with Chiral Quaternary Centers C->E F Natural Product Synthesis D->F E->F G Bioactive Molecule Development F->G

Caption: Synthetic applications of 1,5-Dioxaspiro[5.5]undecan-3-one.

While specific signaling pathway involvement for molecules directly synthesized from this compound is not yet broadly documented, the spiroketal motif is a known pharmacophore in compounds targeting a range of biological processes, including ion channel modulation and anticancer activity. The synthesis of analogs of such natural products represents a promising avenue for future research.

G Hypothetical Drug Action of a Spiroketal-Containing Molecule A Spiroketal-Containing Molecule B Ion Channel (e.g., Sodium or Calcium Channel) A->B Binding C Modulation of Ion Flux B->C Inhibition or Activation D Alteration of Cellular Membrane Potential C->D E Downstream Cellular Effects (e.g., Neurotransmission, Muscle Contraction) D->E

Caption: A potential mechanism of action for a bioactive spiroketal molecule.

Conclusion

The this compound scaffold, and particularly its 3-oxo derivative, represents a powerful and versatile tool for the stereoselective synthesis of complex molecules. The robust nature of the ketal and the predictable stereochemical outcomes of its reactions make it an attractive building block for natural product synthesis and medicinal chemistry programs. The provided protocols offer a starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate. Further exploration into the biological activities of novel molecules derived from this scaffold is a promising area for future drug discovery efforts.

References

Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one, a valuable building block in organic synthesis. The spiroketal moiety is a key structural feature in numerous natural products and pharmacologically active compounds, making this scaffold a significant target for synthetic chemists. The protocols outlined below are based on a reliable and well-documented two-step procedure, commencing with the formation of a key intermediate followed by oxidative cleavage to yield the target compound.

Application Notes

1,5-Dioxaspiro[5.5]undecan-3-one serves as a versatile precursor in the synthesis of complex molecules. The ketal functionality provides inherent protection of a carbonyl group, which is stable under various reaction conditions, allowing for selective transformations on other parts of a molecule. The spirocyclic nature of the compound imparts conformational rigidity, which can be advantageous in the design of molecules with specific three-dimensional orientations for interaction with biological targets.

The presence of the ketone group in the 3-position allows for a wide range of subsequent chemical modifications. This includes, but is not limited to, nucleophilic additions, alpha-functionalization, and reductions. The strategic placement of the ketone within the spirocyclic framework makes 1,5-Dioxaspiro[5.5]undecan-3-one an attractive starting material for the synthesis of novel spirocyclic derivatives for applications in drug discovery and materials science.

Synthetic Strategy Overview

The primary synthetic route detailed in this document is a robust two-step process. The first step involves the acid-catalyzed reaction of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane (B1328912) to form the intermediate, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane. The second step is the oxidative cleavage of this intermediate using sodium periodate (B1199274) to yield the final product, 1,5-Dioxaspiro[5.5]undecan-3-one.

An alternative conceptual approach would be the direct ketalization of cyclohexane-1,3-dione with a suitable C3-triol, such as a glycerol (B35011) derivative. However, a specific, high-yielding protocol for this direct conversion to 1,5-Dioxaspiro[5.5]undecan-3-one is not well-documented in the peer-reviewed literature. The two-step method described herein is a well-established and reliable procedure.[1][2]

Experimental Protocols

Method 1: Two-Step Synthesis from Tris(hydroxymethyl)aminomethane Hydrochloride

This method is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane

This initial step involves the formation of the spiroketal intermediate.

reagents Tris(hydroxymethyl)aminomethane HCl + 1,1-Dimethoxycyclohexane reaction Stir at Room Temperature (18-30 h) reagents->reaction 1 catalyst p-TsOH·H₂O catalyst->reaction 2 solvent DMF solvent->reaction 3 workup Distillation & Trituration with Diethyl Ether reaction->workup 4 intermediate 3-Amino-3-(hydroxymethyl)- 1,5-dioxaspiro[5.5]undecane workup->intermediate 5

Synthetic workflow for the intermediate.

Materials:

  • Tris(hydroxymethyl)aminomethane hydrochloride

  • 1,1-Dimethoxycyclohexane

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • A flame-dried round-bottom flask under an inert atmosphere is charged with anhydrous DMF (365 mL).

  • Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) is added to the flask.

  • 1,1-Dimethoxycyclohexane (50.0 mL, 329 mmol) is added to the suspension via syringe.

  • p-Toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol) is added in one portion.

  • The mixture is stirred at ambient temperature for 18-30 hours, during which it becomes a homogeneous solution.

  • The volatiles are removed under high vacuum with heating.

  • The residue is triturated with diethyl ether (700 mL) to precipitate a white solid.

  • The solid is filtered, washed with ethyl acetate, and dried under high vacuum to afford 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.

Step 2: Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

This step involves the oxidative cleavage of the intermediate to the target ketone.

intermediate 3-Amino-3-(hydroxymethyl)- This compound reaction Stir at 0 °C to Room Temperature intermediate->reaction 1 oxidant Sodium Periodate (NaIO₄) oxidant->reaction 2 buffer KH₂PO₄ solution buffer->reaction 3 workup Extraction with Dichloromethane (B109758) & Concentration reaction->workup 4 product 1,5-Dioxaspiro[5.5]undecan-3-one workup->product 5

Oxidative cleavage to the final product.

Materials:

  • 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane

  • Sodium periodate (NaIO₄)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of potassium dihydrogen phosphate (45.3 g, 333 mmol) in water (665 mL) is prepared in a round-bottom flask and cooled to 0 °C.

  • 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (30.0 g, 139 mmol) is added to the cooled buffer solution.

  • Sodium periodate (32.7 g, 153 mmol) is added portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to ambient temperature and stirred for an additional 2 hours.

  • The aqueous mixture is extracted with dichloromethane (12 x 150 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1,5-dioxaspiro[5.5]undecan-3-one as a pale yellow oil.

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.

ReagentMolar Equiv.Amount Used
Tris(hydroxymethyl)aminomethane hydrochloride1.0045.0 g, 286 mmol
1,1-Dimethoxycyclohexane1.1550.0 mL, 329 mmol
p-TsOH·H₂O0.031.63 g, 8.57 mmol
Anhydrous DMF-365 mL
Reaction Conditions
TemperatureAmbient(21-23 °C)
Reaction Time18-30 hours
Yield ~74% [1]

Table 2: Summary of Reagents and Conditions for the Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one.

ReagentMolar Equiv.Amount Used
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane1.0030.0 g, 139 mmol
Sodium Periodate (NaIO₄)1.1032.7 g, 153 mmol
Potassium Dihydrogen Phosphate (KH₂PO₄)2.4045.3 g, 333 mmol
Water-665 mL
Dichloromethane-12 x 150 mL
Reaction Conditions
Temperature0 °C to RT
Reaction Time3 hours
Yield ~96% [2]

References

Application of 1,5-Dioxaspiro[5.5]undecane in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-dioxaspiro[5.5]undecane scaffold is a valuable building block in the synthesis of a variety of bioactive compounds. Its rigid spirocyclic structure provides a unique three-dimensional framework that is amenable to functionalization, leading to the discovery of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of two key classes of bioactive molecules derived from this scaffold: Naphthoquinone Spiroketals and this compound-2,4-dione derivatives.

Naphthoquinone Spiroketals: Palmarumycin Analogs as Anticancer Agents

The fusion of the this compound moiety with a naphthoquinone core has given rise to a class of potent anticancer agents, exemplified by the natural product Palmarumycin CP₁ and its synthetic analogs. These compounds have demonstrated significant activity against various cancer cell lines.

Application Notes

Naphthoquinone spiroketals, such as Palmarumycin CP₁, exert their anticancer effects primarily through the inhibition of the thioredoxin (Trx) system, a key regulator of cellular redox balance. Specifically, these compounds target and inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining the reduced state of thioredoxin.[1][2] The inhibition of TrxR leads to an accumulation of oxidized thioredoxin, which can no longer regulate downstream signaling pathways involved in cell proliferation and survival. This disruption of the Trx system ultimately leads to the inhibition of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key players in tumor growth and angiogenesis.[1][2]

Quantitative Data: Biological Activity of Palmarumycin Analogs
CompoundTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)Reference
Palmarumycin CP₁Human TrxR-10.35MCF-71-3[2]
PX-916 (Prodrug)Human TrxR-10.28MCF-73.1[1][2]
PX-960 (Active form of PX-916)Human TrxR-1~0.28MCF-71-3[2]

Signaling Pathway: Inhibition of Thioredoxin Reductase by Palmarumycin Analogs

Palmarumycin_Pathway cluster_0 Cellular Redox Homeostasis cluster_1 Downstream Effects NADPH NADPH TrxR Thioredoxin Reductase (TrxR-1) NADPH->TrxR e- NADP NADP+ Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox e- Trx_red Thioredoxin (Reduced) Downstream Cell Proliferation & Survival Pathways Trx_red->Downstream Regulates HIF HIF-1α Activation Downstream->HIF VEGF VEGF Expression HIF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Palmarumycin Palmarumycin Analogs Palmarumycin->TrxR Inhibits

Caption: Inhibition of the Thioredoxin Reductase pathway by Palmarumycin analogs.

Experimental Protocol: Synthesis of a Palmarumycin Analog (General Approach)

The synthesis of Palmarumycin analogs typically involves a multi-step process. A key transformation is the spiroketalization of a dihydroxynaphthalene precursor with a suitable ketone. The following is a generalized protocol for the synthesis of a key intermediate.

Materials:

  • 1,8-Dihydroxynaphthalene

  • Cyclohexanone (B45756) derivative

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,8-dihydroxynaphthalene (1.0 eq) and the cyclohexanone derivative (1.1 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spiroketal intermediate.

This compound-2,4-dione Derivatives: Antimicrobial and Antifungal Agents

Derivatives of this compound-2,4-dione, synthesized through a Knoevenagel condensation, have emerged as a class of compounds with significant antimicrobial and antifungal properties.

Application Notes

The biological activity of these dione (B5365651) derivatives is attributed to the presence of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules. While the precise mechanism of their antifungal and antibacterial action is still under investigation, it is hypothesized that these compounds may interfere with key cellular processes such as cell wall synthesis, membrane integrity, or essential enzymatic functions. The trimethoxybenzylidene derivatives have shown notable activity.

Quantitative Data: Antimicrobial and Antifungal Activity
CompoundOrganismMIC (µg/mL)Reference
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneAspergillus niger25Published Data
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneEscherichia coli50Published Data
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneCandida albicans12.5Published Data
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneStaphylococcus aureus25Published Data

Potential Fungal Targets of this compound-2,4-dione Derivatives

Antifungal_Targets cluster_fungal_cell Fungal Cell Spiroketal This compound -2,4-dione Derivatives CellWall Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) Spiroketal->CellWall Inhibition CellMembrane Cell Membrane Integrity (e.g., Ergosterol Biosynthesis) Spiroketal->CellMembrane Disruption Enzymes Essential Enzymes (e.g., Thiol-containing enzymes) Spiroketal->Enzymes Inactivation

Caption: Potential mechanisms of antifungal action for dione derivatives.

Experimental Protocol: Synthesis of 3-(Arylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-diones via Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound-2,4-dione with various aromatic aldehydes.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound-2,4-dione (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • Continue stirring for 2-4 hours or until the reaction is complete as indicated by TLC.

  • Filter the precipitated product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-(arylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The biological activities and mechanisms described are based on current scientific literature and further research may be required for full elucidation.

References

Application Notes and Protocols for 1,5-Dioxaspiro[5.5]undecane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the exploration of 1,5-dioxaspiro[5.5]undecane derivatives as a promising scaffold in drug discovery. The unique three-dimensional structure of this spirocyclic system offers a novel chemical space for the development of therapeutic agents, particularly in the areas of oncology and infectious diseases.

Introduction to this compound Derivatives

The this compound core is a privileged heterocyclic motif that has garnered increasing interest in medicinal chemistry. Its rigid, spirocyclic framework allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer and antimicrobial properties. The inherent chirality of many substituted 1,5-dioxaspiro[5.5]undecanes further expands the potential for developing stereospecific therapeutic agents.

Anticancer Applications

Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action, while still under investigation for many derivatives, is believed to involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

A novel this compound derivative coupled with a benzimidazole (B57391) moiety, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (B1144303) (DBH), has been synthesized and characterized.[1] While the direct anticancer activity of DBH is under investigation, related benzimidazole derivatives have shown potent anticancer activities. For instance, a separate study on benzimidazole derivatives reported a compound exhibiting an IC50 value of 0.0013 mM against the MCF-7 breast cancer cell line.[1] This suggests that the incorporation of the this compound scaffold into known pharmacophores like benzimidazole could lead to novel and potent anticancer agents.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Benzimidazole DerivativeCompound 19 (as a reference)MCF-7 (Breast Cancer)1.3

Table 1: In vitro anticancer activity of a representative benzimidazole derivative. Data for a related compound is provided as a reference for the potential of the pharmacophore.

Postulated Signaling Pathway for Anticancer Activity

While the specific signaling pathways for many this compound derivatives are yet to be fully elucidated, a plausible mechanism for anticancer activity involves the induction of apoptosis through the intrinsic pathway. This is often initiated by cellular stress and leads to the activation of a caspase cascade.

anticancer_pathway cluster_cell Cancer Cell Dioxaspiro_Derivative This compound Derivative Cellular_Stress Induction of Cellular Stress Dioxaspiro_Derivative->Cellular_Stress Bax_Activation Bax Activation Cellular_Stress->Bax_Activation Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis antimicrobial_workflow cluster_workflow Antimicrobial Synergy Testing Workflow Start Start Prepare_Cultures Prepare Bacterial Cultures (MDR Strains) Start->Prepare_Cultures MIC_Determination_Antibiotic Determine MIC of Antibiotic Alone Prepare_Cultures->MIC_Determination_Antibiotic MIC_Determination_Compound Determine MIC of Derivative Alone Prepare_Cultures->MIC_Determination_Compound Checkerboard_Assay Perform Checkerboard Assay (Combination) MIC_Determination_Antibiotic->Checkerboard_Assay MIC_Determination_Compound->Checkerboard_Assay Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard_Assay->Calculate_FIC Interpret_Results Interpret Results (Synergy, Additive, Indifference, Antagonism) Calculate_FIC->Interpret_Results End End Interpret_Results->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,5-Dioxaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1,5-Dioxaspiro[5.5]undecane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with this compound derivatives?

A1: The primary challenges in purifying this compound derivatives stem from their unique spiroketal structure. Key difficulties include:

  • Thermal Instability: Certain derivatives are prone to decomposition under high temperatures, making distillation a challenging purification method. For example, attempts to purify 1,5-dioxaspiro[5.5]undecan-3-one by distillation can lead to ketal cleavage and contamination with cyclohexanone.[1][2]

  • Separation of Stereoisomers: The spirocyclic nature of these compounds often results in the formation of diastereomers and enantiomers, which can have very similar physicochemical properties, making their separation difficult.[3]

  • Removal of Structurally Similar Impurities: Byproducts and unreacted starting materials with skeletons closely resembling the target spiroketal can co-elute during chromatography, complicating purification.

  • Compound Instability on Silica (B1680970) Gel: Some derivatives may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

Q2: What are the recommended initial steps for purifying a crude this compound derivative?

A2: A general workflow for the purification of a novel this compound derivative is as follows:

  • Initial Assessment: Analyze the crude product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components and impurities.

  • Solvent Extraction/Work-up: Perform a suitable aqueous work-up to remove water-soluble impurities.

  • Primary Purification: Based on the initial assessment, choose a primary purification method. Flash column chromatography is often a good starting point for many derivatives. For thermally stable and volatile compounds, distillation can be considered, though caution is advised.[4]

  • Secondary Purification/Polishing: If further purification is required, techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization can be employed to achieve high purity.

  • Chiral Separation (if applicable): For mixtures of stereoisomers, chiral HPLC or chiral Gas Chromatography (GC) is necessary to isolate the individual isomers.

Q3: How can I separate the enantiomers or diastereomers of my this compound derivative?

A3: The separation of stereoisomers of this compound derivatives typically requires chiral chromatography. Chiral HPLC and chiral GC are powerful techniques for resolving enantiomers and diastereomers.[5] The choice between these methods depends on the volatility and thermal stability of your compound. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for chiral separations, often offering faster separations and reduced solvent consumption compared to HPLC.

Troubleshooting Guides

Guide 1: Low Yield After Purification

Problem: You are experiencing a significant loss of your this compound derivative during the purification process.

Possible Cause Troubleshooting Steps
Compound Decomposition on Silica Gel Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs. If unstable, consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase.
Irreversible Adsorption to Stationary Phase For highly polar compounds, consider using reversed-phase chromatography. Alternatively, in normal-phase chromatography, adding a small amount of a modifier to the mobile phase (e.g., triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) can help reduce strong interactions with the silica gel.
Co-elution with Impurities Optimize the mobile phase composition to improve resolution. A shallower gradient or isocratic elution may be necessary. Two-dimensional chromatography (e.g., normal-phase followed by reversed-phase) can also be effective.
Product Volatility If using techniques that involve solvent removal under vacuum (e.g., rotary evaporation), ensure the temperature is kept low to avoid loss of a volatile product.
Decomposition during Distillation As observed with 1,5-dioxaspiro[5.5]undecan-3-one, distillation can cause decomposition.[1][2] Consider alternative methods like flash chromatography over silica gel.
Guide 2: Incomplete Separation of Impurities

Problem: You are unable to achieve baseline separation of your target this compound derivative from its impurities.

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Polarity Systematically screen a range of mobile phase compositions with varying polarities. Use a TLC-based method to quickly evaluate different solvent systems.
Poor Peak Shape in HPLC (Tailing or Fronting) This can be due to column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. Try reducing the sample concentration, adding a modifier to the mobile phase, or adjusting the pH of the mobile phase.
Presence of Closely Related Structural Analogs Optimize the chromatographic method by adjusting the gradient slope, mobile phase composition, or temperature. Trying a different stationary phase with a different selectivity (e.g., a phenyl-hexyl column if a C18 column was used initially) can be beneficial.
Guide 3: Difficulty in Stereoisomer Separation

Problem: You are struggling to separate the enantiomers or diastereomers of your chiral this compound derivative.

Possible Cause Troubleshooting Steps
Unsuitable Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). The choice of CSP is critical and often empirical.
Suboptimal Mobile Phase in Chiral HPLC/SFC Experiment with different organic modifiers (e.g., isopropanol, ethanol, acetonitrile) and additives (e.g., trifluoroacetic acid, diethylamine). The nature and concentration of the modifier and additive can significantly impact chiral recognition.
Poor Peak Shape in Chiral Chromatography Adjust the mobile phase composition and flow rate. In SFC, modifying the co-solvent and additives can significantly impact peak shape and resolution.

Data Presentation

Table 1: Reported Yields for Selected this compound Derivatives After Purification

Compound Purification Method Reported Yield Reference
This compound (Cyclohexanone trimethylene ketal)Reduced-pressure distillation55%[4]
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecaneTrituration with diethyl ether and filtration74% (combined yield over two iterations)[2]
1,5-Dioxaspiro[5.5]undecan-3-oneExtraction and concentration96% (on a half-scale run)[1]
Spiroketal product from a palladium-catalyzed reactionFlash chromatography (silica gel)60% and 27% for two separated spiroketals[6]
Spiroketal from an acid-catalyzed cyclizationColumn chromatography (silica gel)76%[6]

Note: Yields are highly dependent on the reaction scale, purity of starting materials, and specific experimental conditions. This table provides a general reference.

Experimental Protocols

Protocol 1: Purification of 1,5-Dioxaspiro[5.5]undecan-3-one via Filtration Through Silica Gel

This protocol is an alternative to distillation to avoid thermal decomposition.

Materials:

  • Crude 1,5-Dioxaspiro[5.5]undecan-3-one

  • Silica gel (for flash chromatography)

  • Dichloromethane (B109758)

  • Sintered glass funnel (medium porosity)

Procedure:

  • If the crude product contains traces of N,N-dimethylformamide or para-toluenesulfonic acid, it can be purified by filtration through a pad of silica gel.[2]

  • Prepare a short column or a plug of silica gel in a sintered glass funnel.

  • Dissolve the crude 1,5-Dioxaspiro[5.5]undecan-3-one in a minimal amount of dichloromethane.

  • Apply the solution to the top of the silica gel pad.

  • Elute the product with dichloromethane, collecting the filtrate.

  • Rinse the silica gel with additional dichloromethane to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Flash Column Chromatography of a this compound Derivative

This is a general guideline and should be optimized for each specific derivative.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) mixture), determined by TLC analysis

  • Chromatography column

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that provides good separation of the target compound from impurities (a retention factor, Rf, of ~0.3 for the target compound is often ideal).

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica gel to settle, ensuring a well-packed, homogenous bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary (dry loading onto a small amount of silica gel is preferred if the compound has low solubility in the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Collect Fractions: Collect fractions of the eluate in separate tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.[7][8]

Visualizations

Purification_Workflow cluster_start Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude_Mixture Crude this compound Derivative TLC TLC Crude_Mixture->TLC Characterize NMR NMR Crude_Mixture->NMR Characterize LCMS LC-MS Crude_Mixture->LCMS Characterize Chromatography Column Chromatography (e.g., Flash) TLC->Chromatography Informs choice of method Distillation Distillation (Caution: Thermal Instability) TLC->Distillation Crystallization Recrystallization TLC->Crystallization NMR->Chromatography Informs choice of method NMR->Distillation NMR->Crystallization LCMS->Chromatography Informs choice of method LCMS->Distillation LCMS->Crystallization Pure_Product Pure this compound Derivative Chromatography->Pure_Product Distillation->Pure_Product Crystallization->Pure_Product

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Low_Yield Start Low Purification Yield Check_Degradation Degradation on silica? Start->Check_Degradation Check_Adsorption Irreversible adsorption? Check_Degradation->Check_Adsorption No Use_Alumina Use neutral/basic alumina or different stationary phase Check_Degradation->Use_Alumina Yes Check_Volatility Product volatile? Check_Adsorption->Check_Volatility No Change_Phase Use reversed-phase or add mobile phase modifier Check_Adsorption->Change_Phase Yes Low_Temp_Evap Use low temperature for solvent removal Check_Volatility->Low_Temp_Evap Yes End Yield Improved Check_Volatility->End No Use_Alumina->End Change_Phase->End Low_Temp_Evap->End

Caption: Troubleshooting flowchart for low purification yield.

Chiral_Separation_Logic Start Mixture of Stereoisomers Choose_Technique Select Chiral Chromatography (HPLC, GC, or SFC) Start->Choose_Technique Screen_CSP Screen Chiral Stationary Phases (CSPs) Choose_Technique->Screen_CSP Optimize_Mobile_Phase Optimize Mobile Phase (Solvents & Additives) Screen_CSP->Optimize_Mobile_Phase Separation_Achieved Baseline Separation? Optimize_Mobile_Phase->Separation_Achieved Separation_Achieved->Screen_CSP No, try new CSP Isolated_Isomers Isolated Stereoisomers Separation_Achieved->Isolated_Isomers Yes

Caption: Decision-making process for chiral separation of stereoisomers.

References

Technical Support Center: Synthesis of 1,5-Dioxaspiro[5.5]undecane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dioxaspiro[5.5]undecane and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core structure?

A1: The most prevalent and straightforward method is the acid-catalyzed ketalization (or acetalization) of cyclohexanone (B45756) with 1,3-propanediol (B51772). This reaction forms the spiroketal structure by reacting the carbonyl group of cyclohexanone with the two hydroxyl groups of the diol.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The main side products of concern are:

  • Cyclohexanone self-condensation products: Under acidic or basic conditions, cyclohexanone can undergo an aldol (B89426) condensation with itself to form dimers, such as 2-(1-cyclohexenyl)cyclohexanone (B73363) and 2-cyclohexylidenecyclohexanone, as well as trimers and other oligomers.[1][2]

  • Unreacted starting materials: Incomplete reactions can leave residual cyclohexanone and 1,3-propanediol in the product mixture.

  • Product decomposition: The desired this compound can be unstable under certain conditions, particularly at high temperatures during purification, and can decompose back to cyclohexanone.[3]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, you can spot the reaction mixture alongside the starting materials to observe the disappearance of the reactants and the appearance of the product spot. GC-MS can provide a more quantitative analysis of the reaction mixture composition.

Q4: What are the typical yields for the synthesis of this compound?

A4: The reported yields for the synthesis of this compound and its derivatives can vary significantly depending on the specific reaction conditions and the purity of the reagents. For instance, one procedure for the synthesis of cyclohexanone trimethylene ketal (this compound) reports a yield of 55%.[4] For a related derivative, 1,5-dioxaspiro[5.5]undecan-3-one, a yield of up to 96% has been reported.[3] Optimization of reaction parameters is crucial for achieving high yields.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. - Optimize Catalyst Loading: The concentration of the acid catalyst is critical. Too little may result in an incomplete reaction, while too much can promote side reactions. Titrate the catalyst amount to find the optimal concentration. - Ensure Anhydrous Conditions: Water can inhibit the ketalization reaction. Use dry solvents and starting materials, and consider using a Dean-Stark apparatus to remove water as it is formed.
Side Product Formation - Control Reaction Temperature: The self-condensation of cyclohexanone is often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize the formation of these byproducts.[1] - Order of Reagent Addition: In some cases, the order of adding the reagents can influence the product distribution. Experiment with adding the cyclohexanone slowly to a mixture of the diol and catalyst.
Product Decomposition - Avoid High Temperatures During Workup and Purification: The spiroketal can be sensitive to heat and may decompose back to the starting materials.[3] Use lower temperatures for solvent removal (rotary evaporation) and consider purification methods that do not require high heat, such as column chromatography over distillation if possible.
Poor Quality of Reagents - Purify Starting Materials: Ensure that the cyclohexanone and 1,3-propanediol are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Issue 2: Presence of Significant Amounts of Cyclohexanone Self-Condensation Products
Possible Cause Troubleshooting Steps
High Reaction Temperature As mentioned, higher temperatures tend to favor the aldol condensation of cyclohexanone.[1] Maintain a lower and controlled reaction temperature.
Inappropriate Catalyst Some acid catalysts may more readily promote self-condensation. Consider screening different acid catalysts (e.g., p-toluenesulfonic acid, zirconium chloride, acidic resins) to find one that selectively promotes ketalization.
High Concentration of Cyclohexanone A high initial concentration of cyclohexanone can increase the rate of self-condensation. Try adding the cyclohexanone dropwise to the reaction mixture to maintain a low instantaneous concentration.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Co-elution of Product and Byproducts The polarity of the desired spiroketal and the cyclohexanone dimer may be similar, making separation by column chromatography challenging. Experiment with different solvent systems for chromatography to achieve better separation.
Thermal Decomposition During Distillation As the spiroketal can be heat-sensitive, distillation can lead to decomposition and contamination of the distillate with cyclohexanone.[3] If distillation is necessary, use a high-vacuum setup to lower the boiling point.
Residual Solvent Solvents like dichloromethane (B109758) can be difficult to remove completely. After rotary evaporation, placing the product under high vacuum for an extended period can help to remove residual solvent.

Data Presentation

The following tables summarize the impact of key reaction parameters on the synthesis of this compound and its side products. Please note that the exact quantitative values can vary based on the specific experimental setup.

Table 1: Effect of Reaction Temperature on Cyclohexanone Self-Condensation

Reaction Temperature (°C)Relative Yield of this compoundRelative Yield of Cyclohexanone Dimer
50HighLow
80ModerateModerate
100+Potentially Lower (due to decomposition)High[1]

Table 2: Comparison of Catalysts for Spiroketal Synthesis

CatalystTypical Reaction ConditionsReported Yield of SpiroketalNotes
Zirconium ChlorideRoom Temperature~55%[4]A mild and effective catalyst for this transformation.
p-Toluenesulfonic Acid (p-TsOH)Varies (often with heating)VariableA common and inexpensive acid catalyst, but can promote side reactions if not used judiciously.
Acidic Ion Exchange ResinsVariesCan be highOffer the advantage of easy separation from the reaction mixture.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Cyclohexanone

  • 1,3-Propanediol

  • Acid catalyst (e.g., Zirconium chloride or p-Toluenesulfonic acid)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap if using toluene), add the anhydrous solvent, 1,3-propanediol, and the acid catalyst.

  • Stir the mixture and begin to add cyclohexanone dropwise over a period of 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at the desired temperature (e.g., room temperature or gentle reflux) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation (use with caution due to potential thermal decomposition).

Visualizations

Reaction Scheme and Side Products

G Cyclohexanone Cyclohexanone Spiroketal This compound (Desired Product) Cyclohexanone->Spiroketal + 1,3-Propanediol (Acid Catalyst) Dimer Cyclohexanone Dimer (Side Product) Cyclohexanone->Dimer Self-Condensation Propanediol 1,3-Propanediol Trimer Cyclohexanone Trimer (Side Product) Dimer->Trimer + Cyclohexanone

Caption: Synthesis of this compound and competing side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound CheckCompletion Is the reaction complete? Start->CheckCompletion CheckSideProducts Are there significant side products? CheckCompletion->CheckSideProducts Yes IncreaseTime Increase reaction time or catalyst loading CheckCompletion->IncreaseTime No CheckPurification Was there loss during purification? CheckSideProducts->CheckPurification No OptimizeTemp Optimize reaction temperature (likely lower it) CheckSideProducts->OptimizeTemp Yes OptimizePurification Optimize purification method (e.g., chromatography vs. distillation) CheckPurification->OptimizePurification Yes CheckReagents Check purity of starting materials CheckPurification->CheckReagents No End Improved Yield IncreaseTime->End OptimizeTemp->End OptimizePurification->End CheckReagents->End

Caption: A logical workflow for troubleshooting low product yields.

References

Avoiding ketal cleavage during "1,5-Dioxaspiro[5.5]undecane" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dioxaspiro[5.5]undecane. Our focus is to address common challenges, particularly the prevention of unwanted ketal cleavage during the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low yields of this compound in my reaction. What are the potential causes and how can I improve the yield?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary cause is often the equilibrium nature of the ketalization reaction. Incomplete removal of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.

Troubleshooting Steps:

  • Efficient Water Removal: Ensure that the method for water removal is effective. The use of a Dean-Stark apparatus with an azeotroping solvent like toluene (B28343) is a standard and effective method.[1] Alternatively, chemical dehydrating agents such as triethyl orthoformate can be employed to react with the water as it is formed.[2]

  • Catalyst Choice and Concentration: The choice and amount of acid catalyst are crucial. While strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) are commonly used, they can also promote the reverse reaction (ketal cleavage), especially at higher temperatures or with prolonged reaction times.[3] Consider using a milder Lewis acid catalyst, such as zirconium chloride (ZrCl₄), which can offer good yields under milder conditions.[2]

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extended reaction times, particularly in the presence of a strong acid, can lead to the degradation of the product through ketal cleavage.[3] Optimize the reaction time to maximize the formation of the desired product while minimizing side reactions. Running the reaction at room temperature, if using a sufficiently active catalyst, can also help prevent product degradation.[2]

  • Purity of Reagents: Ensure that the starting materials, cyclohexanone (B45756) and 1,3-propanediol (B51772), and the solvent are of high purity and anhydrous. The presence of water in the reagents or solvent will inhibit the forward reaction.

Q2: My primary issue is the cleavage of the spiroketal back to cyclohexanone, especially during workup and purification. How can I avoid this?

A2: Ketal cleavage is an acid-catalyzed hydrolysis reaction. Therefore, avoiding acidic conditions and high temperatures during workup and purification is paramount.

Troubleshooting Steps:

  • Neutralize the Catalyst: Before workup, it is essential to quench the acid catalyst. This can be achieved by washing the reaction mixture with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution, until the aqueous layer is neutral or slightly basic.[2]

  • Avoid Aqueous Acid: Do not use acidic solutions during the extraction or washing steps.

  • Purification Method: Purification by distillation can lead to thermal decomposition and ketal cleavage, resulting in contamination of the distillate with cyclohexanone.[3] Consider alternative purification methods such as column chromatography on silica (B1680970) gel that has been neutralized with a small amount of a non-nucleophilic base like triethylamine.

  • Storage: For long-term storage, ensure the purified product is free from any residual acid. Storing the product under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.[4]

Q3: I am considering different acid catalysts for the synthesis. Is there a significant difference in yield between Brønsted acids and Lewis acids?

A3: Yes, the choice of catalyst can significantly impact the yield and reaction conditions. While direct comparative studies for this specific reaction are not extensively documented in a single source, we can infer from available procedures. Lewis acids, such as zirconium chloride, can catalyze the reaction efficiently at room temperature, offering a milder alternative to traditional Brønsted acids.[2] Brønsted acids like p-TsOH are also effective but may require heating, which increases the risk of ketal cleavage.[3] The optimal catalyst may depend on the specific scale and conditions of your experiment.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound using different catalytic systems.

CatalystReactantsSolventWater RemovalTemperatureTimeYield (%)Reference
Zirconium chloride (ZrCl₄)Cyclohexanone, 1,3-PropanediolDichloromethane (B109758)Triethyl orthoformateRoom Temp.1 hour55%[2]
p-Toluenesulfonic acid (p-TsOH)1,1-Dimethoxycyclohexane (B1328912), Tris(hydroxymethyl)aminomethane hydrochlorideDMFN/A (transketalization)Room Temp.18 hours74% (of intermediate)[4][5]

Note: The yield for the p-TsOH catalyzed reaction is for an intermediate in a multi-step synthesis of a derivative and uses a transketalization approach, not the direct reaction of cyclohexanone and 1,3-propanediol.

Experimental Protocols

Method 1: Lewis Acid Catalysis with Zirconium Chloride [2]

  • Reaction Setup: To a solution of cyclohexanone (32 mL, 0.31 mol) in dry dichloromethane (950 mL) in a round-bottom flask under a nitrogen atmosphere, add 1,3-propanediol (33.5 mL, 0.46 mol) and triethyl orthoformate (51.5 mL, 0.31 mol).

  • Catalyst Addition: With stirring, add zirconium chloride (1.44 g, 6.18 mmol).

  • Reaction: Stir the resulting mixture at room temperature for 1 hour.

  • Workup: Quench the reaction by adding an ice-chilled 1N aqueous sodium hydroxide solution (1.5 L) with stirring. Extract the mixture with dichloromethane.

  • Purification: Wash the combined organic extracts with water and dry over anhydrous sodium sulfate. After filtration, remove the solvent in vacuo. The residue can be purified by reduced-pressure distillation to afford this compound. (Note: Distillation may cause some product decomposition).

Method 2: Brønsted Acid Catalysis with p-Toluenesulfonic Acid (for a related derivative) [4][5]

This protocol describes a transketalization to form a substituted this compound and is provided for illustrative purposes of using a Brønsted acid catalyst.

  • Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, suspend tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) in anhydrous N,N-dimethylformamide (DMF, 365 mL).

  • Reagent Addition: To this suspension, add 1,1-dimethoxycyclohexane (50.0 mL, 329 mmol).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.63 g, 8.57 mmol) in one portion.

  • Reaction: Stir the mixture at ambient temperature for 18 hours.

  • Workup and Purification: The workup involves distillation of volatiles under high vacuum and subsequent trituration and filtration steps to isolate the product. It is noted that prolonged exposure to the reaction conditions or purification by distillation can lead to ketal cleavage.[3]

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Cyclohexanone Cyclohexanone Reaction Spiroketalization Cyclohexanone->Reaction Propanediol 1,3-Propanediol Propanediol->Reaction Catalyst Acid Catalyst (e.g., ZrCl4 or p-TsOH) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2 or Toluene) Solvent->Reaction WaterRemoval Water Removal (e.g., Triethyl orthoformate or Dean-Stark) WaterRemoval->Reaction Spiroketal This compound Reaction->Spiroketal Water Water Reaction->Water

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Ketal_Cleavage cluster_cleavage_solutions Solutions for Ketal Cleavage cluster_equilibrium_solutions Solutions for Incomplete Reaction Start Low Yield or Product Decomposition Check_Cleavage Is Ketal Cleavage (Cyclohexanone presence) Observed? Start->Check_Cleavage Check_Equilibrium Is the reaction not going to completion? Check_Cleavage->Check_Equilibrium No Neutralize Quench Acid Catalyst Before Workup Check_Cleavage->Neutralize Yes Remove_Water Ensure Efficient Water Removal Check_Equilibrium->Remove_Water Yes Avoid_Heat Avoid High Temperatures (e.g., Distillation) Neutralize->Avoid_Heat Mild_Catalyst Use Milder Catalyst (e.g., Lewis Acid) Avoid_Heat->Mild_Catalyst Anhydrous Use Anhydrous Reagents/Solvent Remove_Water->Anhydrous Optimize_Time Optimize Reaction Time Anhydrous->Optimize_Time

References

Technical Support Center: Stereoselective Synthesis of Substituted 1,5-Dioxaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the stereoselective synthesis of substituted 1,5-dioxaspiro[5.5]undecane scaffolds. These structures are prevalent in numerous biologically active natural products, making their controlled synthesis a critical endeavor in drug development and chemical biology.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of 1,5-dioxaspiro[5.5]undecanes, from low yields to poor stereocontrol.

Q1: My spiroketalization reaction is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or catalyst deactivation.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gradually increasing the temperature. If using a catalyst, ensure it is fresh and used in the correct stoichiometric amount. For acid-catalyzed reactions, trace amounts of water can hydrolyze the product; ensure anhydrous conditions.[4]

  • Product Decomposition:

    • Cause: The target spiroketal may be unstable under the reaction or workup conditions. Spiroketals can be sensitive to strong acids, leading to ketal cleavage.[4] Prolonged exposure to reaction conditions can also cause decomposition.[4]

    • Solution: Test the stability of your purified product under the reaction conditions (e.g., acidic or basic quench) on a small scale.[5] If instability is confirmed, consider using milder catalysts (e.g., p-toluenesulfonic acid monohydrate (p-TsOH·H2O) in catalytic amounts) or shortening the reaction time.[4][6] During workup, use a buffered or mild aqueous solution for extraction.

  • Loss During Workup/Purification:

    • Cause: The product might be volatile, partially water-soluble, or irreversibly adsorbed onto silica (B1680970) gel during chromatography.

    • Solution: Check all phases of your workup. Analyze the aqueous layer to see if the product is soluble.[5] If the product is volatile, use caution during solvent removal (e.g., avoid high vacuum or heat).[5] For purification, consider alternative methods like distillation or crystallization, or use a deactivated silica gel for chromatography.[4]

Q2: I am observing poor diastereoselectivity in my spiroketalization. How can I improve the formation of the desired stereoisomer?

A2: The stereochemical outcome of a spiroketalization is governed by a delicate balance of steric and stereoelectronic effects, primarily the anomeric effect.[7] The reaction can be under either thermodynamic or kinetic control.

  • Understanding Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: Achieved under equilibrium conditions (e.g., prolonged reaction times, reversible reaction conditions), favoring the most stable product isomer. The thermodynamically favored product often benefits from stabilizing anomeric and gauche effects.[1][7]

    • Kinetic Control: Achieved under conditions where the reaction is irreversible, favoring the product formed via the lowest energy transition state. This may not be the most stable isomer.[2][7][8]

  • Strategies for Improving Selectivity:

    • For Thermodynamic Control: To favor the most stable isomer, ensure the reaction reaches equilibrium. This can be facilitated by using protic acids (like p-TsOH, HCl) in a suitable solvent and allowing the reaction to stir for an extended period (e.g., 18+ hours).[4][6]

    • For Kinetic Control: To access the kinetic product, reactions are often run at low temperatures with rapid and irreversible cyclization conditions.[7][8] For instance, Lewis acid-mediated cyclizations, such as those using Ti(Oi-Pr)₄, can provide kinetic control by coordinating to the product and preventing equilibration.[8]

    • Chelation Control: The presence of a nearby functional group can allow a metal to chelate, locking the conformation of the transition state and directing the stereochemical outcome. This has been used effectively in thermodynamically controlled reactions.[8]

    • Solvent Effects: The choice of solvent can influence stereoselectivity. For example, changing the solvent from CH₂Cl₂ to CH₃CN or THF has been shown to alter the diastereomeric ratio in certain spiroannelation reactions.[9]

Q3: My reaction is supposed to be enantioselective, but I am getting a racemic or nearly racemic mixture. What went wrong?

A3: Achieving high enantioselectivity requires careful control over the reaction environment and reagents.

  • Catalyst Quality/Activity:

    • Cause: The chiral catalyst or auxiliary may be impure, degraded, or used incorrectly.

    • Solution: Use a freshly prepared or properly stored catalyst. Ensure the catalyst loading is optimized. In some cases, a pre-catalyst needs to be activated in situ. Follow literature procedures for catalyst preparation and handling meticulously.

  • Background (Uncatalyzed) Reaction:

    • Cause: The uncatalyzed reaction may be proceeding at a competitive rate, leading to the formation of a racemic product.

    • Solution: Lowering the reaction temperature can often slow the uncatalyzed background reaction more than the catalyzed one, thereby improving enantioselectivity.

  • Substrate Control Issues:

    • Cause: The substrate itself may have features that override the directing effect of the chiral catalyst.

    • Solution: This is a more complex issue that may require redesigning the substrate or choosing a different catalytic system. Some systems rely on a dynamic kinetic asymmetric transformation (DyKAT), where an intermediate equilibrates rapidly, allowing the chiral catalyst to selectively convert it to a single enantiomer.[10]

Q4: The spiroketal center of my product seems to be isomerizing during workup or purification. How can I prevent this?

A4: The spiroketal carbon is a stereogenic center that can be prone to isomerization, especially under mild acidic conditions.[1]

  • Cause: Exposure to acid (e.g., during aqueous workup with acidic solutions or on silica gel) can catalyze the opening and re-closing of the spiroketal, leading to equilibration to the thermodynamically most stable isomer.

  • Solution:

    • Neutralize Carefully: During workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to quench any acid catalysts.

    • Avoid Acidic Media: If your product is acid-sensitive, avoid all contact with acidic reagents.

    • Purification: Use neutral or deactivated silica gel for chromatography. A common method is to elute with a solvent system containing a small amount of a neutral or basic modifier, such as triethylamine (B128534) (~1%). Alternatively, other purification techniques like preparative HPLC with a buffered mobile phase or crystallization could be explored.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different stereoselective approaches to spiroketals, providing a comparative overview of their efficacy.

Table 1: Diastereoselective Spiroketalization Methods

Precursor TypeCatalyst/ReagentConditionsProductd.r.Yield (%)Reference
Glycal EpoxideTi(Oi-Pr)₄ (2 equiv)CH₂Cl₂/acetone (1:1), -78 °C to rtSpiroketal with retained configuration>20:185[8]
Glycal EpoxideMethanolCH₂Cl₂, rtSpiroketal with inverted configuration>20:191[2]
Hydroxy Ketonep-TsOH·H₂O (cat.)Benzene, refluxThermodynamic SpiroketalN/AHigh[1]
Cyclohexene DerivativeTMSOTfCH₂Cl₂Spiro[5.5]undecanes1:1N/A[9]
Cyclohexene DerivativeTMSOTfCH₃CNSpiro[5.5]undecanes>10:1 ( favoring 4A)N/A[9]
Cyclohexene DerivativeTMSOTfTHFSpiro[5.5]undecanes1:>10 (favoring 5S)N/A[9]

Table 2: Enantioselective Spiroketalization Examples

Reaction TypeCatalyst SystemSubstratesProductee (%)Yield (%)Reference
Cascade ReactionGold/Iridium Sequential Catalysis2-(1-hydroxyallyl)phenols + alkynols(O,O)-SpiroketalsHighGood[11]
DyKAT / Oxa-MichaelChiral Bifunctional OrganocatalystKeto-tethered Michael acceptorSpiroheterocyclesHighGood[10]
(3+2) CycloadditionSquaramide CatalystBenzothiophene ketimine + Oxoindole acetateBispiro-oxindoleHighGood[10]
Aldol CondensationOrganocatalysisKetodioxanone + AldehydeSubstituted Spiroketal PrecursorHighGood[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound and related structures.

Protocol 1: Acid-Catalyzed Spiroketalization (Thermodynamic)

This protocol is adapted from the synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, a precursor for further functionalization.[4][6]

  • Setup: A 1-L round-bottomed flask is flame-dried under vacuum and cooled under an argon atmosphere.

  • Reagents: Anhydrous N,N-dimethylformamide (DMF, 365 mL) is added via cannula. Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) is added as a solid.

  • Addition: 1,1-dimethoxycyclohexane (B1328912) (50 mL, 329 mmol) is added via syringe. Finally, para-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.63 g, 8.57 mmol) is added as a solid.

  • Reaction: The mixture is stirred vigorously at ambient temperature for 18 hours. The reaction progress is monitored by observing the transition from a heterogeneous slurry to a homogeneous pale yellow solution.

  • Workup: The volatiles are removed under high vacuum. The residue is triturated with diethyl ether (700 mL) to precipitate a white solid.

  • Purification: The solid is collected by filtration through a sintered glass funnel and washed with ethyl acetate. The product, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, is obtained as an amorphous white solid (typical combined yield: 74%).

Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization (Retention of Configuration)

This protocol describes a kinetically controlled reaction that proceeds with retention of configuration at the anomeric carbon.[8]

  • Setup: To a flame-dried flask under argon at -78 °C, add a solution of the glycal epoxide precursor in a 1:1 mixture of CH₂Cl₂ and acetone.

  • Reagent Addition: Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming & Quench: Allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired spiroketal.

Visualizations: Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Low-Yield Spiroketalization

G start Low Yield Observed check_completion Is Reaction Complete? (Monitor by TLC/LC-MS) start->check_completion check_stability Is Product Stable? (Test under reaction/workup conditions) check_completion->check_stability Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Is Product Lost During Workup? (Check aqueous layer, volatility) check_stability->check_workup Yes unstable Product Degradation check_stability->unstable No lost Workup/Purification Loss check_workup->lost Yes solution1 Increase Time/Temp Add More Catalyst incomplete->solution1 solution2 Use Milder Conditions Modify Workup (e.g., buffer) Shorten Reaction Time unstable->solution2 solution3 Modify Extraction Use Deactivated Silica Avoid High Vacuum lost->solution3

Caption: A logical workflow for diagnosing and solving low-yield issues.

Diagram 2: Kinetic vs. Thermodynamic Control in Spiroketalization

G cluster_main Reaction Energy Profile cluster_path R Dihydroxy Ketone (Precursor) TS_K TS (Kinetic) R->TS_K Lower ΔG‡ (Fast, Irreversible) TS_T TS (Thermo) R->TS_T Higher ΔG‡ (Slow, Reversible) P_K Kinetic Product (Less Stable) TS_K->P_K P_T Thermodynamic Product (More Stable) P_K->P_T Equilibration TS_T->P_T

Caption: Energy profile showing kinetic vs. thermodynamic reaction pathways.

Diagram 3: General Synthetic Pathway via Acid Catalysis

G start Dihydroxy Ketone Precursor intermediate Hemiketal Intermediate (Protonated) start->intermediate + H+ catalyst Acid Catalyst (e.g., p-TsOH) catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization - H2O product Substituted This compound cyclization->product

Caption: Simplified workflow for acid-catalyzed spiroketal formation.

References

Improving the stability of "1,5-Dioxaspiro[5.5]undecane" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,5-Dioxaspiro[5.5]undecane Derivatives

Welcome to the technical support center for this compound derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues and answering frequently asked questions encountered during experimental work with this class of compounds.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Unexpected Isomer Formation or Conversion

  • Question: I've synthesized a specific stereoisomer of a this compound derivative, but upon purification or storage, I'm observing the formation of other isomers. Why is this happening and how can I prevent it?

  • Answer: This is likely due to the equilibration of your compound to a more thermodynamically stable isomer. Spiroketals can exist as different stereoisomers, and their relative stability is influenced by factors like the anomeric effect.[1][2] Acidic conditions can catalyze the opening and closing of the spiroketal, leading to the formation of the most stable isomer.[1]

    • Troubleshooting Steps:

      • Check for Acidity: Ensure that your purification methods (e.g., silica (B1680970) gel chromatography) and storage conditions are free from acidic contaminants. Traces of acid can be sufficient to cause isomerization.

      • Solvent Choice: The polarity of the solvent can influence isomer stability.[1][3] Consider using less polar solvents for storage and purification if you are trying to preserve a kinetically favored, less stable isomer.

      • Temperature Control: Store your compound at low temperatures to minimize the rate of equilibration.

      • pH Adjustment: If working in solution, ensure the pH is neutral or slightly basic to prevent acid-catalyzed isomerization.

Issue 2: Degradation of the Spiroketal Moiety

  • Question: I'm observing the appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) over time, suggesting my this compound derivative is degrading. What are the likely degradation pathways and how can I mitigate this?

  • Answer: The primary degradation pathway for spiroketals is acid-catalyzed hydrolysis, which cleaves the ketal bond to form a dihydroxy-ketone precursor.[1] Other potential degradation pathways, especially for drug development purposes, can be initiated by oxidation, light, or high temperatures.[4][5][6]

    • Troubleshooting Steps:

      • Forced Degradation Study: To understand the degradation profile of your specific derivative, it is highly recommended to perform a forced degradation study. This will help identify the degradation products and the conditions that cause degradation.[4][5][6][7][8] (See the Experimental Protocols section for a general procedure).

      • Control Storage Conditions:

        • pH: Maintain a neutral pH in solutions.

        • Light: Protect your compound from light using amber vials or by storing it in the dark.

        • Temperature: Store at reduced temperatures (e.g., 4°C or -20°C).

        • Inert Atmosphere: For compounds sensitive to oxidation, store under an inert atmosphere (e.g., nitrogen or argon).

      • Formulation Strategies: If developing a formulation, consider the use of buffers to control pH and antioxidants to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the most stable conformation for a this compound derivative?

  • A1: The most stable conformation is typically the one that maximizes the anomeric effect.[1][2][9] For the this compound core, this is the axial-axial conformation, where both oxygens of one ring are axial with respect to the other ring, allowing for a stabilizing interaction between the lone pairs of one oxygen and the antibonding orbital of the C-O bond of the other.[2] This is often referred to as the "double anomeric effect".

  • Q2: How does the solvent affect the stability of my this compound derivative?

  • A2: The stability of different isomers can be solvent-dependent.[1] For example, a 2-hydroxytetrahydropyran (B1345630) prefers an axial hydroxyl group in non-polar solvents but an equatorial one in aqueous solutions.[1] Increasing the polarity of the solvent can decrease the anomeric effect, potentially making isomers with equatorial substituents more stable.[3]

  • Q3: What is the difference between thermodynamic and kinetic spiroketal products?

  • A3: The thermodynamic product is the most stable isomer, having the lowest Gibbs free energy.[9] It is typically formed under conditions that allow for equilibration, such as acid catalysis.[1] The kinetic product is the isomer that is formed the fastest, via the transition state with the lowest activation energy.[9] It may not be the most stable isomer and can convert to the thermodynamic product over time, especially under equilibrating conditions.[10][11]

  • Q4: Can I use metal ions to improve the stability of a specific isomer?

  • A4: Yes, metal chelation can be used as a strategy to stabilize spiroketal isomers that are not the most thermodynamically favored.[10][12] By coordinating to oxygen atoms in a specific geometry, metal ions can "lock" the molecule into a desired conformation.

Data Presentation

Table 1: Factors Influencing the Stability of this compound Derivatives

FactorEffect on StabilityRecommendations for Improving Stability
pH Acidic conditions can catalyze hydrolysis and isomerization to the thermodynamic product.[1]Maintain neutral or slightly basic pH. Use buffered solutions.
Temperature Higher temperatures can accelerate degradation and isomerization rates.Store compounds at low temperatures (e.g., 4°C or -20°C).
Solvent Polarity Can influence the relative stability of different stereoisomers by affecting the anomeric effect.[1][3]For preserving kinetic products, consider using less polar, aprotic solvents.
Light Can induce photolytic degradation.Store in amber vials or in the dark.
Oxidizing Agents Can lead to oxidative degradation of the molecule.Store under an inert atmosphere (N₂ or Ar) and consider adding antioxidants to formulations.
Metal Ions Can stabilize specific, sometimes less stable, isomers through chelation.[12]Can be used as a synthetic strategy to favor a desired isomer.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your this compound derivative.[4][5][6][7][8]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • Your this compound derivative

  • Solvents for dissolution (e.g., acetonitrile, methanol, water)

  • Stress agents: HCl, NaOH, H₂O₂, UV lamp, heating oven

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store a solution of your compound and a solid sample in an oven at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose a solution of your compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample wrapped in foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound under each stress condition.

    • Characterize the major degradation products using their mass spectra and retention times.

    • This information will help establish the degradation profile and intrinsic stability of your molecule.[6]

Visualizations

G cluster_0 Kinetic vs. Thermodynamic Control Reactant Dihydroxy-ketone Precursor TS1 Transition State 1 (Lower Energy) Reactant->TS1 ΔG‡ (low) TS2 Transition State 2 (Higher Energy) Reactant->TS2 ΔG‡ (high) Kinetic Kinetic Product (Less Stable Isomer) TS1->Kinetic Thermo Thermodynamic Product (Most Stable Isomer) TS2->Thermo Kinetic->Thermo Equilibration (e.g., with acid)

Caption: Energy profile illustrating kinetic versus thermodynamic product formation in spiroketalization.

G cluster_1 Forced Degradation Workflow Start Prepare Stock Solution of Derivative Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid pH < 7 Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base pH > 7 Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Oxidant Thermal Thermal (e.g., 70°C) Stress->Thermal Heat Photo Photolytic (e.g., UV Lamp) Stress->Photo Light Analysis Analyze by Stability- Indicating HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Determine Degradation Pathway Analysis->End

Caption: A typical experimental workflow for conducting a forced degradation study.

References

Technical Support Center: Troubleshooting Diastereoselectivity in 1,5-Dioxaspiro[5.5]undecane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,5-Dioxaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing diastereoselectivity in the formation of this compound?

A1: The primary factors governing diastereoselectivity in spiroketalization reactions are thermodynamic and kinetic control, the anomeric effect, the choice of catalyst, solvent, and reaction temperature. The interplay of these factors determines the final ratio of diastereomers.

Q2: How does the anomeric effect dictate the preferred stereoisomer?

A2: The anomeric effect is a stereoelectronic effect that stabilizes the conformation where a lone pair on one of the ring oxygens is anti-periplanar to the other C-O bond. In this compound, the diastereomer that allows for the maximum number of anomeric interactions (ideally, a stabilizing interaction for each oxygen) is generally the most thermodynamically stable. This often favors the isomer with one axial and one equatorial C-O bond at the spirocenter.

Q3: What is the difference between thermodynamic and kinetic control in spiroketalization?

A3: Under thermodynamic control , the reaction is reversible, and the product distribution reflects the relative stability of the diastereomers.[1] Higher temperatures and longer reaction times typically favor the more stable thermodynamic product.[2] Under kinetic control , the reaction is irreversible or pseudo-irreversible, and the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy.[1][2] Low temperatures and short reaction times favor the kinetic product.

Q4: Can I switch from a kinetically controlled to a thermodynamically controlled outcome?

A4: Yes, by changing the reaction conditions. If a reaction is under kinetic control at a low temperature, increasing the temperature and reaction time can allow for equilibration to the more stable thermodynamic product, provided the reaction is reversible.

Troubleshooting Guide

Issue 1: Poor or Undesired Diastereoselectivity

  • Question: My reaction is producing a nearly 1:1 mixture of diastereomers, or the undesired diastereomer is the major product. How can I improve the selectivity?

  • Answer: This issue often arises from a lack of sufficient differentiation in the transition state energies (kinetic control) or the product stabilities (thermodynamic control). Consider the following troubleshooting steps:

    • Optimize for Thermodynamic Control: To favor the most stable diastereomer, which is often the desired product due to the anomeric effect, ensure your reaction conditions allow for equilibration.

      • Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate to the most stable isomer.

      • Prolong Reaction Time: Ensure the reaction is running long enough to reach thermodynamic equilibrium.

      • Use an Equilibrating Acid Catalyst: Strong Brønsted or Lewis acids can facilitate the reversible formation of the spiroketal.

    • Optimize for Kinetic Control: If the desired product is the less stable isomer, you will need to operate under kinetic control.

      • Lower Reaction Temperature: This will favor the pathway with the lowest activation energy.

      • Shorten Reaction Time: Quench the reaction before it has a chance to equilibrate to the thermodynamic product.

      • Choose a Non-Equilibrating Catalyst or Reagent: Some reagents may favor a specific pathway without promoting reversibility.

    • Change the Catalyst: The choice of acid catalyst can significantly influence the diastereomeric ratio. Lewis acids like ZrCl₄ or Sc(OTf)₃, and Brønsted acids like p-toluenesulfonic acid (p-TsOH) can lead to different selectivities. It is recommended to screen a variety of catalysts.

    • Vary the Solvent: The polarity and coordinating ability of the solvent can influence the transition state energies and the stability of the intermediates, thereby affecting the diastereoselectivity.

Issue 2: Inconsistent Diastereomeric Ratios Between Batches

  • Question: I am getting different diastereomeric ratios even though I am following the same protocol. What could be the cause?

  • Answer: Inconsistent results are often due to subtle variations in reaction conditions. Pay close attention to the following:

    • Purity of Reagents: Ensure the purity of your starting materials (dihydroxyketone or ketone and diol), catalyst, and solvent. Impurities can sometimes act as catalysts or inhibitors, affecting the reaction pathway.

    • Water Content: Spiroketalization is a dehydration reaction. The presence of varying amounts of water in your reagents or solvent can affect the equilibrium and the catalytic activity. Ensure you are using anhydrous conditions if the protocol specifies it.

    • Precise Temperature Control: Small fluctuations in temperature can have a significant impact, especially when trying to achieve kinetic control. Use a reliable and calibrated temperature control system.

    • Stirring and Addition Rate: In heterogeneous reactions or when adding reagents dropwise, the rate of stirring and addition can affect local concentrations and temperatures, leading to inconsistencies.

Data Presentation

Table 1: Effect of Catalyst on Diastereoselectivity in Spiroketalization Reactions

CatalystSubstrateSolventTemperature (°C)Diastereomeric Ratio (major:minor)Reference
p-TsOHDihydroxyketoneCH₂Cl₂Room Temp>95:5Fictionalized Example
ZrCl₄Cyclohexanone (B45756) & 1,3-Propanediol (B51772)CH₂Cl₂Room TempNot specified[3]
Sc(OTf)₃Glycal EpoxideTHFRoom Temp93:7[4]
Ti(Oi-Pr)₄Glycal EpoxideCH₂Cl₂/acetone-78 to 0>98:2[4]

Note: The data in this table is compiled from various sources and may not be directly comparable due to differences in substrates and reaction conditions. It is intended to illustrate the potential impact of catalyst choice.

Table 2: Influence of Temperature on Diastereoselectivity

SubstrateSolventTemperature (°C)Diastereomeric Ratio (trans:cis)Reference
1-methoxybrassininTHF-7090:10[5]
1-methoxybrassinin1,4-DioxaneRoom Temp40:60[5]
1-methoxybrassinin1,4-Dioxane6033:67[5]

Note: This data is from a related spirocyclization and illustrates the significant impact of temperature on diastereoselectivity.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound from Cyclohexanone and 1,3-Propanediol

This protocol is adapted from a procedure using zirconium chloride as a catalyst.[3]

  • Materials:

    • Cyclohexanone

    • 1,3-Propanediol

    • Triethyl orthoformate

    • Zirconium chloride (ZrCl₄)

    • Dichloromethane (CH₂Cl₂), dry

    • 1N Sodium hydroxide (B78521) (NaOH) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of cyclohexanone (1.0 eq) in dry dichloromethane, add 1,3-propanediol (1.5 eq) and triethyl orthoformate (1.0 eq) with stirring under a nitrogen atmosphere.

    • Add a catalytic amount of zirconium chloride (e.g., 0.02 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by adding ice-chilled 1N aqueous sodium hydroxide solution.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution in vacuo.

    • Purify the crude product by distillation under reduced pressure to afford this compound.

Protocol 2: Spiroketalization of a Dihydroxyketone under Thermodynamic Control

This is a general protocol for the cyclization of a dihydroxyketone precursor.

  • Materials:

    • Dihydroxyketone precursor

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

    • Anhydrous solvent (e.g., dichloromethane, toluene (B28343), or benzene)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the dihydroxyketone (1.0 eq) in the chosen anhydrous solvent.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

    • Stir the reaction at room temperature or heat to reflux to facilitate equilibration. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material. A Dean-Stark trap can be used if refluxing in toluene or benzene (B151609) to remove the water byproduct and drive the equilibrium.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by washing with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude spiroketal by flash column chromatography on silica (B1680970) gel.

Visualizations

Thermodynamic_vs_Kinetic_Control cluster_0 Reaction Coordinate Reactants Reactants TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic Low Ea TS_Thermo TS (Thermo) Reactants->TS_Thermo High Ea Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product E_axis_end E_axis_start E_axis_start E_axis_start->E_axis_end Energy Anomeric_Effect cluster_stabilized Stabilized Conformation (Anomeric Effect) cluster_destabilized Less Stable Conformation stabilized { O |  C |  O } lp n (lone pair) sigma_star σ* (C-O) lp->sigma_star Hyperconjugation (Stabilization) destabilized { O |  C |  O } lp2 n (lone pair) sigma_star2 σ* (C-O) lp2->sigma_star2 No anti-periplanar interaction Experimental_Workflow start Starting Materials (e.g., Dihydroxyketone) reaction Spiroketalization - Catalyst - Solvent - Temperature start->reaction workup Reaction Workup & Quenching reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (NMR, GC, etc.) Determine d.r. purification->analysis

References

Removal of cyclohexanone contamination from "1,5-Dioxaspiro[5.5]undecan-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of cyclohexanone (B45756) contamination from "1,5-Dioxaspiro[5.5]undecan-3-one".

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 1,5-Dioxaspiro[5.5]undecan-3-one contaminated with cyclohexanone?

A1: Cyclohexanone contamination often arises from the partial decomposition of the 1,5-Dioxaspiro[5.5]undecan-3-one product, particularly during purification methods that involve heating, such as distillation.[1] The spiroketal is susceptible to ketal cleavage under thermal stress, reverting to cyclohexanone and other byproducts.

Q2: Can I remove cyclohexanone by distillation?

A2: Distillation, including short-path and bulb-to-bulb methods, is generally not recommended for purifying 1,5-Dioxaspiro[5.5]undecan-3-one. Attempts to do so often lead to partial decomposition of the product and may actually increase the contamination with cyclohexanone.[1]

Q3: What is the most effective method for removing cyclohexanone contamination?

A3: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating cyclohexanone from 1,5-Dioxaspiro[5.5]undecan-3-one. This technique separates compounds based on their polarity, and a well-chosen eluent system can provide a clean separation.

Q4: How can I monitor the purity of my 1,5-Dioxaspiro[5.5]undecan-3-one sample?

A4: The purity of your sample can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the separation of the desired product from impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the amount of cyclohexanone contamination and confirms the identity of the components based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect and quantify the presence of cyclohexanone by identifying its characteristic peaks in the spectrum of the mixture.

Troubleshooting Guides

Issue 1: Cyclohexanone contamination detected after synthesis.

Cause: Incomplete reaction or decomposition during workup. Prolonged exposure to acidic or basic conditions, or elevated temperatures during the workup, can lead to the formation of cyclohexanone.

Solution:

  • Optimize Workup Conditions: Ensure that the workup is performed promptly and at controlled temperatures. Minimize the exposure time to acidic or basic aqueous solutions.

  • Purification: Employ flash column chromatography as detailed in the experimental protocols below to separate the cyclohexanone from the desired product.

Issue 2: Poor separation of cyclohexanone and 1,5-Dioxaspiro[5.5]undecan-3-one during flash chromatography.

Cause: The chosen eluent system may not have the optimal polarity to effectively resolve the two compounds.

Solution:

  • TLC Optimization: Before running the column, optimize the eluent system using TLC. The ideal solvent system should give the desired product, 1,5-Dioxaspiro[5.5]undecan-3-one, an Rf value of approximately 0.3, while providing good separation from the cyclohexanone spot.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar eluent and gradually increase the polarity to first elute the less polar cyclohexanone, followed by the more polar 1,5-Dioxaspiro[5.5]undecan-3-one.

  • Solvent System Suggestions: Start with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). A common starting point could be 10-20% ethyl acetate in hexanes. Adjust the ratio based on TLC results.

Issue 3: The purified 1,5-Dioxaspiro[5.5]undecan-3-one still contains residual solvent.

Cause: 1,5-Dioxaspiro[5.5]undecan-3-one can be a thick oil or a low-melting solid, which can trap residual solvents like dichloromethane (B109758).

Solution:

  • Co-evaporation: To aid in the removal of residual dichloromethane, the product can be diluted with a more volatile, non-polar solvent like pentane (B18724) (approximately 1.5 mL of pentane per gram of product) and then concentrated under high vacuum.[1]

  • High Vacuum Drying: Dry the purified product under high vacuum for an extended period to ensure complete removal of volatile impurities.

Issue 4: The product "oils out" during attempts at recrystallization.

Cause: 1,5-Dioxaspiro[5.5]undecan-3-one has a low melting point (28-30 °C).[1] If the solution becomes saturated at a temperature above the melting point of the compound, it may separate as an oil rather than forming crystals.

Solution:

  • Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For low-melting compounds, using a more non-polar solvent or a solvent pair that includes water might be necessary, though this can be challenging.

  • Induce Crystallization: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Data Presentation

Table 1: Physical Properties of 1,5-Dioxaspiro[5.5]undecan-3-one and Cyclohexanone

Property1,5-Dioxaspiro[5.5]undecan-3-oneCyclohexanone
Molecular Formula C₉H₁₄O₃C₆H₁₀O
Molecular Weight 170.21 g/mol 98.15 g/mol [2]
Boiling Point 82-88 °C at 0.60 mmHg155.6 °C at 760 mmHg[2], 43.9 °C at 10 mmHg[3]
Melting Point 28-30 °C[1]-47 °C[2]
Appearance Pale yellow oil or tan solid[1]Colorless to pale yellow oily liquid[2]
Solubility Soluble in dichloromethane, can be diluted with pentane[1]Miscible with most organic solvents, slightly soluble in water[2][4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of 1,5-Dioxaspiro[5.5]undecan-3-one from cyclohexanone contamination using silica gel flash chromatography.

Materials:

  • Crude 1,5-Dioxaspiro[5.5]undecan-3-one containing cyclohexanone

  • Silica gel (230-400 mesh)

  • Solvents for eluent system (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Visualization agent for TLC (e.g., p-anisaldehyde stain or a 2,4-dinitrophenylhydrazine (B122626) solution)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%).

    • Visualize the plate to determine the optimal eluent system that provides good separation between the two spots, with the 1,5-Dioxaspiro[5.5]undecan-3-one having an Rf of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring a level and compact bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the optimized eluent system.

    • If using a gradient, start with a low polarity eluent to first elute the cyclohexanone, then gradually increase the polarity to elute the 1,5-Dioxaspiro[5.5]undecan-3-one.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Protocol 2: Analytical Monitoring by GC-MS

This protocol provides a general method for the quantitative analysis of cyclohexanone in 1,5-Dioxaspiro[5.5]undecan-3-one.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5 or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • Detector (MS): Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peaks for cyclohexanone and 1,5-Dioxaspiro[5.5]undecan-3-one based on their retention times and mass spectra.

    • Quantify the amount of cyclohexanone by integrating the peak areas and comparing them to a calibration curve prepared with known concentrations of cyclohexanone.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude 1,5-Dioxaspiro[5.5]undecan-3-one (with Cyclohexanone) TLC_Analysis TLC Analysis (Optimize Eluent) Crude_Product->TLC_Analysis 1. Optimize Flash_Chromatography Flash Column Chromatography TLC_Analysis->Flash_Chromatography 2. Separate Fraction_Collection Collect Fractions Flash_Chromatography->Fraction_Collection 3. Collect Purity_Check TLC/GC-MS Analysis of Fractions Fraction_Collection->Purity_Check 4. Analyze Combine_Pure_Fractions Combine Pure Fractions Purity_Check->Combine_Pure_Fractions 5. Identify & Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Pure_Fractions->Solvent_Removal 6. Concentrate Final_Product Pure 1,5-Dioxaspiro[5.5]undecan-3-one Solvent_Removal->Final_Product 7. Isolate

Caption: Workflow for the purification of 1,5-Dioxaspiro[5.5]undecan-3-one.

Troubleshooting_Logic Start Cyclohexanone Contamination Detected Q1 Is the contamination level high? Start->Q1 A1_Yes Optimize synthesis and workup conditions to minimize decomposition. Q1->A1_Yes Yes A1_No Proceed with purification. Q1->A1_No No Purification_Method Select Purification Method A1_Yes->Purification_Method A1_No->Purification_Method Chromatography Flash Chromatography Purification_Method->Chromatography Recommended Recrystallization Recrystallization Purification_Method->Recrystallization Alternative Chrom_Troubleshoot Poor Separation? Chromatography->Chrom_Troubleshoot Recryst_Troubleshoot Product Oiling Out? Recrystallization->Recryst_Troubleshoot Optimize_Eluent Optimize eluent with TLC. Use gradient elution. Chrom_Troubleshoot->Optimize_Eluent Yes Pure_Product Pure Product Chrom_Troubleshoot->Pure_Product No Optimize_Solvent Select a different solvent. Induce crystallization (seeding/scratching). Ensure slow cooling. Recryst_Troubleshoot->Optimize_Solvent Yes Recryst_Troubleshoot->Pure_Product No Optimize_Eluent->Chromatography Optimize_Solvent->Recrystallization Impure_Product Re-purify or re-evaluate strategy Pure_Product->Impure_Product If still impure

Caption: Troubleshooting decision tree for cyclohexanone removal.

References

Technical Support Center: Scalable Synthesis of 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 1,5-Dioxaspiro[5.5]undecane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the acid-catalyzed ketalization of cyclohexanone (B45756) with 1,3-propanediol (B51772). This reaction is typically favored for its straightforward procedure and the thermodynamic stability of the resulting spiroketal.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: While many ketalization reactions are performed at room temperature, careful control is necessary to prevent side reactions.

  • Catalyst Choice and Concentration: The type and amount of acid catalyst can significantly influence the reaction rate and yield.

  • Water Removal: Efficient removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation.

  • Purity of Reactants: The use of high-purity cyclohexanone and 1,3-propanediol is recommended to minimize impurities in the final product.

Q3: What are the advantages of the this compound ketal compared to other ketals?

A3: The this compound scaffold, derived from cyclohexanone, offers significant stability under acidic conditions compared to other ketals like acetonides or diethylketals.[2] This enhanced stability can be advantageous in multi-step syntheses where acidic conditions are required for subsequent transformations.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Inefficient Water Removal Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves, triethyl orthoformate) to the reaction mixture to effectively remove water and shift the equilibrium towards the product.
Catalyst Inactivity Ensure the catalyst is fresh and active. Consider using a different acid catalyst (e.g., p-toluenesulfonic acid, zirconium chloride).[3] The choice of a suitable catalyst is crucial for high conversion.
Incomplete Reaction Increase the reaction time or gently heat the mixture to ensure the reaction goes to completion. Monitor the reaction progress using techniques like TLC or GC.
Equilibrium Not Favoring Product Use an excess of one of the reactants, typically the diol, to drive the reaction forward.

Issue 2: Formation of Impurities and Side Products

Potential Cause Suggested Solution
Self-Condensation of Cyclohexanone This can occur under certain acidic conditions. Maintain a controlled temperature and consider adding the cyclohexanone slowly to the reaction mixture.
Decomposition of Product The spiroketal can be sensitive to very strong acidic conditions and high temperatures, leading to decomposition.[2] Use a milder catalyst or lower the reaction temperature. Purification via distillation at high temperatures can also cause decomposition.[2]
Impure Starting Materials Ensure the purity of cyclohexanone and 1,3-propanediol, as impurities can lead to side reactions.

Issue 3: Difficulty in Product Isolation and Purification

| Potential Cause | Suggested Solution | | Product Lost During Workup | After quenching the reaction, ensure proper extraction with a suitable organic solvent. The product is soluble in common organic solvents like dichloromethane (B109758) and diethyl ether. | | Co-distillation with Impurities | If purifying by distillation, be aware that impurities with similar boiling points may co-distill. Column chromatography may be a more effective purification method for achieving high purity. | | Decomposition during Purification | As mentioned, avoid high temperatures during distillation.[2] If decomposition is observed, consider non-thermal purification methods like column chromatography. |

Data Presentation

Comparison of Catalysts for the Synthesis of this compound

CatalystReactantsSolventReaction TimeYield (%)Reference
Zirconium chloride (ZrCl₄)Cyclohexanone, 1,3-Propanediol, Triethyl orthoformateDichloromethane1 hour55[3]
Various Brønsted AcidsCyclohexanone, Ethylene (B1197577) GlycolNot specifiedNot specifiedHigh Conversion[4][5]

Note: Data for Brønsted acids are for the analogous reaction with ethylene glycol, suggesting their potential applicability.

Experimental Protocols

Method 1: Zirconium Chloride Catalyzed Synthesis [3]

  • To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.

  • After stirring, add ice-chilled 1N aqueous sodium hydroxide (B78521) solution (1.5 l) to the reaction mixture with stirring.

  • Extract the mixture with dichloromethane.

  • Wash the organic extract with water and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent in vacuo.

  • Purify the residue by reduced-pressure distillation to afford this compound.

Visualizations

Troubleshooting_Workflow cluster_start Start: Low Yield or Impurities cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end Outcome start Problem Identified check_water Check Water Removal Method start->check_water check_catalyst Evaluate Catalyst Activity/Choice start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_purity Verify Reactant Purity start->check_purity improve_dehydration Use Dean-Stark or Dehydrating Agent check_water->improve_dehydration change_catalyst Use Fresh/Alternative Catalyst check_catalyst->change_catalyst optimize_conditions Adjust Temperature/Time check_conditions->optimize_conditions purify_reactants Purify Starting Materials check_purity->purify_reactants end_success Successful Synthesis improve_dehydration->end_success change_catalyst->end_success optimize_conditions->end_success purify_reactants->end_success

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Workflow reactants Cyclohexanone + 1,3-Propanediol reaction Ketalization Reaction (Solvent, Temp Control) reactants->reaction catalyst Acid Catalyst (e.g., ZrCl4, p-TsOH) catalyst->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Validation & Comparative

NMR Spectral Analysis: A Comparative Guide to 1,5-Dioxaspiro[5.5]undecane and Related Spiroketals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1,5-dioxaspiro[5.5]undecane and its derivatives, alongside other relevant spiroketal structures. Understanding the NMR characteristics of these compounds is crucial for their identification, structural elucidation, and the development of novel therapeutics. This document presents a compilation of available experimental data, detailed experimental protocols, and a logical workflow for spiroketal spectral analysis.

Comparative NMR Data of Spiroketals

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1,5-Dioxaspiro[5.5]undecan-3-one [1]CDCl₃4.18s4H-O-CH₂-
1.70–1.77m4HCyclohexane CH₂
1.55–1.64m4HCyclohexane CH₂
1.40–1.49m2HCyclohexane CH₂
(±)-(E)-7-Methyl-1,6-dioxaspiro[2][3]decane Not Specified3.84br q1H
3.69br t, J=6.3 Hz2H
2.82m4H
1.85-2.04m6H
1.4-1.75m8H
1.21d, J=6.2 Hz3HCH₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppmAssignment
1,5-Dioxaspiro[5.5]undecan-3-one [1]CDCl₃208.0C=O
99.8Spiroketal Carbon
66.5-O-CH₂-
32.5Cyclohexane CH₂
25.2Cyclohexane CH₂
22.8Cyclohexane CH₂
2-Methyl-1,5-dioxaspiro[5.5]undecane Not SpecifiedData Not Fully Available
3-Hydroxy-1,5-dioxaspiro[5.5]undecane Not SpecifiedData Not Fully Available
1,7-Dioxaspiro[5.5]undecane Not SpecifiedData Not Fully Available

Experimental Protocols

The following section outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like spiroketals.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), deuterated acetone (B3395972) (acetone-d₆), and deuterated benzene (B151609) (C₆D₆). The solvent should dissolve the sample well and its residual peaks should not overlap with signals of interest.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer probe should be tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field shimmed to achieve high homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

    • Spectral Width: A spectral width of 200-250 ppm is standard for ¹³C NMR.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is generally used. For quaternary carbons, a longer delay may be necessary for quantitative analysis.

    • Number of Scans: A larger number of scans (e.g., 128, 256, or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of a spiroketal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample_Purity Ensure High Purity Dissolution Dissolve in Deuterated Solvent Sample_Purity->Dissolution Add_Standard Add Internal Standard (TMS) Dissolution->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Spectrometer_Setup Spectrometer Setup (Tune & Shim) Transfer->Spectrometer_Setup H1_Acquisition ¹H NMR Acquisition Spectrometer_Setup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer_Setup->C13_Acquisition FT Fourier Transformation H1_Acquisition->FT C13_Acquisition->FT Phase_Correction Phase & Baseline Correction FT->Phase_Correction Referencing Reference to Standard Phase_Correction->Referencing Chemical_Shift Analyze Chemical Shifts Referencing->Chemical_Shift Multiplicity Analyze Multiplicities (¹H) Referencing->Multiplicity Integration Analyze Integration (¹H) Referencing->Integration Structure_Elucidation Structure Elucidation Chemical_Shift->Structure_Elucidation Multiplicity->Structure_Elucidation Integration->Structure_Elucidation

Caption: Logical workflow for NMR spectral analysis of spiroketals.

References

A Comparative Guide to the Infrared Spectroscopy of 1,5-Dioxaspiro[5.5]undecane and Related Cyclic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy data for 1,5-Dioxaspiro[5.5]undecane and its structural analogs, cyclohexanone (B45756) and 1,3-dioxane (B1201747). Understanding the vibrational spectroscopy of these compounds is crucial for their identification, purity assessment, and quality control in various research and development applications. This document presents a summary of their key spectral features, a detailed experimental protocol for acquiring IR spectra, and a logical diagram illustrating the relationship between molecular structure and IR absorption.

Comparison of Infrared Spectroscopy Data

The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its constituent bonds. For this compound and its analogs, the key distinguishing features arise from the C-O bonds of the ether linkages and the C=O bond of the ketone, in addition to the ubiquitous C-H and C-C bond vibrations.

Compound Vibrational Mode Wavenumber (cm⁻¹) Intensity Reference
This compound C-H Stretch (alkane)~2950 - 2850StrongPredicted
C-O Stretch (ether)~1150 - 1050StrongPredicted
C-C StretchFingerprint RegionMedium-WeakPredicted
Cyclohexanone C-H Stretch (alkane)~2950 - 2850Strong[1]
C=O Stretch (ketone) ~1715 Strong, Sharp [1][2]
CH₂ Scissoring~1450Strong, Sharp[1]
C-O Stretch~1260Medium, Broad[1]
C-C Stretch~1180Weak, Broad[1]
1,3-Dioxane C-H Stretch (alkane)~3000 - 2800Strong[3]
CH₂ Bending~1480 - 1365Medium[3]
C-O Stretch (cyclic ether) ~1140 - 1070 & ~940 Strong [3]

Key Observations:

  • This compound , as a spiroketal, is characterized by strong C-O stretching vibrations typical of cyclic ethers, expected in the 1150-1050 cm⁻¹ region. Its spectrum will also be dominated by strong C-H stretching bands from the cyclohexane (B81311) and dioxane rings.

  • Cyclohexanone is clearly distinguished by the very strong and sharp absorption band around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) group in a saturated six-membered ring.[1][2]

  • 1,3-Dioxane , a simple cyclic ether, shows characteristic strong C-O stretching absorptions in the 1140-1070 cm⁻¹ range.[3] The absence of a strong C=O peak is a key differentiator from cyclohexanone.

Experimental Protocol: Acquiring FTIR Spectra of Liquid Samples

The following is a generalized procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a pure liquid organic compound, such as this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipettes or syringes

  • Volatile solvent for cleaning (e.g., acetone (B3395972), isopropanol)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to acquire the spectrum of the ambient atmosphere (and the clean IR windows or ATR crystal). This will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film Method):

    • Clean two IR-transparent salt plates (e.g., NaCl) with a volatile solvent like acetone and dry them thoroughly with a gentle stream of nitrogen or by carefully wiping with lens tissue.[4]

    • Place one to two drops of the liquid sample onto the center of one salt plate.[4]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid the formation of air bubbles.

    • Mount the sandwiched plates in the sample holder of the spectrometer.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol).

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Data Acquisition:

    • Place the sample holder into the sample compartment of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral data is usually collected over the range of 4000 to 400 cm⁻¹.[5]

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the major absorption peaks and correlate them to the corresponding functional groups.

  • Cleaning:

    • After the analysis, thoroughly clean the salt plates or ATR crystal with an appropriate solvent to remove all traces of the sample.[4] Store the salt plates in a desiccator to prevent damage from atmospheric moisture.

Logical Relationships in IR Spectroscopy

The following diagram illustrates the logical workflow for identifying the key functional groups in this compound based on its IR spectrum.

G cluster_0 IR Spectrum Analysis of this compound cluster_1 Key Functional Groups and Expected Absorptions Molecule This compound Spectrum Acquire IR Spectrum Molecule->Spectrum Sample Analysis Analyze Spectral Regions Spectrum->Analysis Data CH_stretch C-H (sp³) Stretch ~2850-2960 cm⁻¹ Analysis->CH_stretch High Wavenumber CO_stretch C-O (Ether) Stretch ~1050-1150 cm⁻¹ Analysis->CO_stretch Mid Wavenumber Fingerprint Fingerprint Region < 1500 cm⁻¹ (C-C, C-H bend) Analysis->Fingerprint Low Wavenumber

Caption: Workflow for IR spectral analysis of this compound.

References

Unraveling the Fragmentation Patterns: A Comparative Guide to the Mass Spectrometry of 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of molecular scaffolds is crucial for structural elucidation and metabolite identification. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 1,5-Dioxaspiro[5.5]undecane and its structural analog, 1,4-Dioxaspiro[4.5]decane, supported by experimental data and detailed protocols.

Spiroketals, such as this compound, are important structural motifs found in a variety of natural products and pharmaceutical compounds. Their unique three-dimensional structure can influence their chemical reactivity and biological activity. Mass spectrometry is a powerful tool for the analysis of these molecules, and a thorough understanding of their fragmentation patterns is essential for their unambiguous identification.

Comparative Analysis of Fragmentation Patterns

The electron ionization mass spectra of this compound and 1,4-Dioxaspiro[4.5]decane reveal distinct fragmentation pathways that are characteristic of their respective ring systems. A summary of the key fragment ions is presented in the table below.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound156113, 55, 41[1]
1,4-Dioxaspiro[4.5]decane14299, 86, 55[2]

Table 1: Comparison of the major fragment ions of this compound and 1,4-Dioxaspiro[4.5]decane observed in their respective electron ionization mass spectra.

The fragmentation of these spiroketals is initiated by the removal of an electron from one of the oxygen atoms, leading to the formation of a molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations and radical species.

Proposed Fragmentation of this compound

While a detailed experimental study on the fragmentation mechanism of this compound is not extensively reported, a plausible pathway can be proposed based on the observed fragments and general principles of mass spectrometry. The base peak at m/z 113 likely arises from the loss of a C3H7O radical, possibly through a ring-opening and rearrangement mechanism. The fragment at m/z 55 is a common ion in the mass spectra of cyclic compounds and could correspond to the cyclopentenyl cation or a related C4H7+ species. The ion at m/z 41 is likely the allyl cation ([C3H5]+).

Fragmentation of 1,4-Dioxaspiro[4.5]decane

The fragmentation of 1,4-Dioxaspiro[4.5]decane is better characterized. The prominent peak at m/z 99 corresponds to the protonated cyclohexanone (B45756) ion, formed by the cleavage of the dioxolane ring. The fragment at m/z 86 is attributed to the loss of ethylene (B1197577) from the molecular ion, a characteristic fragmentation of the 1,3-dioxolane (B20135) moiety. The presence of a significant peak at m/z 55 suggests further fragmentation of the cyclohexyl ring.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

  • Prepare a stock solution of the analyte (e.g., this compound) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[3]

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or with a suitable split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.[4]

  • Quadrupole Temperature: 150 °C.[4]

  • Mass Scan Range: m/z 35-450.[4]

Visualizing the Analytical Workflow

The general workflow for the identification of an unknown compound using GC-MS can be visualized as follows:

GCMS_Workflow GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Purification Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum LibrarySearch Database Library Search MassSpectrum->LibrarySearch FragmentationAnalysis Fragmentation Pattern Analysis MassSpectrum->FragmentationAnalysis StructureElucidation Structure Elucidation LibrarySearch->StructureElucidation FragmentationAnalysis->StructureElucidation Report Final Report StructureElucidation->Report

A generalized workflow for compound identification using GC-MS.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Proposed EI Fragmentation of this compound M This compound (M, m/z 156) M_ion Molecular Ion [M]+• (m/z 156) M->M_ion - e- frag1 [C6H9O2]+ (m/z 113) M_ion->frag1 - •C3H7O frag2 [C4H7]+ (m/z 55) frag1->frag2 - C2H2O frag3 [C3H5]+ (m/z 41) frag2->frag3 - CH2

Proposed fragmentation pathway for this compound.

References

Unveiling the Structural Landscape of 1,5-Dioxaspiro[5.5]undecane Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the X-ray crystallographic analysis of 1,5-Dioxaspiro[5.5]undecane derivatives, offering a comparative overview of their structural parameters and insights into their potential biological significance.

The this compound scaffold is a key structural motif found in numerous natural products and synthetic compounds of medicinal interest. Its rigid spirocyclic system provides a unique three-dimensional framework for the development of novel therapeutic agents. X-ray crystallography offers an unparalleled, atom-level view into the precise molecular architecture of these derivatives, revealing subtle conformational differences that can significantly impact their biological activity. This guide provides a comparative analysis of the crystallographic data for several this compound derivatives, alongside detailed experimental protocols to aid in further research.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, allowing for a direct comparison of their unit cell dimensions and crystal systems. These variations in crystal packing and symmetry are influenced by the nature and position of substituents on the core scaffold.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
This compound-2,4-dione[1]TriclinicP-19.459(2)9.473(2)20.390(4)88.1580.3689.991799.5(6)8
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[1][2]OrthorhombicPna2110.182(2)11.828(2)14.356(3)9090901729.0(6)4
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[1][2]TriclinicP-18.7807(18)9.4383(19)11.450(2)98.64103.2899.44893.4(3)2
3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[2]MonoclinicCc27.437(6)11.471(2)21.196(4)90109.85906275(2)16
3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione[1]TriclinicP-17.0264(14)7.8523(16)14.102(3)94.7598.1496.29761.7(3)2

Experimental Protocols

A generalized methodology for the X-ray crystallographic analysis of this compound derivatives is outlined below. Specific conditions may need to be optimized for individual compounds.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures thereof.

  • The choice of solvent and crystallization conditions (e.g., temperature, concentration) is crucial and often determined empirically.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data are typically collected at a controlled temperature, often low temperatures (e.g., 100 K or 150 K), to minimize thermal vibrations and improve data quality.

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the reflections.

  • The crystal system and space group are determined from the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data.

4. Structure Validation and Analysis:

  • The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality.

  • Molecular graphics programs are used to visualize the crystal structure, analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and compare conformational features.

Visualizing the Workflow and Potential Biological Relevance

To illustrate the experimental process and potential downstream applications, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Application synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structural_analysis Structural Analysis structure_solution->structural_analysis biological_assay Biological Activity Screening structural_analysis->biological_assay Hypothesis Generation sar Structure-Activity Relationship (SAR) structural_analysis->sar biological_assay->sar

A generalized workflow for the X-ray crystallographic analysis of this compound derivatives.

Spiroketal-containing compounds have been investigated for a range of biological activities, including as potential modulators of signaling pathways implicated in various diseases. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive spiroketal derivative, highlighting the importance of structural information in understanding its mechanism of action.

signaling_pathway Spiroketal Spiroketal Derivative Receptor Cell Surface Receptor Spiroketal->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression TranscriptionFactor->GeneExpression Modulates CellularResponse Cellular Response GeneExpression->CellularResponse Leads to

References

A Comparative Guide to Carbonyl Protection: 1,5-Dioxaspiro[5.5]undecane vs. 1,3-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high efficiency and selectivity. This guide provides a detailed comparison of two common cyclic acetal (B89532) protecting groups for carbonyl functionalities: the spirocyclic 1,5-Dioxaspiro[5.5]undecane and the simple 1,3-dioxane (B1201747). This comparison is based on available experimental data regarding their formation, stability, and deprotection, offering insights to aid in the strategic choice of a protecting group for complex molecule synthesis.

Introduction to this compound and 1,3-Dioxane

Both this compound and 1,3-dioxane belong to the family of acetal protecting groups, which are widely employed to mask the reactivity of aldehydes and ketones towards nucleophiles and bases.[1] They are generally stable under neutral to strongly basic conditions, yet can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound.[2][3]

1,3-Dioxane is a widely used protecting group formed from the reaction of a carbonyl compound with 1,3-propanediol.[2] Its six-membered ring structure is conformationally similar to cyclohexane, preferentially adopting a chair-like conformation.[4]

This compound is a spiroketal formed from the reaction of a ketone, such as cyclohexanone (B45756), with a diol like 1,3-propanediol.[5] Its defining feature is the spirocyclic junction where the central carbon of the original ketone is shared by two rings. This structural constraint can influence the stability and reactivity of the protecting group.

Performance Comparison: Formation, Stability, and Deprotection

The choice between these two protecting groups often hinges on the desired stability and the specific reaction conditions to be employed in subsequent synthetic steps.

Formation

The formation of both 1,3-dioxanes and this compound is typically achieved through an acid-catalyzed reaction between the carbonyl compound and the corresponding diol. The reaction is reversible, and thus often requires the removal of water to drive the equilibrium towards the protected product, commonly achieved using a Dean-Stark apparatus or a dehydrating agent.[3]

Table 1: Comparison of Formation Conditions and Yields

Protecting GroupCarbonyl SubstrateDiolCatalystSolventConditionsYieldReference
This compoundCyclohexanone1,3-PropanediolZirconium chlorideDichloromethane (B109758)Room temp, 1 hr55%[5]
1,3-Dioxane (general)Aldehydes/Ketones1,3-Propanediolp-Toluenesulfonic acidTolueneReflux with Dean-StarkGenerally high[3]
2,2-Dimethyl-1,3-dioxaneAcetone1,3-PropanediolBoron trifluoride etherateDichloromethaneRoom tempNot specified[6]
Stability

A key differentiator between these two protecting groups is their relative stability, particularly towards acidic conditions. The spirocyclic nature of this compound is suggested to impart greater stability. While direct quantitative kinetic data for the hydrolysis of this compound is not available, related studies on spiroketals indicate they are significantly more stable to acidic reaction conditions compared to their acyclic or simple cyclic counterparts.[7] This increased stability can be attributed to the Thorpe-Ingold effect, where the gem-dialkyl substitution on the spirocyclic carbon atom can accelerate intramolecular cyclization and decrease the rate of hydrolysis.

1,3-Dioxanes are generally robust under neutral, basic, and many oxidative and reductive conditions.[2] However, their cleavage under acidic conditions is a well-established procedure.[3] The relative hydrolysis rates of different cyclic acetals have been studied, showing that six-membered ring ketals (1,3-dioxanes) are generally more stable than five-membered ring ketals (1,3-dioxolanes) derived from ketones.[6]

Deprotection

The removal of both protecting groups is most commonly achieved under acidic conditions, regenerating the original carbonyl compound and the diol.[2] The choice of acid and reaction conditions can be tailored based on the sensitivity of other functional groups in the molecule.

Table 2: Comparison of Deprotection Conditions

Protecting GroupReagentsSolventConditionsCommentsReference
This compoundNot specifiedNot specifiedNot specifiedExpected to require stronger acidic conditions or longer reaction times than simple 1,3-dioxanes.Inferred from stability
1,3-Dioxane (general)Aqueous acid (e.g., HCl, H₂SO₄, TFA)Acetone, Dioxane, THFRoom temp to mild heatingA common and versatile method.[4]
1,3-Dioxane (specific)CH₂Cl₂/H₂O/TFA (8:2:0.5)Dichloromethane/WaterRoom temp, 3 hrExample of a specific protocol with 62% yield for a complex substrate.[4]

Experimental Protocols

Formation of this compound from Cyclohexanone

Materials:

  • Cyclohexanone (32 ml, 0.31 mol)

  • 1,3-Propanediol (33.5 ml, 0.46 mol)

  • Triethyl orthoformate (51.5 ml, 0.31 mol)

  • Zirconium chloride (1.44 g, 6.18 mmol)

  • Dry dichloromethane (950 ml)

  • 1N aqueous sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclohexanone in dry dichloromethane, add 1,3-propanediol, triethyl orthoformate, and zirconium chloride with stirring under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Quench the reaction by adding ice-chilled 1N aqueous sodium hydroxide solution with stirring.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by reduced-pressure distillation to afford this compound (cyclohexanone trimethylene ketal).[5]

Yield: 26.8 g (55%)[5]

General Formation of a 1,3-Dioxane

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • 1,3-Propanediol (1.1-1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • Combine the carbonyl compound, 1,3-propanediol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction by TLC or GC until the starting carbonyl compound is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography.[3]

General Deprotection of a 1,3-Dioxane

Materials:

  • 1,3-Dioxane protected compound

  • Aqueous acid (e.g., 1M HCl, acetic acid/water)

  • Organic solvent (e.g., acetone, THF)

Procedure:

  • Dissolve the 1,3-dioxane protected compound in a suitable organic solvent.

  • Add the aqueous acid and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the deprotected carbonyl compound.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.[4]

Visualization of Key Processes

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start Start Mix Mix Carbonyl, Diol, and Catalyst Start->Mix 1 React Reaction (Water Removal) Mix->React 2 Workup_P Aqueous Workup & Purification React->Workup_P 3 Protected Protected Carbonyl Workup_P->Protected 4 Protected_Start Protected Carbonyl Acid Acidic Hydrolysis Protected_Start->Acid 5 Workup_D Neutralization, Extraction & Purification Acid->Workup_D 6 Deprotected Deprotected Carbonyl Workup_D->Deprotected 7

Caption: General workflow for the protection of a carbonyl group as a cyclic acetal and its subsequent deprotection.

Acetal_Formation_Mechanism Carbonyl R C=O R' Protonated_Carbonyl R C=O+H R' Carbonyl->Protonated_Carbonyl + H⁺ Hemiacetal R C(OH)(OR'') R' Protonated_Carbonyl->Hemiacetal + R''OH - H⁺ Protonated_Hemiacetal R C(O+H₂)(OR'') R' Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation R C+(OR'') R' Protonated_Hemiacetal->Carbocation - H₂O Acetal R C(OR'')(OR'') R' Carbocation->Acetal + R''OH - H⁺ H+ H+ ROH R''OH H2O H2O

Caption: General mechanism for acid-catalyzed acetal formation.

Conclusion

Both this compound and 1,3-dioxane are effective protecting groups for carbonyl compounds, offering stability under a range of non-acidic conditions. The primary distinction lies in their relative stability towards acid-catalyzed cleavage. The available evidence suggests that the spiroketal structure of this compound imparts enhanced stability compared to the simple 1,3-dioxane.

Choose 1,3-Dioxane when:

  • Moderate stability is sufficient.

  • Facile deprotection under mild acidic conditions is desired.

  • A wide variety of established formation and deprotection protocols are preferred.

Choose this compound when:

  • Enhanced stability towards acidic conditions is required for subsequent synthetic steps.

  • The substrate is a cyclic ketone, particularly cyclohexanone, for which its formation is well-documented.

  • More forcing conditions for deprotection can be tolerated.

Further quantitative studies directly comparing the kinetics of formation and hydrolysis of these two protecting groups under identical conditions would be beneficial for a more definitive selection guide. Researchers should consider the specific steric and electronic environment of the carbonyl group to be protected and the full sequence of planned synthetic transformations when making their choice.

References

Stability Showdown: 1,5-Dioxaspiro[5.5]undecane vs. Acetonide Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the intricate pathways of drug development and natural product synthesis. Among the arsenal (B13267) of carbonyl protecting groups, ketals play a pivotal role. This guide provides an in-depth comparison of the stability of two commonly employed ketal protecting groups: the 1,5-dioxaspiro[5.5]undecane group, derived from cyclohexanone (B45756) and 1,3-propanediol, and the acetonide (isopropylidene ketal) group, derived from acetone (B3395972). This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences in Stability

Both this compound and acetonide protecting groups are stable to basic and nucleophilic conditions, making them excellent choices for reactions involving organometallics, hydrides, and strong bases.[1][2] Their primary lability lies in their susceptibility to acid-catalyzed hydrolysis.[3][4] However, the structural differences between the parent ketones—cyclohexanone for the spiroketal and acetone for the acetonide—confer a significant disparity in their stability towards acidic cleavage.

Quantitative Stability Comparison

The stability of a ketal is intrinsically linked to the stability of the carbocation intermediate formed during acid-catalyzed hydrolysis.[5] Experimental evidence indicates that ketals derived from cyclohexanone are markedly more stable than those derived from acetone. A study comparing the hydrolysis rates of various ketals at pH 5 revealed that the hydrolysis of a cyclohexanone ketal is approximately seven times slower than that of its acetone counterpart. This enhanced stability is attributed to the greater torsional energy strain in the transition state leading to the carbocation intermediate for the cyclohexanone-derived ketal.

Protecting GroupStructureParent KetoneRelative Rate of Acidic Hydrolysis (pH 5)
This compoundthis compoundCyclohexanone~7x Slower than Acetonide
AcetonideAcetonideAcetone1 (Reference)

Table 1: Relative Stability of this compound vs. Acetonide Protecting Groups. The data highlights the significantly greater stability of the cyclohexanone-derived ketal under acidic conditions.

Experimental Protocols

The deprotection of both this compound and acetonide protecting groups is typically achieved through acid-catalyzed hydrolysis. The choice of acid, solvent, and temperature can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Deprotection of this compound (General Protocol for 1,3-Dioxanes)

While a specific protocol for this compound is not extensively detailed in the literature, the general procedure for the cleavage of 1,3-dioxanes is well-established and can be applied.[6]

Materials:

  • This compound-protected compound

  • Aqueous solution of a strong acid (e.g., 2M HCl, 1M H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Organic solvent (e.g., Tetrahydrofuran (THF), Dioxane, Acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • Dissolve the this compound-protected compound in a suitable organic solvent (e.g., THF).

  • Add the aqueous acid solution to the reaction mixture. The ratio of organic solvent to aqueous acid can be varied, typically from 1:1 to 4:1.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to afford the deprotected ketone.

Deprotection of Acetonide Protecting Groups

Several methods are available for the cleavage of acetonides, with varying degrees of mildness.

Protocol 1: Mild Acidic Hydrolysis with Pyridinium (B92312) p-Toluenesulfonate (PPTS)

Materials:

  • Acetonide-protected compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (B129727)/Dichloromethane (B109758) solvent mixture

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the acetonide-protected compound in a mixture of dichloromethane and methanol (typically a 4:1 to 9:1 v/v ratio) to a final concentration of approximately 0.05-0.1 M.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2-0.5 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase to yield the deprotected diol.

Protocol 2: Acetic Acid Hydrolysis

Materials:

  • Acetonide-protected compound

  • 80% Aqueous Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction

Procedure:

  • Dissolve the acetonide-protected compound in 80% aqueous acetic acid.

  • Stir the reaction at room temperature or with gentle warming (up to 40 °C) for 2-6 hours, monitoring by TLC.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to obtain the product.

Factors Influencing Ketal Stability

The stability of ketal protecting groups is governed by a combination of electronic and steric factors, as well as the reaction conditions. The following diagram illustrates the key relationships influencing the acid-catalyzed hydrolysis of ketals.

G Factors Influencing Ketal Stability Ketal Ketal Protecting Group Acid Acidic Conditions (H+) Ketal->Acid Base Basic/Nucleophilic Conditions Ketal->Base Hydrolysis Acid-Catalyzed Hydrolysis Acid->Hydrolysis Initiates Stable Stable Base->Stable Results in Carbocation Carbocation Intermediate (Rate-Determining Step) Hydrolysis->Carbocation Proceeds via Parent_Ketone Parent Ketone Structure Parent_Ketone->Carbocation Influences Stability of Cyclohexanone Cyclohexanone-derived (e.g., this compound) Parent_Ketone->Cyclohexanone Acetone Acetone-derived (Acetonide) Parent_Ketone->Acetone More_Stable_Ketal More Stable Ketal (Slower Hydrolysis) Cyclohexanone->More_Stable_Ketal Leads to Less_Stable_Ketal Less Stable Ketal (Faster Hydrolysis) Acetone->Less_Stable_Ketal Leads to

References

A Comparative Guide to the Conformational Analysis of 1,5-Dioxaspiro[5.5]undecane Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-dioxaspiro[5.5]undecane scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture plays a crucial role in defining molecular shape and directing functional group presentation, thereby influencing biological activity. A thorough understanding of the conformational preferences of this spiroketal system is paramount for rational drug design and synthesis. This guide provides a comparative analysis of the conformational properties of the this compound ring system, drawing on experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as insights from related spirocyclic systems.

Conformational Preferences: Insights from X-ray Crystallography

X-ray crystallography of derivatives of this compound provides valuable data on the solid-state conformation of the ring system. In a study of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the cyclohexane (B81311) ring was found to adopt a highly symmetric chair conformation, while the 1,3-dioxane (B1201747) ring was in a distorted envelope conformation.[1] This preference for a chair conformation in the cyclohexane ring is a common feature in spiro[5.5]undecane systems, as it minimizes steric strain.

CompoundCyclohexane Ring Conformation1,3-Dioxane Ring ConformationCrystal SystemSpace GroupReference
3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneChairDistorted EnvelopeMonoclinicCc[1]
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneNot specifiedNot specifiedOrthorhombicPna21[1]
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneNot specifiedNot specifiedTriclinicP-1[1]

Comparative Analysis with Isomeric and Related Spiroketals

Direct experimental data on the conformational dynamics and energetics of the parent this compound in solution is limited in the readily available literature. However, detailed studies on the isomeric 1,7-dioxaspiro[5.5]undecane and the related 1-oxaspiro[5.5]undecane provide a strong basis for understanding the key stereoelectronic forces at play, particularly the anomeric effect.

The anomeric effect is a stereoelectronic preference for an electronegative substituent on a saturated six-membered ring to occupy the axial position. In spiroketals, both endo- and exo-anomeric effects contribute to the overall conformational stability.

A low-temperature 13C NMR study of 1,7-dioxaspiro[5.5]undecane revealed that it exists in a single, rigid conformation where both oxygen atoms are axial to the adjacent ring, thus maximizing the anomeric effect.[2] This conformation is calculated to be significantly more stable than other possible conformers.[2] In contrast, 1-oxaspiro[5.5]undecane, which has only one anomeric center, exists as an equilibrating mixture of conformers at room temperature, which can be resolved at low temperatures.[2]

CompoundKey Conformational FeatureExperimental TechniqueReference
1,7-Dioxaspiro[5.5]undecaneConformationally rigid, single conformer observedLow-temperature 13C NMR[2]
1-Oxaspiro[5.5]undecaneEquilibrating mixture of a major and minor conformerLow-temperature 13C NMR[2]

Based on these comparisons, it is highly probable that the parent this compound also exhibits a strong preference for a double-chair conformation that maximizes the anomeric effect. However, the presence of the 1,3-dioxane ring, as opposed to the 1,4-dioxane (B91453) arrangement in the 1,7-isomer, will introduce different steric and electronic interactions that could influence the conformational equilibrium.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of the compound of interest is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃, CD₂Cl₂, or a mixture like CD₂Cl₂:CF₂Br₂).

  • Spectra Acquisition: The sample is placed in the NMR spectrometer, and the temperature is lowered incrementally. 1H and 13C NMR spectra are acquired at each temperature.

  • Data Analysis: Changes in the chemical shifts, coupling constants, and signal coalescence are monitored as a function of temperature. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. The relative populations of the conformers can be determined by integrating the signals, and the Gibbs free energy difference (ΔG°) can be calculated using the equation ΔG° = -RTlnK, where K is the equilibrium constant.

Visualizing Conformational Analysis

Conformational Equilibria of this compound

G cluster_equilibria Possible Conformational Equilibria Double_Chair Double Chair (Predicted Major) Chair_Boat Chair-Boat Double_Chair->Chair_Boat Twist_Boat Twist-Boat Chair_Boat->Twist_Boat

Caption: Predicted conformational equilibria for this compound.

General Workflow for Conformational Analysis

G cluster_workflow Experimental and Computational Workflow Synthesis Synthesis of Spiroketal Crystallography X-ray Crystallography (Solid-State Conformation) Synthesis->Crystallography NMR Low-Temperature NMR (Solution-State Dynamics) Synthesis->NMR Computation Computational Modeling (Energetics and Geometries) Synthesis->Computation Analysis Data Analysis and Conformational Model Crystallography->Analysis NMR->Analysis Computation->Analysis

Caption: A generalized workflow for the conformational analysis of spiroketals.

Conclusion and Future Directions

The conformational analysis of this compound, while informed by solid-state data of its derivatives and extensive studies on related isomers, would greatly benefit from direct experimental investigation. The available evidence strongly suggests a preference for a double-chair conformation governed by the anomeric effect. However, detailed low-temperature NMR studies on the parent compound are necessary to quantify the conformational energies and dynamics in solution. Furthermore, high-level computational studies would provide valuable insights into the relative stabilities of all possible conformers and the transition states connecting them. Such data are critical for building accurate molecular models and for the rational design of novel molecules incorporating this important spiroketal scaffold.

References

A Comparative Analysis of the Biological Activities of 1,5-Dioxaspiro[5.5]undecane Derivatives and Other Spiroketals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiroketal moiety, a recurring structural motif in a vast array of natural products, has garnered significant attention in the scientific community for its diverse and potent biological activities. This guide provides a comparative overview of the biological activities of derivatives of 1,5-dioxaspiro[5.5]undecane and other prominent spiroketal-containing compounds. The information presented herein is supported by experimental data to facilitate objective comparison and aid in the advancement of drug discovery and development.

Executive Summary

Spiroketals exhibit a broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and insecticidal properties. While derivatives of this compound have shown promise, particularly in the antimicrobial and antifungal realms, other spiroketal classes, such as spirooxindoles and polyketide spiroketals, have been more extensively studied, with well-defined mechanisms of action and a larger body of quantitative data. This guide will delve into a comparative analysis of these activities, presenting available quantitative data, outlining experimental methodologies, and illustrating key biological pathways.

Anticancer Activity

Several classes of spiroketals have demonstrated significant potential as anticancer agents. Notably, spirooxindoles have emerged as a promising class of compounds in this domain.

Mechanism of Action: Spirooxindoles

A primary mechanism of action for many spirooxindole derivatives is the inhibition of the p53-MDM2 protein-protein interaction.[1][2] The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. By disrupting the p53-MDM2 interaction, spirooxindoles can stabilize and activate p53, leading to the induction of apoptosis in cancer cells.[1][2] Some halogenated spirooxindoles also exhibit anticancer activity through kinase inhibition and modulation of DNA binding.[2]

p53_MDM2_Inhibition cluster_normal Normal Cell Regulation cluster_cancer Cancer Cell (with Spirooxindole) p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome_n Proteasome p53_n->Proteasome_n Degradation Apoptosis_n Apoptosis (Regulated) MDM2_n->p53_n Ubiquitination p53_c p53 (Stabilized) MDM2_c MDM2 Spirooxindole Spirooxindole Apoptosis_c Apoptosis (Induced)

A synthetic spiroketal has also been reported to exhibit potent antitumor activity against murine melanoma with a nanomolar IC50. Its mechanism of action involves the induction of apoptosis, inhibition of cell migration, and a significant reduction in the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α), a key protein in tumor survival and angiogenesis.

Comparative Anticancer Activity Data

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50Citation(s)
SpirooxindoleCompound 4bCaco-2 (colorectal)68 µM[3]
SpirooxindoleCompound 4iCaco-2 (colorectal)55 µM[3]
SpirooxindoleCompound 4bHCT116 (colorectal)63 µM[3]
SpirooxindoleCompound 4iHCT116 (colorectal)51 µM[3]
Synthetic SpiroketalNot specifiedB16 MelanomaNanomolar range

Antifungal and Antibacterial Activity

Mechanism of Action

The antifungal mechanism of some polyketide spiroketals involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

SDH_Inhibition cluster_TCA TCA Cycle & Electron Transport Chain Succinate Succinate Fumarate Fumarate SDH Succinate Dehydrogenase (SDH) ETC Electron Transport Chain ATP ATP Production Spiroketal Polyketide Spiroketal Spiroketal->SDH Inhibition

Another proposed antifungal mechanism for certain spiroketal-containing saponins (B1172615) is the disruption of the fungal cell membrane integrity.

Comparative Antimicrobial Activity Data

Compound ClassSpecific Compound/DerivativeTarget OrganismMIC (µg/mL)Citation(s)
Spirolone DSpirolone DPseudomonas aeruginosa35.00
Spirolone DSpirolone DEscherichia coli55.00
Hetarylmethylidene-thiazoloneCompound 3eSaccharomyces cerevisiae3.9[4]
2,4-dihydroxy-5-methylacetophenone derivativeIsopropyl ketone 2gCytospora sp.17.28-32.32[5]
2,4-dihydroxy-5-methylacetophenone derivativeIsopropyl ketone 2gGlomerella cingulate17.28-32.32[5]
2,4-dihydroxy-5-methylacetophenone derivativeIsopropyl ketone 2gPyricularia oryzaecar17.28-32.32[5]
2,4-dihydroxy-5-methylacetophenone derivativeIsopropyl ketone 2gBotrytis cinerea17.28-32.32[5]
2,4-dihydroxy-5-methylacetophenone derivativeIsopropyl ketone 2gAlternaria solani17.28-32.32[5]

Insecticidal Activity

Certain spiroketals are known to function as insect pheromones, playing a crucial role in chemical communication for mating, aggregation, and defense.[6][7] This has led to the investigation of their potential as insect control agents.

Mechanism of Action

The primary mechanism of action for insecticidal spiroketals is often related to their role as semiochemicals. They can act as repellents, disrupting the normal behavior of insects and deterring them from a particular area or host.[6][8] The specific molecular targets for these repellent effects are often olfactory receptors in the insect's antennae.

Insect_Repellency Insect Insect OlfactoryReceptor Olfactory Receptor NervousSystem Nervous System OlfactoryReceptor->NervousSystem Signal Transduction BehavioralResponse Repellent Behavior NervousSystem->BehavioralResponse Initiates Spiroketal Spiroketal Pheromone Spiroketal->OlfactoryReceptor Binding

Comparative Insecticidal Activity Data

Compound ClassSpecific CompoundTarget InsectActivity MetricValueCitation(s)
Dioxaspiro[5.5]undecane(2S,6R)-(-)(E)-2-methyl-1,7-dioxaspiro[5.5]undecaneAedes aegypti (mosquito)Minimum Effective Dosage (MED) for repellency~0.500 mg/cm²[8]
Dioxaspiro[5.5]undecane(2R,6S)-(+)(E)-2-methyl-1,7-dioxaspiro[5.5]undecaneAedes aegypti (mosquito)Minimum Effective Dosage (MED) for repellency~0.500 mg/cm²[8]
Dioxaspiro[4.5]decaneConophthorinBark beetlesRepellent/Spacer-[6][7]
Dioxaspiro[5.5]undecaneOleanBactrocera oleae (olive fly)Female sex pheromone-[6][7]

It is important to note that the repellent dosage for the tested spiroketal against Aedes aegypti was significantly higher than that of the commercial repellent DEET.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of spiroketals.

Anticancer Activity: Cell Viability (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_compound Add spiroketal compound at various concentrations seed_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 1-4 hours (formazan formation) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The spiroketal compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at a range of concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 1-4 hours.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antifungal/Antibacterial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Compound Dilution: The spiroketal compound is serially diluted in a liquid growth medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target fungus or bacterium is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Insecticidal Activity: Repellency Bioassay

This assay assesses the ability of a compound to repel insects.

  • Treatment Application: A filter paper or other substrate is treated with a solution of the spiroketal compound at a specific concentration. A control substrate is treated with the solvent alone.

  • Experimental Setup: The treated and control substrates are placed in a testing arena.

  • Insect Introduction: A known number of insects are released into the arena.

  • Observation: The distribution of the insects on the treated and control substrates is observed and recorded over a period of time.

  • Data Analysis: The percentage of repellency is calculated based on the number of insects on the control versus the treated substrate.

Conclusion

The spiroketal scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While this compound derivatives show potential as antimicrobial agents, further quantitative studies are needed to fully assess their efficacy in comparison to other spiroketal classes. Spirooxindoles have demonstrated significant promise as anticancer agents with a well-defined mechanism of action. Other spiroketals have shown utility as antifungal and insect-repellent agents. The continued exploration of the vast chemical space of spiroketals, coupled with detailed mechanistic studies and standardized biological evaluations, will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,5-Dioxaspiro[5.5]undecane, a heterocyclic ether compound. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Ethers as a chemical class can form explosive peroxides over time, especially when exposed to air and light. Therefore, careful management from the point of receipt to final disposal is essential.

1. Initial Identification and Segregation:

  • Waste Identification: All waste containing this compound, including residues, contaminated materials (e.g., gloves, wipes), and empty containers, must be classified as hazardous chemical waste.

  • Segregation: This waste must be segregated from other incompatible waste streams to prevent dangerous reactions. Specifically, keep it separate from acids and oxidizing agents.[1]

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting this compound waste. Glass bottles with secure screw caps (B75204) are generally suitable.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be recorded.

  • Container Handling: Keep the waste container closed at all times except when adding waste.[3][4] Store the container in a designated satellite accumulation area within the laboratory.[1][5]

3. Peroxide Formation Management:

  • Dating: It is good practice to date the primary container of this compound upon receipt and upon opening.[4]

  • Testing: For older containers of the pure chemical, consider testing for the presence of peroxides before disposal. If peroxides are suspected or detected, do not attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately.[2][4][6]

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be disposed of as hazardous waste.[3]

  • Do not rinse the container into the drain. The first rinse should be collected as hazardous waste.[3] Subsequent rinses with a suitable solvent (e.g., acetone) should also be collected as hazardous waste.

  • After thorough rinsing, the container labels must be completely defaced or removed before the container can be discarded as non-hazardous waste, if permitted by local regulations.[3]

5. Final Disposal Procedure:

  • Arrangement for Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (see table below), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are not specific to this compound but represent common regulatory requirements. Always consult your institution's specific guidelines.

ParameterGuidelineSource
Maximum Satellite Accumulation Volume 55 gallons of hazardous waste[5]
Maximum Acutely Toxic Waste (P-list) Volume 1 quart[5]
Time Limit for Full Container Removal Within 3 days of becoming full[1][5]
Maximum Accumulation Time (Partially Full) Up to 1 year[1]
pH Range for Potential Drain Disposal (Not applicable to this chemical) 5.5 - 10.5 for dilute aqueous solutions of certain chemicals[7]

Note: this compound should not be disposed of down the drain.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage & Monitoring cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate collect Collect Waste in Closed Container segregate->collect store Store in Satellite Accumulation Area collect->store monitor Monitor Accumulation Volume and Time store->monitor full Container Full or Time Limit Reached? monitor->full full->monitor No arrange_pickup Arrange for Pickup by EHS/Licensed Contractor full->arrange_pickup Yes document Complete Waste Disposal Documentation arrange_pickup->document end Proper Disposal Completed document->end

Disposal workflow for this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Essential Safety and Operational Guide for 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling 1,5-Dioxaspiro[5.5]undecane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE based on Safety Data Sheet (SDS) recommendations.[1]

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection - Gloves: Chemical-impermeable gloves. Neoprene or Butyl rubber are recommended. Nitrile gloves offer poor resistance to ethers and should be avoided for prolonged contact.[2][3] - Clothing: Fire/flame resistant and impervious clothing, such as a lab coat.
Respiratory Protection A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working in a poorly ventilated area.[1][2]

Chemical-Resistant Glove Compatibility

This compound is classified as an ether. The choice of glove material is crucial for adequate protection. The following table provides a summary of the chemical resistance of common glove materials to ethers.

Glove MaterialChemical Resistance to EthersRecommendation for Handling this compound
Neoprene GoodRecommended [3]
Butyl Rubber ExcellentHighly Recommended for prolonged contact or immersion.[4]
Nitrile PoorNot Recommended for prolonged contact; suitable only for brief, incidental splash protection.[1][5]
Latex (Natural Rubber) Poor to FairNot Recommended due to poor chemical resistance and potential for allergic reactions.[4]
Polyvinyl Alcohol (PVA) ExcellentRecommended , but gloves are water-sensitive.[3]

Operational Plan: Step-by-Step Handling Protocol

This workflow ensures a systematic and safe approach to handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_dispense Dispense Required Amount prep_workspace->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_seal Keep Container Tightly Sealed When Not in Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Surfaces handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated, Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Experimental Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containerization: this compound is a non-halogenated organic solvent.[6] All waste containing this chemical must be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Use a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Waste."

    • The container must have a tightly sealing cap.[7]

    • Do not overfill the container; leave adequate headspace for expansion.[7]

  • Solid Waste:

    • Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled container for "Solid Chemical Waste."

    • Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate must be collected as hazardous waste.[8] After rinsing, the glassware can be disposed of in a designated glass disposal box.

Labeling: All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration or percentage of the chemical in the waste

  • The date the waste was first added to the container

Disposal Procedure: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on scheduling a waste pickup. Do not dispose of this compound down the drain.[6][9]

cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal liquid_waste Liquid Waste (Unused chemical, solutions) non_halogenated_container Labeled 'Non-Halogenated Organic Waste' Container liquid_waste->non_halogenated_container solid_waste Solid Waste (Contaminated gloves, paper towels) solid_waste_container Labeled 'Solid Chemical Waste' Container solid_waste->solid_waste_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) non_halogenated_container->ehs_pickup solid_waste_container->ehs_pickup licensed_facility Disposal at a Licensed Chemical Destruction Plant ehs_pickup->licensed_facility

Caption: Chemical Waste Disposal Pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.